T-Boc-N-amido-peg4-val-cit
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H51N5O11 |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C27H51N5O11/c1-19(2)22(23(34)31-20(24(35)36)7-6-9-29-25(28)37)32-21(33)8-11-39-13-15-41-17-18-42-16-14-40-12-10-30-26(38)43-27(3,4)5/h19-20,22H,6-18H2,1-5H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t20-,22-/m0/s1 |
Clave InChI |
NMJNBMUJBQXLGS-UNMCSNQZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
T-Boc-N-amido-PEG4-Val-Cit: An In-depth Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of T-Boc-N-amido-PEG4-Val-Cit, a critical bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role in ADC technology, supported by experimental protocols and logical diagrams to facilitate its application in research and drug development.
Introduction
This compound is a protease-cleavable linker designed for use in ADCs.[1] It incorporates three key chemical motifs: a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential synthesis; a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and optimize pharmacokinetics; and a valine-citrulline (Val-Cit) dipeptide that serves as a substrate for enzymatic cleavage by lysosomal proteases, such as Cathepsin B, within target cancer cells.[1] This targeted cleavage mechanism ensures the conditional release of a cytotoxic payload, minimizing systemic toxicity and enhancing the therapeutic window of the ADC.
Chemical Structure and Properties
The structure of this compound is characterized by the sequential arrangement of its functional components. The Boc group protects a terminal amine, preventing unwanted reactions during the synthesis and conjugation process.[2] The PEG4 spacer provides a flexible and hydrophilic bridge, which can improve the solubility of the entire ADC construct, particularly when conjugated to hydrophobic payloads.[3][4] The Val-Cit dipeptide is specifically recognized and cleaved by enzymes that are often overexpressed in the tumor microenvironment.[][6]
Diagram of the Molecular Structure of this compound:
Caption: Molecular components of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in conjugation reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C27H51N5O11 | [1][7] |
| Molecular Weight | 621.7 g/mol | [1][7] |
| CAS Number | 2231240-82-5 | [1][7] |
| Purity | Typically ≥95% | [1][7] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C, desiccated | [1][7] |
Solubility and Stability
While specific quantitative solubility data for this compound is not extensively published, the presence of the PEG4 moiety significantly enhances its solubility in aqueous media and a range of organic solvents.[3][8][9] PEGylated compounds are generally soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as chlorinated solvents such as dichloromethane.[9]
The stability of the linker is a critical attribute for an effective ADC. The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), allowing for controlled deprotection.[2] The Val-Cit dipeptide linker is designed to be stable in systemic circulation (physiological pH ~7.4) but is susceptible to enzymatic cleavage in the acidic environment of lysosomes (pH 4.5-5.0), where Cathepsin B is active.[10]
Role in Antibody-Drug Conjugates
This compound serves as a crucial bridge in the architecture of an ADC, connecting a monoclonal antibody to a cytotoxic payload. The workflow for constructing and the mechanism of action of an ADC utilizing this linker are outlined below.
Workflow for ADC Synthesis and Mechanism of Action:
Caption: General workflow for ADC synthesis and its mechanism of action.
Signaling Pathway of a Representative Payload: MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent frequently used as a payload with Val-Cit linkers.[11] Upon its release inside the cancer cell, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
Signaling Pathway of MMAE-Induced Apoptosis:
Caption: Signaling pathway of MMAE leading to apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in ADC development. The following sections provide representative methodologies for key experimental procedures.
Synthesis of this compound
Representative Synthesis Workflow:
References
- 1. Boc-PEG4-Val-Cit-PAB-OH - Creative Biolabs [creative-biolabs.com]
- 2. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 4. Method for characterization of PEGylated bioproducts in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Gatekeeper of Synthesis: A Technical Guide to the Function of Boc Protection in T-Boc-N-amido-peg4-val-cit Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex biomolecules for therapeutic applications. In the context of the advanced linker molecule, T-Boc-N-amido-peg4-val-cit , the Boc group serves a critical, strategic function. This linker is a key component in the development of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to a monoclonal antibody. The Valine-Citrulline (Val-Cit) dipeptide acts as an enzymatically cleavable trigger, designed for selective payload release within the lysosomal compartment of target cancer cells by the protease Cathepsin B.[1][2]
This technical guide provides an in-depth examination of the indispensable role of the Boc protecting group in the synthesis of this linker, detailing the chemical principles, experimental protocols, and quantitative metrics associated with its application and removal.
Core Function: Directing a Multi-Step Synthesis
The primary function of the Boc group in the synthesis of this compound is to act as a temporary, acid-labile "helmet" for the α-amino group of the valine residue.[3] This protection is paramount for ensuring the regioselectivity and success of a sequential, multi-step synthesis.
Without the Boc group, the highly nucleophilic N-terminal amine of valine would compete with other reactive sites during the coupling reactions required to assemble the linker. This would lead to a mixture of undesired products, including self-polymerization and incorrect amide bond formation, significantly reducing the yield and purity of the final product.
The Boc group's stability under the basic and nucleophilic conditions required for peptide coupling, combined with its clean removal under specific acidic conditions, makes it an ideal gatekeeper for this synthetic pathway.[][5] It ensures that the peptide bond formation and PEGylation steps proceed in a controlled, predetermined order.
Synthetic Workflow and the Role of Boc Protection
The assembly of the this compound linker follows a logical workflow where the Boc group dictates the sequence of events. The process ensures that the N-terminus of valine is the last functional group to be revealed before potential conjugation to a payload.
Workflow Explanation:
-
Peptide Coupling: Boc-protected valine is coupled to the amino group of L-citrulline. The Boc group prevents the N-terminus of valine from reacting, ensuring the formation of the correct Boc-Val-Cit dipeptide.
-
Amide Coupling: The carboxylic acid of the Boc-Val-Cit intermediate is activated and coupled to the terminal amine of an N-amido-PEG4-acid molecule. The Boc group remains in place, protecting the valine N-terminus.
-
Boc Deprotection: The final and critical step is the selective removal of the Boc group using a strong acid, typically trifluoroacetic acid (TFA).[6] This reaction unmasks the primary amine on the PEG linker, yielding the final, conjugation-ready linker molecule.
Quantitative Data Summary
The efficiency of the coupling and deprotection steps is critical to the overall yield and purity of the final linker. The following table summarizes representative quantitative data for the key chemical transformations involved.
| Step | Reagents | Solvent(s) | Temp. | Time | Typical Yield | Purity Notes |
| Peptide Coupling | HATU / DIPEA or EDC / HOBt | DMF, DCM | RT | 2 - 16 h | 60 - 95% | Purity >95% is achievable with chromatography.[1] |
| Boc Deprotection | 20-50% Trifluoroacetic Acid (TFA) in DCM | DCM | RT | 30 min - 2 h | >95% | Reaction is often quantitative.[7][8] |
| 4M HCl in Dioxane | 1,4-Dioxane | RT | 1 - 4 h | >90% | Product precipitates as HCl salt.[9] |
Yields are representative and can vary based on substrate, scale, and purification methods.
Experimental Protocols
The following protocols are generalized methodologies based on established practices in peptide synthesis and are directly applicable to the synthesis of the this compound linker.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the N-terminal Boc group from the fully assembled linker.
Materials:
-
This compound intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as Triethylsilane (TES) or Anisole (1-5% v/v), if sensitive residues are present.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Workflow Diagram:
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Deprotection: To the stirred solution, add an equal volume of TFA for a 50% TFA/DCM solution. If a lower concentration is desired (e.g., 25%), prepare the solution beforehand. The reaction is typically performed at room temperature.[7]
-
Reaction: Stir the mixture for 30 minutes to 2 hours.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in an organic solvent like ethyl acetate (B1210297) or DCM. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid (caution: CO₂ evolution). Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate in vacuo to obtain the deprotected amine linker. The product may be used directly or purified further if necessary.
Protocol 2: Peptide Coupling (Valine to Citrulline) using HATU
This protocol outlines a common method for forming the peptide bond between Boc-Valine and L-Citrulline.
Materials:
-
Boc-Valine
-
L-Citrulline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Valine (1.0 eq), L-Citrulline (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.
-
Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Boc-Val-Cit product is typically purified by flash column chromatography to achieve high purity.[1]
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Role of PEG4 Spacers in ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver toxins to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the safety and efficacy of an ADC, and the inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), has become a key strategy in optimizing ADC design. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in ADC linkers, detailing its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy.
Core Principles of PEGylation in ADC Linkers
The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to several challenges, including aggregation, reduced solubility, and rapid clearance from circulation. The incorporation of a hydrophilic PEG spacer within the linker is a widely adopted strategy to mitigate these issues.[1][2]
A PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, imparts several beneficial properties to the ADC:
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG4 spacer counteracts the hydrophobicity of the payload, improving the overall solubility of the ADC and preventing aggregation.[1][3] This is crucial for maintaining the stability of the ADC in aqueous formulations and in the bloodstream.
-
Improved Pharmacokinetics: The PEG spacer creates a hydrophilic shield around the payload, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced clearance.[1][3] This extended exposure can result in greater accumulation of the ADC in the tumor tissue.
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing the propensity for aggregation, PEG spacers can enable the conjugation of a higher number of drug molecules per antibody, leading to a higher DAR and potentially greater efficacy.[2]
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the linker-payload, reducing the risk of an immune response against the ADC.
Quantitative Impact of PEG Spacers on ADC Properties
The inclusion and length of a PEG spacer have a quantifiable impact on the pharmacokinetic and in vitro cytotoxic properties of an ADC.
Pharmacokinetic Parameters
Studies have demonstrated a clear correlation between PEG spacer length and the pharmacokinetic profile of ADCs. While a PEG4 spacer provides a significant improvement over non-PEGylated linkers, longer PEG chains can further enhance circulation time.
| Linker Type | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG |
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK). This table summarizes data from studies comparing the pharmacokinetic profiles of ADCs with varying PEG linker lengths.[1]
In Vitro Efficacy
While longer PEG chains can improve in vivo performance, they may also lead to a reduction in in vitro cytotoxicity, likely due to steric hindrance affecting payload release or interaction with its target. A PEG4 spacer often represents a balance between improved pharmacokinetics and retained in vitro potency.
| Linker | ADC Model | In Vitro Model | Key Efficacy Metric | Result |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction vs. no PEG |
Table 2: Effect of PEG Linker Length on In Vitro Efficacy. This table illustrates the impact of PEG linker length on the in vitro cytotoxicity of an ADC.[1]
Biodistribution
The inclusion of a PEG spacer can influence the biodistribution of an ADC, generally leading to higher tumor accumulation and lower uptake in clearance organs like the liver.
| ADC Construct | Tissue | % Injected Dose / gram (24h post-injection) |
| Anti-TENB2 ADC (Non-PEGylated) | Tumor | 4.9 ± 0.3 |
| Blood | ~5 | |
| Liver | ~10 | |
| Spleen | 6-8 | |
| Muscle | 0.6-0.8 | |
| 68Ga-NOTA-PEG3-RM26 | Tumor (PC-3) | 4.6 ± 0.6 (2h post-injection) |
| Blood | ~0.1 (2h post-injection) | |
| Liver | ~1.5 (2h post-injection) |
Table 3: Representative Biodistribution Data of ADCs. This table provides an example of the biodistribution of a non-PEGylated ADC and a PEGylated peptide-drug conjugate, highlighting the impact of the spacer on tumor uptake and clearance.[4][5]
Experimental Protocols
Synthesis of a Maleimide-PEG4-Val-Cit-PABC-MMAE Linker-Payload
This protocol describes a representative synthesis of a cleavable linker-payload incorporating a PEG4 spacer.
Materials:
-
Fmoc-Val-Cit-PAB-PNP
-
Monomethylauristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Maleimide-PEG4-NHS ester
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-PNP, MMAE, and HOBt in anhydrous DMF.
-
Add DIEA and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Purify the product by reverse-phase preparative HPLC.[6]
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine and stir at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Purify the resulting amine by reverse-phase preparative HPLC to yield NH2-Val-Cit-PAB-MMAE.[6]
-
-
Conjugation with Maleimide-PEG4-NHS ester:
-
Dissolve NH2-Val-Cit-PAB-MMAE and Maleimide-PEG4-NHS ester in anhydrous DMF.
-
Add DIEA and stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by HPLC.
-
Purify the final product, Maleimide-PEG4-Val-Cit-PAB-MMAE, by reverse-phase preparative HPLC.
-
Antibody Conjugation with a PEG4-Containing Linker
This protocol outlines the conjugation of a thiol-reactive linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG4-linker-payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.[]
-
-
Conjugation:
-
Dissolve the maleimide-PEG4-linker-payload in DMSO to create a stock solution.
-
Slowly add a 5-10 molar excess of the linker-payload solution to the reduced antibody with gentle mixing. The final DMSO concentration should not exceed 10% (v/v).[1]
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC by size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.[1]
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the ADC.
-
Concentrate the purified ADC using a centrifugal filter device.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.95
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[1]
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)[8]
-
In Vitro Cytotoxicity (MTT) Assay
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3)
-
Non-target cell line (e.g., HER2-negative MDA-MB-231)
-
Cell culture medium and supplements
-
ADC samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics. Upon release inside the target cell, MMAE binds to tubulin, inhibiting its polymerization and leading to G2/M phase cell cycle arrest. This prolonged mitotic arrest ultimately triggers apoptosis through the activation of caspase cascades.
Caption: MMAE-Induced Apoptosis Signaling Pathway.
Signaling Pathway of DM1-Induced Apoptosis
DM1, a maytansinoid derivative, also functions as a potent microtubule inhibitor. It binds to tubulin and prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis. The downstream signaling cascade involves the activation of caspases and PARP cleavage.
Caption: DM1-Induced Apoptosis Signaling Pathway.
General Experimental Workflow for ADC Development
The preclinical development of an ADC is a multi-step process that involves linker-payload synthesis, conjugation, purification, characterization, and in vitro and in vivo evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
T-Boc-N-amido-peg4-val-cit molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, applications, and experimental considerations for T-Boc-N-amido-PEG4-Val-Cit, a key building block in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Core Molecular Data
This compound is a protease-cleavable linker.[1] It incorporates a tert-butyloxycarbonyl (Boc)-protected amine for controlled, stepwise synthesis, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a valine-citrulline (Val-Cit) dipeptide.[1] The Val-Cit motif is specifically designed for cleavage by intracellular proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2]
| Property | Value | Reference |
| Molecular Formula | C27H51N5O11 | [1][2] |
| Molecular Weight | 621.7 g/mol | [1][2] |
| CAS Number | 2231240-82-5 | [1][2] |
Application in Antibody-Drug Conjugate (ADC) Development
The primary application of this compound is in the construction of ADCs. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[2][] The linker component is critical for the stability and efficacy of the ADC.[2][]
The Val-Cit linker is a cornerstone of ADC technology, featured in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[4][] Its mechanism relies on the high concentration of proteases like cathepsin B within the lysosomes of tumor cells.[][6] After an ADC binds to its target antigen on the cancer cell surface, it is internalized.[6] Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload and inducing cell death.[6]
The PEG4 spacer in this compound improves the linker's hydrophilicity, which can help to prevent aggregation, a common challenge with hydrophobic payloads.[] The Boc-protected amine allows for the attachment of this linker to a payload molecule first, with the subsequent deprotection of the amine enabling conjugation to an antibody or another component.[1]
Experimental Protocols
The following are generalized protocols for the use of a Val-Cit linker in ADC development. Specific conditions may need to be optimized for different antibodies, payloads, and linker-payload constructs.
Protocol 1: Payload Conjugation to Linker
This protocol outlines the attachment of a cytotoxic payload (containing a primary or secondary amine) to the this compound linker.
-
Activation of the Linker's Carboxylic Acid: The carboxylic acid of the Val-Cit dipeptide is activated to facilitate amide bond formation with the payload. This is typically achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Payload Conjugation: The cytotoxic payload, dissolved in anhydrous DMF, is added to the activated linker solution. The reaction is typically stirred at room temperature overnight, protected from light.
-
Purification: The resulting linker-payload conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the release of the payload from an ADC in the presence of purified cathepsin B.
-
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC system for analysis
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Typical concentrations are in the micromolar range for the ADC (e.g., 1 µM) and nanomolar range for the enzyme (e.g., 20 nM).[6]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to separate and quantify the intact ADC, the released payload, and any intermediates. The rate of payload release can then be calculated.
-
Visualizations
The following diagrams illustrate the conceptual workflow of ADC action and the experimental setup for cleavage analysis.
Figure 1. Mechanism of action for a Val-Cit linked Antibody-Drug Conjugate.
Figure 2. Experimental workflow for an in vitro Cathepsin B cleavage assay.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of T-Boc-N-amido-peg4-val-cit
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a specialized linker molecule relevant to the field of antibody-drug conjugates (ADCs) and targeted drug delivery. Due to the specific and likely proprietary nature of this compound, this document synthesizes information based on the well-understood properties of its constituent parts: the tert-butyloxycarbonyl (T-Boc) protecting group, the N-amido-peg4 hydrophilic spacer, and the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. This guide outlines the theoretical underpinnings of its physicochemical properties, presents generalized experimental protocols for empirical assessment, and offers structured data for practical application in a research and development setting.
Introduction to this compound
This compound is a heterobifunctional linker designed for advanced bioconjugation applications.[1] Its structure is modular, with each component serving a distinct purpose:
-
T-Boc Group: A common, acid-labile protecting group for the primary amine.[2][3][4] This allows for selective, stepwise chemical reactions.
-
N-amido-peg4 Spacer: A short, monodisperse polyethylene (B3416737) glycol (PEG) chain with four ethylene (B1197577) oxide units.[5][6][7] PEG linkers are known to enhance aqueous solubility, improve pharmacokinetics, and reduce steric hindrance of conjugated molecules.[8][9][]
-
Val-Cit Dipeptide: A dipeptide sequence specifically designed to be a substrate for cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[11][] This enzymatic susceptibility is a cornerstone of targeted drug release in many ADC designs.[13][14]
The molecule features a free carboxylic acid at the C-terminus of the citrulline residue, which is available for conjugation to amine-containing molecules, and a Boc-protected amine at the terminus of the PEG spacer.[1][15]
Solubility Profile
The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components.
-
Hydrophilic Contribution: The PEG4 spacer is the primary driver of aqueous solubility.[5][7][8] The repeating ethylene oxide units form hydrogen bonds with water, which helps to solubilize the entire construct.[8]
-
Hydrophobic Contribution: The T-Boc group and the Val-Cit dipeptide are more hydrophobic in nature. The bulky tert-butyl group and the amino acid side chains can reduce overall water solubility.
Expected Solubility: The presence of the PEG4 spacer suggests that the compound will have good solubility in a range of solvents.[9][16][17] It is expected to be soluble in organic solvents like DMSO, DMF, and acetonitrile, and should possess moderate to good solubility in aqueous buffers, particularly at near-neutral pH.[17][18] However, at high concentrations in aqueous media, aggregation may occur due to the hydrophobic elements.
Table 1: Predicted Solubility Characteristics
| Solvent Type | Predicted Solubility | Rationale & Considerations |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderate to Good | The hydrophilic PEG4 spacer enhances water solubility.[8] Solubility may decrease at lower pH as the carboxylic acid becomes protonated. |
| Polar Organic Solvents (e.g., DMSO, DMF) | High | Generally excellent solvents for peptides and protected linkers.[19][20] Recommended for preparing high-concentration stock solutions.[19] |
| Other Organic Solvents (e.g., Acetonitrile, Methanol) | Good | Useful for purification (e.g., HPLC) and analysis. Solubility may be concentration-dependent.[20] |
| Non-polar Organic Solvents (e.g., Hexane) | Poor | The polar nature of the peptide and PEG components will limit solubility significantly. |
Stability Profile
The stability of this compound must be considered under different conditions: chemical (pH-dependent) and enzymatic.
Chemical Stability
The primary points of chemical instability are the T-Boc group and the amide bonds.
-
T-Boc Group: This group is notoriously labile under acidic conditions.[2][3] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and quantitatively remove the Boc group, exposing the primary amine.[2][4] Stability is generally good under neutral and basic conditions.[3]
-
Amide Bonds: The amide bonds within the N-amido-peg4 linker and the Val-Cit peptide are generally stable to a wide range of pH. Hydrolysis would require extreme pH conditions (strong acid or base) and elevated temperatures.
-
PEG Chain: The ether linkages of the PEG spacer are highly stable.
Enzymatic Stability
The Val-Cit dipeptide is the key site of enzymatic instability and is central to its function.
-
Cathepsin B Cleavage: The linker is designed to be cleaved by the lysosomal protease Cathepsin B, which recognizes the Val-Cit sequence.[11][] This cleavage occurs at the C-terminal side of the citrulline residue.[21] The optimal environment for this cleavage is acidic (pH ~5.0-6.0), mimicking the conditions within a lysosome.[11]
-
Plasma Stability: Val-Cit linkers are generally stable in human plasma but can show instability in mouse plasma due to the activity of carboxylesterases.[14][22][23] This is a critical consideration for the preclinical evaluation of ADCs using this linker in rodent models.[13][22]
Table 2: Predicted Stability Characteristics
| Condition | Key Moiety | Expected Stability | Notes |
| Acidic (pH < 4) | T-Boc Group | Labile | Rapid cleavage is expected, especially with strong acids like TFA.[2][4] |
| Neutral (pH ~7.4) | Full Molecule | Stable | The molecule is expected to be stable for typical experimental timescales. |
| Basic (pH > 9) | Full Molecule | Generally Stable | Amide bonds may be susceptible to hydrolysis under prolonged exposure to strong base. |
| Presence of Cathepsin B (pH 5.0-6.0) | Val-Cit Linker | Labile | Designed for efficient enzymatic cleavage.[11][] |
| Human Plasma | Val-Cit Linker | Generally Stable | Val-Cit linkers are known for good stability in human plasma.[23] |
| Mouse Plasma | Val-Cit Linker | Potentially Unstable | Susceptible to cleavage by mouse carboxylesterase Ces1c.[14][23] |
Experimental Protocols
Detailed methodologies are crucial for the empirical validation of the linker's properties.
Protocol: Solubility Assessment
Objective: To determine the maximum solubility of the compound in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)
-
Vortex mixer, sonicator, microcentrifuge
-
Analytical balance, spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[19]
-
Serial Dilutions: Prepare serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS).
-
Equilibration: Vortex each dilution thoroughly. Allow the solutions to equilibrate at room temperature for at least one hour. Sonication can be used to aid dissolution.[19][24]
-
Visual Inspection: Visually inspect each tube for precipitation. The highest concentration that remains a clear, particle-free solution is the approximate solubility.[24]
-
Quantitative Analysis (Optional):
-
Centrifuge the tubes at high speed (e.g., 14,000 xg for 10 minutes) to pellet any undissolved material.[24]
-
Carefully remove the supernatant and measure its concentration using a suitable analytical method, such as reverse-phase HPLC (RP-HPLC) with UV detection or mass spectrometry, to determine the precise solubility limit.
-
Protocol: Stability Assessment using RP-HPLC
Objective: To evaluate the chemical (pH) and enzymatic stability of the compound over time.
Materials:
-
Compound stock solution (in DMSO or ACN)
-
Buffers: pH 4.0 (e.g., Acetate), pH 7.4 (e.g., Phosphate), pH 9.0 (e.g., Borate)
-
Recombinant human Cathepsin B and corresponding assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[21]
-
Human and mouse plasma
-
Quenching solution (e.g., Acetonitrile with 0.1% TFA)
Procedure:
-
Reaction Setup:
-
pH Stability: Dilute the stock solution into each pH buffer to a final concentration (e.g., 1 mg/mL).
-
Enzymatic Stability: Dilute the stock into pre-warmed (37°C) Cathepsin B assay buffer. Initiate the reaction by adding activated Cathepsin B.[11][21]
-
Plasma Stability: Dilute the stock into human or mouse plasma.
-
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to 3-4 volumes of ice-cold quenching solution.[21] This will precipitate proteins and halt degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet proteins. Transfer the supernatant to HPLC vials for analysis.[21]
-
HPLC Analysis:
-
Inject the samples onto an RP-HPLC system.
-
Use a gradient elution method (e.g., Water/ACN with 0.1% TFA).[25][27]
-
Monitor the disappearance of the parent compound peak and the appearance of any degradation or cleavage product peaks by UV absorbance (e.g., at 214 nm or 280 nm).
-
Calculate the percentage of the parent compound remaining at each time point to determine its half-life under each condition.
-
Visualizations: Workflows and Pathways
Diagram: Solubility Testing Workflow
Caption: A generalized workflow for determining the aqueous solubility of the linker compound.
Diagram: Enzymatic Cleavage Pathway
Caption: Cathepsin B-mediated cleavage of the Val-Cit linker leading to payload release.
Diagram: Chemical Stability Logic
Caption: Decision logic for predicting the primary stability outcome under different conditions.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 6. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]
- 7. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 8. chempep.com [chempep.com]
- 9. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. targetmol.cn [targetmol.cn]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 19. jpt.com [jpt.com]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 21. benchchem.com [benchchem.com]
- 22. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 25. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hplc.eu [hplc.eu]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action for T-Boc-N-amido-peg4-val-cit in Antibody-Drug Conjugates
This technical guide provides a detailed examination of the mechanism of action for the T-Boc-N-amido-peg4-val-cit linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs). This linker system is engineered for stability in systemic circulation and selective cleavage within the target tumor cell, ensuring the precise release of a cytotoxic payload. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction to the this compound Linker in ADCs
The this compound linker is a sophisticated chemical entity designed to connect a monoclonal antibody to a potent cytotoxic drug. Its structure is modular, with each component serving a distinct purpose:
-
T-Boc (tert-Butyloxycarbonyl): A protecting group for the amine functionality, which is typically removed during the final stages of ADC synthesis to allow for conjugation to the payload or another part of the linker construct.[1]
-
N-amido-peg4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG4 unit enhances the solubility and pharmacokinetic properties of the ADC, reducing the potential for aggregation that can be caused by hydrophobic payloads.[2][3]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as the cleavage site for lysosomal proteases. This dipeptide is specifically recognized and hydrolyzed by enzymes such as Cathepsin B, which are highly active in the acidic environment of tumor cell lysosomes.[4][5] This enzymatic cleavage is the central mechanism for payload release.
The primary function of this linker is to maintain the integrity of the ADC in the bloodstream, preventing premature release of the cytotoxic drug that could lead to off-target toxicity.[5] Upon specific binding of the ADC to its target antigen on a cancer cell, the complex is internalized, leading to the targeted release of the payload.[4]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a multi-step process that begins with administration and culminates in the death of the target cancer cell.
Step 1: Systemic Circulation and Target Recognition Once administered, the ADC circulates throughout the bloodstream. The linker is designed to be stable at physiological pH (pH 7.4), ensuring the cytotoxic payload remains attached to the antibody.[6] The monoclonal antibody component of the ADC provides specificity, guiding the conjugate to tumor cells that overexpress the target antigen.[7]
Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4] The internalized vesicle, an endosome, then fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.5) containing a high concentration of degradative enzymes, including proteases.[4]
Step 3: Enzymatic Cleavage of the Val-Cit Linker Within the lysosome, the Val-Cit dipeptide of the linker is exposed to high concentrations of active proteases, most notably Cathepsin B.[5] Cathepsin B recognizes the Val-Cit sequence and cleaves the amide bond between citrulline and, typically, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[8][9] While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[4][9]
Step 4: Self-Immolation and Payload Release The cleavage of the Val-Cit bond by Cathepsin B initiates a spontaneous chemical cascade if a self-immolative spacer like PABC is present.[8][10] The PABC spacer undergoes a 1,6-elimination reaction, leading to the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-quinone methide.[6] This traceless release mechanism is crucial as it ensures the payload is not encumbered by linker fragments that could hinder its activity.
Step 5: Induction of Cell Death The released cytotoxic payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[] In some cases, the released payload is membrane-permeable and can diffuse out of the target cell to kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect."[3]
Visualizing the Mechanism and Workflow
To better illustrate the intricate processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Signaling pathway of ADC from circulation to apoptosis.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Quantitative Data on Linker Performance
The performance of an ADC linker is evaluated based on its stability in plasma and its efficiency of cleavage in the lysosomal environment. The following tables summarize representative quantitative data for Val-Cit containing linkers.
Table 1: Plasma Stability of Val-Cit Containing ADCs
| Linker Type | Plasma Source | Half-life (t½) | Reference |
| Val-Cit | Human | >230 days | [6] |
| Val-Cit | Mouse | ~80 hours | [6] |
| Glu-Val-Cit | Mouse | Stable (>14 days) | [6] |
| Ser-Val-Cit | Mouse | ~50% hydrolysis in 14 days | [6] |
Note: The stability of Val-Cit linkers can be lower in mouse plasma due to the presence of the carboxylesterase Ces1C, which is not present in human plasma.[9]
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Notes | Reference |
| Val-Cit | Baseline | Benchmark for efficient cleavage and stability. | [4] |
| Val-Ala | ~50% of Val-Cit rate | Effectively cleaved, lower hydrophobicity. | [4][6] |
| Phe-Lys | ~30-fold faster than Val-Cit | Rapidly cleaved by isolated Cathepsin B. | [4] |
Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published; data is often from model substrates.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of ADC linker performance.
5.1 In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.[4]
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.0
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC and the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B. The final concentration of ADC and enzyme should be optimized for the specific ADC.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.
-
Generate a standard curve for the payload to accurately quantify its concentration in the samples.
-
Plot the concentration of the released payload over time to determine the cleavage rate.[12]
5.2 In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time.[12]
Materials:
-
ADC with Val-Cit linker
-
Human plasma (or other species of interest)
-
PBS (phosphate-buffered saline)
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., 100 mM glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately quench the sample by diluting it in cold PBS.[12]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[12]
-
Wash the captured ADC to remove non-specifically bound plasma proteins.[12]
-
Elute the ADC from the affinity matrix using the elution buffer and immediately neutralize the eluate.[12]
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[12]
-
A decrease in DAR over time indicates linker cleavage or payload loss.
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[12]
Conclusion
The this compound linker represents a highly refined system for targeted drug delivery in ADC therapeutics. Its design incorporates features that ensure stability in circulation and specific, efficient payload release within the lysosomal compartment of cancer cells. The Val-Cit dipeptide is a well-validated cleavage site for Cathepsin B, a protease often overexpressed in tumors.[5] Understanding the multi-step mechanism of action, from systemic trafficking to intracellular enzymatic cleavage, is paramount for the rational design and optimization of next-generation ADCs. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising class of cancer therapies.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of Protease-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the safety and efficacy of an ADC. Among the various linker technologies, protease-cleavable linkers have emerged as a cornerstone of modern ADC design. These linkers are engineered to be stable in systemic circulation and to undergo specific enzymatic cleavage in the tumor microenvironment, thereby releasing the cytotoxic payload precisely at the site of action. This targeted release mechanism is paramount to widening the therapeutic window, minimizing off-target toxicities, and ultimately enhancing the anti-tumor efficacy of the conjugate. This technical guide provides an in-depth exploration of the advantages of using protease-cleavable linkers in ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Advantages of Protease-Cleavable Linkers
The strategic incorporation of protease-cleavable linkers into ADC design offers several distinct advantages that contribute to their clinical success:
-
Tumor-Selective Payload Release: The fundamental advantage lies in the differential expression of certain proteases in the tumor microenvironment compared to healthy tissues.[1][2] Enzymes such as cathepsins (particularly Cathepsin B) are often overexpressed in the lysosomes of tumor cells, while matrix metalloproteinases (MMPs) are frequently upregulated in the tumor stroma.[3][4] This differential expression provides a biological trigger for the selective cleavage of the linker and release of the cytotoxic payload within the tumor, thereby minimizing exposure of healthy tissues to the potent drug.
-
Improved Therapeutic Index: By ensuring that the highly potent cytotoxic payload remains attached to the antibody in systemic circulation and is only released at the tumor site, protease-cleavable linkers significantly reduce off-target toxicity.[5] This targeted delivery allows for the administration of higher, more effective doses of the cytotoxic agent than would be possible with systemic chemotherapy, leading to an improved therapeutic index – the ratio between the toxic dose and the therapeutic dose.
-
The Bystander Effect: A key feature of many ADCs with cleavable linkers is the "bystander effect."[6][7] Once the payload is released from the ADC, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[7][8] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen, thereby amplifying the therapeutic effect.[8][9]
-
Versatility in Payload and Target Selection: Protease-cleavable linkers are compatible with a wide range of cytotoxic payloads. The cleavage mechanism is dependent on the enzyme and the linker sequence, not the payload itself, offering flexibility in ADC design. Furthermore, this technology allows for the targeting of both internalizing and non-internalizing cell surface antigens.[10][11]
-
Enhanced Plasma Stability: While the term "cleavable" might imply instability, these linkers are meticulously designed to be stable in the bloodstream.[5][12] For instance, the widely used valine-citrulline (Val-Cit) dipeptide linker exhibits high stability in human plasma.[12] However, it is important to note that stability can vary across species, with some linkers showing less stability in murine plasma due to the presence of certain carboxylesterases.[5]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies to facilitate a comparison of different protease-cleavable linkers.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Protease-Cleavable Linkers
| Linker Type | Dipeptide Sequence | Payload | Target Cell Line | IC50 (pM) | Key Findings | Reference(s) |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, considered a benchmark for cathepsin-cleavable linkers. | [12] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit with potentially lower hydrophobicity. | [][] |
| Protease-Sensitive (MMP-cleavable) | Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln | MMAE | HER2+ (BT474, SKBR3) | pM range | Demonstrates potent in vitro efficacy in MMP-expressing cancer cells. | [1] |
| Enzyme-Sensitive (Other) | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Showed higher in vitro potency compared to a Val-Cit ADC. | [4][12] |
| Enzyme-Sensitive (Other) | Sulfatase-cleavable | MMAE | HER2+ | 61 | Exhibited higher cytotoxicity compared to a non-cleavable ADC. | [12] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cell line used. This table provides a representative comparison based on available literature.
Table 2: Comparative Plasma Stability of ADCs with Protease-Cleavable Linkers
| Linker Type | Dipeptide Sequence | Plasma Source | Half-life (t1/2) | Key Findings | Reference(s) |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Human | > 230 days | Highly stable in human plasma. | [12] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Mouse | Less stable | Susceptible to cleavage by mouse carboxylesterases. | [12] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Human | Stable | High stability in human plasma. | [12] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Mouse | More stable than Val-Cit | Improved stability in mouse plasma compared to Val-Cit. | [12] |
| Enzyme-Sensitive (Other) | β-Glucuronide | - | Highly Stable | Demonstrates greater stability and efficacy in vivo compared to some peptide linkers. | [12] |
| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | Mouse | > 7 days | High plasma stability observed in mouse plasma. | [12] |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Cleavable (Protease) | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | [15] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [15] |
| Cleavable (Protease) | Trastuzumab-vc-MMAE | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | [15] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% | [15] |
| Cleavable (MMP) | Fc-U-ZHER2-MMAE | NCI-N87 (gastric) | 170 nmol/kg | 60% of mice showed complete tumor removal | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs featuring different protease-cleavable linkers.
Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit).
-
Recombinant Human Cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.
-
Quenching Solution: Acetonitrile with an internal standard.
-
HPLC system with a C18 column.
-
Mass Spectrometer.
Procedure:
-
Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration would be 20 nM enzyme and 1 µM ADC.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3).
-
Antigen-negative control cell line.
-
Complete cell culture medium.
-
ADC and a non-targeting isotype control ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC.
-
Plasma from relevant species (human, mouse, rat).
-
Phosphate-buffered saline (PBS).
-
LC-MS system.
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
To measure intact ADC: At each time point, dilute the plasma sample and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
To measure released payload: At each time point, perform a protein precipitation (e.g., with acetonitrile) to separate the free payload from the plasma proteins.
-
-
Quantification: Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human tumor cell line for implantation.
-
ADC, vehicle control, and isotype control antibody.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC at different dose levels).
-
ADC Administration: Administer the ADC and controls to the mice, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to protease-cleavable linkers in ADCs.
Caption: Mechanism of action of an ADC with a protease-cleavable linker.
Caption: A typical experimental workflow for the evaluation of ADCs.
Conclusion
Protease-cleavable linkers are a mature and highly effective technology in the field of antibody-drug conjugates. Their ability to facilitate tumor-selective payload release, thereby improving the therapeutic index and enabling a bystander effect, has been instrumental in the clinical success of several approved ADCs. The continued development of novel protease-sensitive sequences and a deeper understanding of the tumor microenvironment will undoubtedly lead to the design of even more sophisticated and effective ADCs in the future. This guide provides a foundational understanding of the advantages, quantitative assessment, and experimental evaluation of protease-cleavable linkers, serving as a valuable resource for researchers and developers in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Constructed Tumor-Targeted and MMP-2 Biocleavable Antibody Conjugated Silica Nanoparticles for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tumor Site-Specific Cleavage Improves the Antitumor Efficacy of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: T-Boc-N-amido-PEG4-Val-Cit (CAS Number 2231240-82-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-Boc-N-amido-PEG4-Val-Cit, with the CAS number 2231240-82-5, is a highly specialized chemical compound that serves as a critical component in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity.[] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its application in ADC research and development.
This linker is a protease-cleavable construct, featuring a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide.[1][2] The Val-Cit dipeptide is the key to its function, as it is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[]
Chemical Properties and Structure
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2231240-82-5 |
| Molecular Formula | C27H51N5O11 |
| Molecular Weight | 621.73 g/mol |
| Description | A protease-cleavable ADC linker with a Boc-protected amine, a hydrophilic PEG4 spacer, and a Val-Cit dipeptide. |
| Storage | -20°C |
Table 1: Physicochemical Properties of this compound.[1][4]
The structure of this compound is designed for a multi-step conjugation process. The Boc group provides a stable protecting group for the terminal amine, which can be removed under acidic conditions to allow for subsequent conjugation of a cytotoxic payload.[1] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[5] The Val-Cit dipeptide acts as a substrate for cathepsin B, enabling the release of the payload within the target cancer cell.[]
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC utilizing a Val-Cit linker like this compound is dependent on a series of events that occur both extracellularly and intracellularly.
References
understanding the components of T-Boc-N-amido-peg4-val-cit linker
An In-Depth Technical Guide to the T-Boc-N-amido-PEG4-Val-Cit Linker
Introduction
The this compound linker is a sophisticated, multi-component system designed for the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its architecture provides a strategic balance of stability, solubility, and controlled, targeted release of therapeutic payloads. This linker incorporates a protease-cleavable dipeptide sequence, a hydrophilic spacer, and a terminal protecting group, making it a versatile tool in drug development. This guide offers a detailed examination of each component, the overall mechanism of action, relevant quantitative data, and key experimental protocols for researchers, scientists, and drug development professionals.
Deconstruction of Core Components
The linker's functionality arises from the synergistic action of its distinct chemical moieties. Each component serves a specific and critical purpose in the overall performance of the conjugate.
T-Boc (tert-Butyloxycarbonyl) Group
The T-Boc group is one of the most common acid-labile protecting groups used in organic synthesis to temporarily mask a primary or secondary amine.[1][2][3]
-
Function : In the context of this linker, the T-Boc group protects a terminal primary amine.[4] This protection prevents unwanted side reactions during the synthesis and conjugation process. The T-Boc group is stable under most basic conditions and to nucleophilic reagents but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][5][6] This allows for selective deprotection to reveal the amine, which can then be used for subsequent conjugation reactions.[4]
-
Deprotection : The removal of the T-Boc group is typically a fast and high-yielding carbamate (B1207046) hydrolysis reaction performed in acidic conditions at room temperature.[3] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[5][7]
N-amido Linkage
The "N-amido" designation refers to the stable amide bonds that connect the components of the linker. Amide bonds are characterized by their exceptional stability, with a half-life of approximately 600 years in neutral aqueous solution at room temperature.[8]
-
Function : This inherent stability is crucial for ADCs, ensuring the integrity of the linker and preventing premature drug release while the conjugate circulates in the bloodstream.[8][] Amide bonds are typically formed by reacting a carboxylic acid with an amine, often using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.[10][11]
PEG4 (Polyethylene Glycol) Spacer
The PEG4 component is a monodisperse polyethylene (B3416737) glycol chain consisting of four repeating ethylene (B1197577) oxide units.[12][13] PEG moieties are widely incorporated into ADC linkers to enhance their physicochemical and pharmacokinetic properties.[][15]
-
Function :
-
Enhanced Solubility : Many potent cytotoxic payloads are highly hydrophobic. The hydrophilic PEG spacer significantly improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation which can lead to rapid clearance and loss of efficacy.[12][15][16]
-
Improved Pharmacokinetics : The PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic volume.[12][16] This "shielding" effect can reduce non-specific clearance by the reticuloendothelial system and prolong the ADC's circulation half-life.[12][]
-
Reduced Immunogenicity : By masking the payload and preventing aggregation, PEG linkers can lower the risk of the ADC being recognized by the immune system.[12][]
-
Val-Cit (Valine-Citrulline) Dipeptide
The valine-citrulline dipeptide is the cornerstone of the linker's targeted release mechanism. It is designed to be a specific substrate for lysosomal proteases, particularly Cathepsin B.[17][]
-
Function : The Val-Cit sequence is highly stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of target cancer cells.[17][19] Cathepsin B, a cysteine protease often upregulated in tumor cells, recognizes the dipeptide and hydrolyzes the amide bond between citrulline and the adjacent part of the linker (typically a self-immolative spacer like PABC).[20][21][22] This enzymatic cleavage initiates the release of the cytotoxic payload precisely at the site of action, minimizing off-target toxicity.[] While Cathepsin B is the primary enzyme, other cathepsins (L, S, K) and proteases like neutrophil elastase have also been shown to cleave the Val-Cit linker.[23][]
Structure and Mechanism of Action
The this compound linker provides a reactive carboxyl group on the citrulline residue for conjugation to a payload, often via a self-immolative spacer, while the deprotected amine on the other end can be used to attach to the antibody.
Caption: Chemical components of the this compound linker.
The primary application of this linker is in ADCs, where it facilitates tumor-specific drug delivery through a multi-step process.
Caption: Signaling pathway for ADC internalization and payload release.
Quantitative Data
The performance of ADCs is critically dependent on quantifiable parameters such as linker stability and cleavage efficiency. Below is a summary of representative data for linkers containing Val-Cit and PEG components.
| Parameter | Component | Typical Value | Significance | Reference |
| Plasma Stability | Val-Cit | High (Stable in human plasma) | Ensures payload remains attached in circulation, minimizing systemic toxicity. Note: Instability has been observed in mouse plasma due to carboxylesterase activity. | [19] |
| Enzymatic Cleavage | Val-Cit | Efficient cleavage by Cathepsin B | Facilitates rapid payload release inside the target cell's lysosome. | [20][22] |
| Solubility | PEG Spacer | Significantly increased | Overcomes hydrophobicity of many payloads, preventing aggregation and improving pharmacokinetics. | [12][15] |
| Drug-to-Antibody Ratio (DAR) | PEG Spacer | Enables higher DAR (e.g., up to 8) | Allows for greater drug delivery per antibody without compromising stability. | [15][25] |
| Synthesis Yield | Val-Cit | >50% (Optimized solid-phase) | Demonstrates feasibility of scalable and efficient manufacturing of the linker. | [26][27] |
Experimental Protocols
Solid-Phase Synthesis of Val-Cit Dipeptide
Solid-phase peptide synthesis (SPPS) is a standard method for producing the Val-Cit portion of the linker.[26][28]
Objective: To synthesize the Fmoc-Val-Cit dipeptide on a solid support resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Piperidine (B6355638) solution (20% in DMF)
-
DCM (Dichloromethane), DMF (Dimethylformamide)
-
Washing solvents (Methanol, Isopropanol)
Methodology:
-
Resin Loading: Swell the 2-CTC resin in DCM. Add Fmoc-Cit-OH and DIPEA and agitate for 2-4 hours. Quench any remaining active sites on the resin with methanol (B129727). Wash the resin sequentially with DCM, DMF, and isopropanol, then dry under vacuum.
-
Fmoc Deprotection: Swell the Fmoc-Cit-resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat for an additional 15 minutes to remove the Fmoc protecting group from citrulline. Wash the resin thoroughly with DMF.
-
Peptide Coupling: In a separate vessel, pre-activate Fmoc-Val-OH with HATU and DIPEA in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected Cit-resin. Agitate for 1-2 hours until the coupling reaction is complete (monitor with a Kaiser test).
-
Washing: Wash the resulting Fmoc-Val-Cit-resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage from Resin (if needed): The dipeptide can be cleaved from the resin at this stage or remain attached for further modifications, depending on the overall synthetic strategy.
In Vitro Enzymatic Cleavage Assay
This protocol determines the rate and extent of linker cleavage by a specific protease.[22]
Caption: Workflow for an in vitro ADC enzymatic cleavage assay.
Objective: To quantify the release of a payload from an ADC containing the Val-Cit linker upon incubation with Cathepsin B.
Materials:
-
ADC construct with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 1% TFA
-
LC-MS or HPLC system for analysis
Methodology:
-
Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS). Prepare a stock solution of Cathepsin B and activate it by pre-incubating in the assay buffer at 37°C for 15 minutes.
-
Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the ADC solution, and the activated Cathepsin B solution to initiate the reaction. The final concentrations should be optimized for the specific ADC.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.
-
Analysis: Centrifuge the quenched samples to precipitate the protein (antibody). Analyze the supernatant using LC-MS or reverse-phase HPLC to separate and quantify the amount of released payload.
-
Data Interpretation: Plot the concentration of the released payload against time. The initial slope of this curve can be used to determine the rate of enzymatic cleavage.
Conclusion
The this compound linker is a highly engineered chemical entity that addresses several key challenges in targeted drug delivery. The T-Boc group offers synthetic flexibility, the N-amido bonds provide essential stability, the PEG4 spacer confers favorable pharmacokinetic properties, and the Val-Cit dipeptide ensures precise, enzyme-mediated payload release within target cells. A thorough understanding of each component and its function is paramount for the rational design and successful development of next-generation antibody-drug conjugates.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 12. labinsights.nl [labinsights.nl]
- 13. books.rsc.org [books.rsc.org]
- 15. adcreview.com [adcreview.com]
- 16. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bachem.com [bachem.com]
T-Boc-N-amido-PEG4-Val-Cit: A Core Component for Targeted Drug Delivery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. At the heart of every successful ADC is the linker, a critical component that bridges the cytotoxic payload to the tumor-targeting antibody. This technical guide delves into the specifics of T-Boc-N-amido-PEG4-Val-Cit, a sophisticated and widely utilized linker precursor in the development of next-generation ADCs. We will explore its synthesis, mechanism of action, and the critical role it plays in ensuring the selective and efficient delivery of potent anti-cancer agents.
Introduction to this compound
This compound is a protease-cleavable linker that incorporates several key features designed to optimize the performance of ADCs.[1] Its structure consists of a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a dipeptide sequence of valine and citrulline (Val-Cit). This combination of components imparts desirable properties such as enhanced solubility, stability in circulation, and specific, enzyme-mediated release of the cytotoxic payload within the target tumor cell.
The Boc protecting group provides a stable handle for chemical synthesis, allowing for the controlled and sequential assembly of the linker-drug conjugate. It can be readily removed under acidic conditions to reveal a primary amine, which can then be used for conjugation to an antibody or another molecular entity.
The PEG4 spacer is a hydrophilic chain that improves the aqueous solubility and pharmacokinetic properties of the ADC. The inclusion of a PEG spacer can also reduce steric hindrance, ensuring that both the antibody and the payload can effectively perform their respective functions.
The Val-Cit dipeptide is the cornerstone of this linker's targeted release mechanism. It is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][3][4] This enzymatic cleavage ensures that the cytotoxic drug is preferentially released inside the cancer cells, minimizing systemic exposure and associated off-target toxicities.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC employing a Val-Cit linker is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Once the ADC is internalized, the endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment of the lysosome and the presence of proteases, most notably cathepsin B, facilitate the cleavage of the Val-Cit linker.[2][3][4] This enzymatic action releases the cytotoxic payload, which can then diffuse into the cytoplasm and nucleus to exert its therapeutic effect.
A commonly used payload with Val-Cit linkers is monomethyl auristatin E (MMAE), a potent anti-mitotic agent.[5][6] MMAE functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
Quantitative Data on Linker Performance
The efficacy and safety of an ADC are critically dependent on the stability of the linker in circulation and its efficient cleavage at the target site. The following tables summarize key quantitative data related to the performance of Val-Cit containing linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit-MMAE Linker
| Cell Line | Target Antigen | IC50 (nM) | Reference |
| BxPC-3 | Tissue Factor | 0.97 | [8] |
| PSN-1 | Tissue Factor | 0.99 | [8] |
| Capan-1 | Tissue Factor | 1.10 | [8] |
| Panc-1 | Tissue Factor | 1.16 | [8] |
| SKBR3 | HER2 | 410.54 | [7] |
Table 2: Plasma Stability of Val-Cit and Modified Val-Cit Linkers
| Linker | Plasma Source | Incubation Time | % Intact ADC | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [9][10] |
| Val-Cit | Mouse | 14 days | < 5% | [9] |
| Ser-Val-Cit | Mouse | 14 days | ~30% | [9] |
| Glu-Val-Cit | Mouse | 14 days | Almost no cleavage | [9] |
It is important to note that the Val-Cit linker exhibits high stability in human plasma but is susceptible to premature cleavage by the mouse carboxylesterase Ces1c.[11] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker, which shows significantly improved stability in mouse plasma while retaining its susceptibility to cathepsin B cleavage.[9][12]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the linker, its conjugation to an antibody, and the evaluation of the resulting ADC's in vitro cytotoxicity.
Synthesis of this compound
A representative solution-phase synthesis would involve the following key steps:
-
Fmoc-Val-Cit-PABOH Synthesis: The synthesis begins with the coupling of Fmoc-protected valine to a p-aminobenzyl alcohol (PAB) spacer, followed by coupling to citrulline.[13]
-
PEGylation: The N-terminus of the dipeptide is then reacted with a Boc-protected amino-PEG4-acid derivative using standard peptide coupling reagents like HATU or EDC/NHS.[15]
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.
Antibody-Drug Conjugation
The conjugation of the this compound linker to a monoclonal antibody typically involves the following steps after payload attachment to the linker:
-
Antibody Preparation: The antibody is prepared in a suitable buffer, often at a pH of 8.0-8.5 to facilitate the reaction with amine-reactive groups.[] If targeting cysteine residues, the antibody's disulfide bonds may be partially reduced using a mild reducing agent like TCEP.[]
-
Linker Activation: The carboxylic acid of the Val-Cit dipeptide is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.[17] This is typically achieved by reacting the linker with NHS and a carbodiimide (B86325) like EDC.[15][17]
-
Conjugation Reaction: The activated linker-payload is added to the antibody solution. The reaction is allowed to proceed at room temperature or 4°C for a specified period. The molar ratio of the linker-payload to the antibody is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[17]
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reagents. Common purification methods include size-exclusion chromatography (SEC) or tangential flow filtration.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of the ADC is commonly assessed using a cell viability assay, such as the MTT assay.[18]
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic drug. Wells with untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a plate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[18]
Conclusion
This compound represents a highly refined and versatile linker precursor for the development of advanced antibody-drug conjugates. Its modular design, incorporating a stable protecting group, a beneficial PEG spacer, and a highly specific enzyme-cleavable dipeptide, addresses many of the challenges associated with targeted drug delivery. A thorough understanding of its synthesis, mechanism of action, and performance characteristics, as outlined in this guide, is essential for researchers and drug developers seeking to harness the full potential of ADC technology in the fight against cancer. The continued exploration and optimization of such linker systems will undoubtedly pave the way for even more effective and safer targeted therapies in the future.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
chemical characteristics of T-Boc-N-amido-peg4-val-cit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical characteristics, synthesis, and applications of T-Boc-N-amido-PEG4-Val-Cit, a key heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs).
Core Chemical Characteristics
This compound is a protease-cleavable linker that incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a valine-citrulline (Val-Cit) dipeptide.[1][2] This specific combination of components imparts desirable properties for ADC development, including enhanced solubility and a specific cleavage mechanism.[1][3]
Key Features:
-
Boc-Protected Amine: Allows for controlled, stepwise conjugation. The Boc group is stable under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for further modification.[1][3]
-
PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of the entire molecule, reduces aggregation, and provides a flexible connection between the conjugated moieties.[1][3][4]
-
Val-Cit Dipeptide: This dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][][6][7] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within cancer cells.[][]
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 2231240-82-5 | [1][9] |
| Molecular Formula | C27H51N5O11 | [1][9] |
| Molecular Weight | ~621.7 g/mol | [1][9] |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies (often a solid or viscous liquid) | |
| Storage | -20°C for long-term storage | [1][9] |
Synthesis and Characterization
While a specific, publicly available, step-by-step synthesis protocol for this compound is proprietary, a representative synthesis can be conceptualized based on established solid-phase peptide synthesis (SPPS) and PEGylation chemistries. The general approach involves the sequential coupling of the constituent amino acids and the PEG spacer, followed by the introduction of the Boc-protected amine.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Val-Cit Dipeptide
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF).
-
First Amino Acid Coupling (Citrulline):
-
Deprotect the resin's Fmoc group using a solution of 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Cit-OH using a coupling agent such as HBTU/DIPEA in DMF.
-
Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).
-
-
Second Amino Acid Coupling (Valine):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Val-OH using HBTU/DIPEA in DMF.
-
Wash the resin as described previously.
-
Protocol 2: PEGylation and Boc-Protection
-
Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine with 20% piperidine in DMF.
-
Linker Coupling:
-
Dissolve t-Boc-N-amido-PEG4-acid (commercially available) and a coupling agent (e.g., HATU) in DMF.
-
Add a non-nucleophilic base like DIPEA.
-
Add the solution to the deprotected resin-Val-Cit and agitate until the reaction is complete (monitored by a Kaiser test).
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Protocol 3: Cleavage and Purification
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the peptide-linker construct from the solid support and remove side-chain protecting groups.
-
Purification:
-
Precipitate the crude product in cold diethyl ether.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Applications in Antibody-Drug Conjugate (ADC) Development
The primary application of this compound is in the construction of ADCs. The Val-Cit linker is designed for stability in systemic circulation and for selective cleavage by proteases within the target cell's lysosomes.[][6]
ADC Assembly and Payload Release Mechanism
Caption: Mechanism of action for an ADC utilizing a Val-Cit cleavable linker.
Experimental Protocols for ADC Characterization
Protocol 4: In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of the Val-Cit linker in plasma.
-
Materials: ADC construct, human plasma (or other species), phosphate-buffered saline (PBS), 37°C incubator, LC-MS system.
-
Methodology:
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.
-
Immediately quench any potential enzymatic activity by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and any prematurely released payload.
-
Protocol 5: Lysosomal Cleavage Assay
-
Objective: To confirm the cleavage of the Val-Cit linker by lysosomal proteases.
-
Materials: ADC construct, rat or human liver lysosomal fractions, Cathepsin B inhibitor (for control), assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT), 37°C incubator, LC-MS system.
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.
-
Initiate the reaction by adding the lysosomal fraction.
-
For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.
-
Incubate all samples at 37°C.
-
At specified time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to measure the rate of payload release.
-
Conclusion
This compound is a versatile and critical tool in the field of ADC research and development. Its well-defined chemical structure provides a balance of stability, solubility, and specific enzymatic cleavability, which are essential for the design of safe and effective targeted cancer therapies. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this important linker technology.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [iro.uiowa.edu]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
A Deep Dive into Cleavable ADC Linkers: The T-Boc-N-amido-peg4-val-cit Case Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that must remain stable in systemic circulation yet efficiently release its payload within the target tumor cell. This technical guide provides a comprehensive overview of cleavable linkers, with a specific focus on the widely utilized protease-cleavable Val-Cit motif, exemplified by the T-Boc-N-amido-peg4-val-cit linker.
The Core Anatomy of a Modern ADC Linker
The this compound linker embodies the key components of a sophisticated cleavable linker system designed for optimal performance. Structurally, it can be deconstructed into several key functional units:
-
A Protected Amine Terminus (T-Boc): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for controlled, stepwise conjugation chemistry during the synthesis of the ADC. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the amine for conjugation to the antibody or another molecular entity.[1][2]
-
A Hydrophilic Spacer (N-amido-peg4): The polyethylene (B3416737) glycol (PEG) spacer, in this case, a four-unit chain, is incorporated to enhance the hydrophilicity of the linker-payload complex. This increased water solubility helps to prevent aggregation of the ADC, a common challenge with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate.[1][2]
-
A Protease-Cleavable Dipeptide (Val-Cit): The valine-citrulline (Val-Cit) dipeptide is the heart of the cleavage mechanism. This specific sequence is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[]
-
A Self-Immolative Spacer (PABC): While not explicitly in the name "this compound," a p-aminobenzyl carbamate (B1207046) (PABC) spacer is typically employed in conjunction with the Val-Cit motif. Following the enzymatic cleavage of the amide bond between citrulline and the PABC, the PABC moiety undergoes a spontaneous 1,6-elimination, leading to the traceless release of the unmodified cytotoxic payload.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical structure of a this compound-PABC linker connecting an antibody to a cytotoxic payload.
The Mechanism of Action: Targeted Payload Release
The efficacy of an ADC with a cleavable linker hinges on its ability to remain intact in the bloodstream and release its payload only upon reaching the target cancer cell. The Val-Cit linker is designed to exploit the unique environment of the lysosome.
The process unfolds as follows:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell and trafficked to the lysosome.
-
Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.5) and the presence of highly active proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide. Cathepsin B specifically hydrolyzes the amide bond between citrulline and the PABC spacer.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PABC spacer, which rapidly decomposes to release the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
The following diagram illustrates this signaling pathway.
References
Methodological & Application
Synthesis Protocol for T-Boc-N-amido-PEG4-Val-Cit: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a representative synthesis protocol for T-Boc-N-amido-PEG4-Val-Cit, a crucial linker used in the development of Antibody-Drug Conjugates (ADCs). The protocol is based on established methodologies for the synthesis of similar Val-Cit dipeptide linkers, which are widely employed for their selective cleavage by lysosomal proteases like Cathepsin B within tumor cells.[1][][] This linker features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and the Val-Cit dipeptide for enzymatic cleavage.[4] The protocol described herein outlines a potential multi-step synthesis, culminating in the desired product, and includes recommendations for purification and characterization.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells.[1][] The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and the mechanism of drug release.[] The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a widely used cleavable linker due to its susceptibility to cleavage by Cathepsin B, a protease that is often overexpressed in the tumor microenvironment.[][5]
The this compound linker incorporates several advantageous features. The Boc protecting group allows for selective deprotection and subsequent conjugation to other molecules.[6][7] The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties.[8][9] This application note provides a detailed, step-by-step protocol for the synthesis of this important linker, intended to aid researchers in its preparation for ADC development.
Synthesis Scheme
The proposed synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the Val-Cit Dipeptide: This involves the coupling of Boc-protected Valine to Citrulline.
-
Coupling of the PEG Spacer: The T-Boc-N-amido-PEG4-acid is then coupled to the N-terminus of the Val-Cit dipeptide.
-
Final Deprotection (Optional): The Boc group can be removed to yield the free amine for subsequent conjugation.
The following diagram illustrates the general workflow for the synthesis:
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 9. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
Application Note: Deprotection of Boc Group from T-Boc-N-amido-peg4-val-cit
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugate (ADC) linkers. T-Boc-N-amido-peg4-val-cit is a key ADC linker component featuring a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected terminal amine.[1] The removal of the Boc group is a critical step to expose the primary amine for subsequent conjugation to a payload or other molecular entities. This application note provides detailed protocols for the efficient deprotection of the Boc group from this compound using standard acidic conditions.
The deprotection is achieved through acid-catalyzed cleavage, which is a robust and well-established method.[2][3] The most common reagents for this purpose are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[4] The choice of reagent and conditions can be tailored to the specific requirements of the downstream application and the stability of the overall molecule.
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine follows a well-understood mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt and carbon dioxide.[5][6]
To prevent potential side reactions from the highly reactive tert-butyl cation, such as alkylation of sensitive residues, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture.[7][8]
Experimental Protocols
Two common and effective methods for the deprotection of the Boc group are detailed below. The selection of the appropriate protocol may depend on the scale of the reaction, the desired purity of the final product, and the compatibility with other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies product isolation.[2][9]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold (for precipitation)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]
-
Work-up:
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[8]
-
Precipitation: Dissolve the oily residue in a minimal amount of DCM and add cold diethyl ether to precipitate the deprotected product as a TFA salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453)
This method provides an alternative to TFA and is particularly effective for selective deprotection in the presence of other acid-labile groups like tert-butyl esters.[10][11]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether, cold (for precipitation)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Reagent Addition: Add the 4 M HCl in 1,4-dioxane solution to the reaction mixture. A typical stoichiometry is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Solvent Removal: Upon completion, remove the solvent and excess HCl in vacuo.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for Boc deprotection based on literature data for similar compounds. The actual yield and purity for the deprotection of this compound should be determined empirically.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane | Reference(s) |
| Reagent Concentration | 20-50% TFA in DCM | 4 M HCl in Dioxane | [4][12] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [8][12] |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes | [8][10] |
| Typical Yield | >90% | >90% | General literature |
| Purity (Post-Workup) | High (>95%) | High (>95%) | General literature |
Visualizations
Boc Deprotection Signaling Pathway
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Experimental Workflow
Caption: General experimental workflow for the deprotection of this compound.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of T-Boc-N-amido-PEG4-Val-Cit to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the conjugation of T-Boc-N-amido-PEG4-Val-Cit, a versatile linker, to monoclonal antibodies.
This linker features three key components:
-
A tert-butyloxycarbonyl (T-Boc) protected amine : This allows for a staged conjugation strategy, where the linker can be attached to the antibody first, followed by deprotection to reveal a primary amine for subsequent payload attachment.[1]
-
A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer : The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[2]
-
A Valine-Citrulline (Val-Cit) dipeptide : This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, minimizing systemic toxicity.
The terminal carboxylic acid of the Val-Cit dipeptide allows for its conjugation to primary amines on the monoclonal antibody, primarily the ε-amino groups of lysine (B10760008) residues, through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3]
Data Presentation
The following table summarizes the key quantitative parameters for the successful conjugation of this compound to a monoclonal antibody. These values should be considered as a starting point and may require optimization for specific antibodies and desired drug-to-antibody ratios (DAR).
| Parameter | Recommended Range | Purpose |
| Linker Activation (EDC/Sulfo-NHS) | ||
| Molar Ratio (Linker:EDC:Sulfo-NHS) | 1 : (2-5) : (2-5) | To efficiently activate the linker's carboxylic acid and form a stable amine-reactive intermediate.[4] |
| Activation Buffer pH | 4.5 - 6.0 | Optimal pH for the formation of the O-acylisourea intermediate by EDC.[4] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the stable Sulfo-NHS ester.[4] |
| Conjugation to Antibody | ||
| Molar Ratio (Activated Linker:mAb) | 5:1 to 20:1 | To control the drug-to-antibody ratio (DAR). Higher ratios increase DAR but may lead to aggregation. |
| Conjugation Buffer pH | 7.2 - 8.0 | Optimal pH for the reaction of the Sulfo-NHS ester with the primary amines of lysine residues on the antibody.[4] |
| Reaction Time | 2 hours at RT or overnight at 4°C | To allow for efficient conjugation to the antibody. |
| Boc Deprotection | ||
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in DCM | Strong acid required to cleave the Boc protecting group.[5] |
| TFA Concentration | 20 - 50% (v/v) | Effective concentration for complete deprotection. |
| Deprotection Time | 1 - 2 hours at RT | Sufficient time for the removal of the Boc group. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and Sulfo-NHS
This protocol describes the activation of the terminal carboxylic acid on the linker to create an amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a microcentrifuge tube, add the desired amount of the linker stock solution.
-
Add the appropriate volumes of freshly prepared EDC and Sulfo-NHS stock solutions in Activation Buffer to achieve the desired molar ratio (e.g., 1:2:2 linker:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated linker is now ready for immediate use in the conjugation reaction. Do not store the activated linker solution.
Protocol 2: Conjugation of Activated Linker to Monoclonal Antibody
This protocol details the conjugation of the activated this compound-Sulfo-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Activated this compound-Sulfo-NHS ester (from Protocol 1)
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Ensure the monoclonal antibody is in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately add the freshly prepared activated linker solution to the antibody solution. The molar ratio of activated linker to mAb should be optimized based on the desired DAR (a starting point of 10:1 is recommended).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[6] This will hydrolyze any unreacted Sulfo-NHS esters.
-
Purify the resulting mAb-linker conjugate by passing it through a desalting column equilibrated with PBS to remove excess linker, quenched reagents, and byproducts.
Protocol 3: Boc Deprotection of the mAb-Linker Conjugate
This protocol describes the removal of the T-Boc protecting group to reveal the primary amine for subsequent payload conjugation.
Materials:
-
Purified mAb-linker conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting columns
Procedure:
-
Lyophilize the purified mAb-linker conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately redissolve the deprotected conjugate in a suitable buffer for payload conjugation. If necessary, neutralize any residual acid by adding a small amount of Neutralization Buffer.
-
Purify the deprotected mAb-linker conjugate using a desalting column equilibrated with the desired buffer for the next conjugation step.
Visualizations
Caption: EDC/Sulfo-NHS activation and conjugation pathway.
Caption: General workflow for ADC intermediate synthesis.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Coupling of T-Boc-N-amido-peg4-val-cit with MMAE Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined drug-linker conjugates is a critical step in the development of Antibody-Drug Conjugates (ADCs). This document provides a detailed protocol for the solution-phase coupling of a Boc-protected, PEGylated valine-citrulline (Val-Cit) linker, T-Boc-N-amido-peg4-val-cit, to the potent cytotoxic agent, monomethyl auristatin E (MMAE). The Val-Cit dipeptide is a key component, designed to be cleaved by intracellular proteases like cathepsin B, which are often upregulated in tumor cells, ensuring targeted release of the MMAE payload. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the PEG spacer allows for subsequent deprotection and conjugation to a targeting moiety, such as a monoclonal antibody.
This protocol outlines the use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as the coupling reagent, a widely used and efficient activating agent for amide bond formation that minimizes racemization.
Experimental Protocols
Materials and Reagents
-
This compound (MW: ~621.7 g/mol )
-
Monomethyl auristatin E (MMAE) (MW: ~717.9 g/mol )
-
HATU (MW: 380.2 g/mol )
-
N,N-Diisopropylethylamine (DIPEA) (MW: 129.3 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
-
Mass Spectrometer (e.g., ESI-MS)
Protocol 1: Coupling of this compound with MMAE
This protocol describes the activation of the C-terminal carboxylic acid of the linker followed by coupling to the N-terminal amine of MMAE.
-
Reagent Preparation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
In a separate dry vial, dissolve MMAE (1.0 equivalent) in anhydrous DMF.
-
Prepare a solution of HATU (1.0 equivalent) in anhydrous DMF.
-
Have neat DIPEA ready for addition.
-
-
Activation and Coupling Reaction:
-
To the stirred solution of this compound, add the HATU solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Slowly add the solution of MMAE to the activated linker mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical RP-HPLC. Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., 50% ACN/water), and inject it into the HPLC system.
-
The reaction is considered complete upon the disappearance of the starting materials and the formation of a single major product peak.
-
Protocol 2: Purification of the Conjugate
-
Crude Product Workup:
-
Once the reaction is complete, the crude reaction mixture can be purified directly.
-
-
RP-HPLC Purification:
-
Purify the crude product by semi-preparative RP-HPLC using a C18 column.
-
A typical gradient for purification is a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes. The exact gradient should be optimized based on the retention time of the product observed during analytical HPLC monitoring.
-
Collect fractions corresponding to the main product peak.
-
-
Product Isolation:
-
Combine the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final this compound-MMAE conjugate as a white solid.
-
Protocol 3: Characterization of the Conjugate
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. A purity of >95% is typically desired.
-
-
Identity Confirmation:
-
Confirm the identity of the conjugate by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.
-
Data Presentation
The following table summarizes the typical quantitative data for the coupling reaction.
| Parameter | Value | Notes |
| Stoichiometry | ||
| T-Boc-linker | 1.0 eq | Limiting reagent. |
| MMAE | 1.0 eq | |
| HATU | 1.0 eq | Can be slightly in excess (e.g., 1.1 eq) to drive the reaction. |
| DIPEA | 2.0 eq | A non-nucleophilic base is crucial. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures a moisture-free environment. |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 4 hours | Monitor by HPLC for completion. |
| Expected Outcome | ||
| Yield | 75 - 85% | Based on similar reported peptide couplings.[1] |
| Purity (post-purification) | > 95% | Assessed by analytical RP-HPLC. |
| Molecular Weight (ESI-MS) | Expected: ~1318.6 g/mol (as [M+H]⁺) | Confirm the successful conjugation. |
Visualizations
The following diagram illustrates the workflow for the chemical coupling of this compound with MMAE.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a Cleavable T-Boc-N-amido-PEG4-Val-Cit Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. The T-Boc-N-amido-PEG4-Val-Cit linker is a sophisticated, cleavable linker system. It features a Valine-Citrulline (Val-Cit) dipeptide that can be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted drug release.[1][2][][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility, and the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis.[5][6][7]
This document provides a detailed experimental procedure for the synthesis of a cysteine-linked ADC using a maleimide-functionalized version of this linker. The overall workflow involves three main stages: antibody reduction, conjugation of the antibody to the linker-drug construct, and subsequent purification and characterization of the ADC.
Experimental Workflow Overview
The synthesis of the ADC follows a structured, multi-step process designed to ensure efficient conjugation while maintaining the integrity of the antibody.
Figure 1: General workflow for the synthesis and characterization of a cysteine-linked ADC.
Part 1: Antibody Preparation (Partial Reduction)
The goal of this step is to reduce a controlled number of the antibody's interchain disulfide bonds to generate reactive thiol (-SH) groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose as it is stable and effective over a wide pH range.[8][]
Materials:
-
Monoclonal Antibody (mAb): e.g., IgG1
-
Conjugation Buffer: 50 mM Sodium Phosphate (B84403), 50 mM NaCl, 2 mM EDTA, pH 7.4[10]
-
TCEP Hydrochloride (stock solution: 10 mM in Conjugation Buffer, freshly prepared)[11]
-
Centrifugal concentrators (e.g., 30 kDa MWCO)[10]
Protocol:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in pre-chilled Conjugation Buffer.[11]
-
TCEP Addition: Add a molar excess of TCEP to the antibody solution. A starting point of 2-4 molar equivalents is recommended for partial reduction.[11] For more extensive reduction, 10-20 equivalents can be used.[8][10]
-
Incubation: Incubate the reaction mixture at 30-37°C for 1 to 2 hours.[10][11] The reaction should be carried out under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[12]
-
Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP using a centrifugal concentrator.[10][11] Wash the reduced antibody by exchanging the buffer with fresh, degassed Conjugation Buffer. This step is critical to prevent the reduction of the maleimide (B117702) group on the linker.[11]
Part 2: ADC Conjugation (Thiol-Maleimide Reaction)
This step involves the reaction between the newly generated thiol groups on the antibody and the maleimide group of the linker-drug construct, forming a stable thioether bond.[][] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[]
Materials:
-
Reduced Monoclonal Antibody (from Part 1)
-
Maleimide-functionalized linker-payload (e.g., Mal-PEG4-Val-Cit-PABC-MMAE) dissolved in an organic solvent like Dimethylacetamide (DMA).[10][14]
-
Conjugation Buffer (as above)
Protocol:
-
Linker-Payload Addition: Add the maleimide-linker-payload solution to the reduced antibody solution. A molar excess of 5- to 20-fold of the linker-drug over the antibody is a common starting point.[15] The final concentration of the organic solvent (e.g., DMA) should ideally be kept below 10% (v/v) to maintain antibody stability.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[15][16] Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a quenching agent such as N-acetylcysteine can be added to react with any excess maleimide-linker-payload.
Figure 2: Thiol-Maleimide conjugation mechanism.
Part 3: ADC Purification
Purification is necessary to remove unconjugated antibody, excess linker-payload, and any aggregates. Protein A affinity chromatography is a standard and effective method for purifying antibodies and ADCs.[17][18][19]
Materials:
-
Crude ADC solution (from Part 2)
-
Binding Buffer: e.g., PBS, pH 7.4 or 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.[20][21]
-
Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 3.0.[22]
-
Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0.[20]
Protocol:
-
Sample Preparation: Dilute the crude ADC solution at least 1:1 with Binding Buffer to ensure optimal pH and ionic strength for binding to the Protein A resin.[17][18]
-
Column Equilibration: Equilibrate the Protein A column with 3-5 column volumes (CVs) of Binding Buffer.[17]
-
Loading: Apply the diluted ADC sample to the column.[17]
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound material.[17]
-
Elution: Elute the bound ADC with 5 CVs of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.[17][20]
-
Buffer Exchange: Pool the ADC-containing fractions and perform a buffer exchange into a suitable formulation buffer (e.g., PBS) using centrifugal concentrators or dialysis.
Part 4: ADC Characterization
Characterizing the purified ADC is essential to determine its critical quality attributes, most notably the Drug-to-Antibody Ratio (DAR).
A. Hydrophobic Interaction Chromatography (HIC) for DAR Determination HIC is the reference technique for determining the DAR of cysteine-linked ADCs.[23][24] It separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[23][25]
Typical HIC Setup:
-
Column: A HIC column (e.g., Agilent 1260 Infinity II Bio-inert LC).[23]
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in phosphate buffer).[23]
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer, potentially with isopropanol).[23]
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting later.[24]
Data Analysis: The chromatogram will show peaks corresponding to the antibody with 0, 2, 4, 6, and 8 drugs attached (DAR0, DAR2, etc.).[24] The average DAR is calculated from the relative area of each peak.[26]
B. Mass Spectrometry (MS) for DAR Confirmation Native mass spectrometry provides a direct measurement of the intact ADC mass, allowing for precise determination of the drug-load distribution and confirmation of the average DAR.[27][28] It is a powerful tool for structural characterization.[29]
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the ADC synthesis process.
| Parameter | Stage | Recommended Value/Range | Expected Outcome/QC Check |
| Antibody Concentration | Reduction & Conjugation | 5 - 15 mg/mL[12] | Maintain antibody stability, prevent aggregation |
| TCEP Molar Excess | Reduction | 2 - 20 equivalents[10][11] | Control over the number of free thiols (target DAR) |
| Reduction Time/Temp | Reduction | 1 - 2 hours at 30-37°C[10][11] | Sufficient disulfide bond cleavage |
| Linker-Payload Molar Excess | Conjugation | 5 - 20 equivalents[15] | Drives conjugation reaction to completion |
| Organic Solvent % (v/v) | Conjugation | < 10%[10] | Prevent antibody denaturation |
| Purity (Post-Purification) | Characterization | > 95% | Removal of impurities and aggregates |
| Average DAR | Characterization | Typically 3.5 - 4.0 | Efficacy and safety profile |
Notes on the T-Boc Group
The specific linker "this compound" contains a Boc-protected amine.[5] This protocol assumes the use of a pre-formed, maleimide-activated drug-linker where the Boc group has been removed prior to the final conjugation step. If the synthesis starts from the Boc-protected linker, an acid-catalyzed deprotection step is required. This is typically done using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[30][31] This deprotection reveals a primary amine which can then be coupled to the drug payload before the maleimide group is introduced for antibody conjugation.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 6. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 7. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. interchim.fr [interchim.fr]
- 17. sysy.com [sysy.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Protein A Chromatography: A Key Antibody Purification Technique - Amerigo Scientific [amerigoscientific.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 22. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
- 23. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 24. agilent.com [agilent.com]
- 25. tandfonline.com [tandfonline.com]
- 26. waters.com [waters.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 30. chem.uci.edu [chem.uci.edu]
- 31. benchchem.com [benchchem.com]
Application Notes and Protocols for T-Boc-N-amido-peg4-val-cit Linker in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the T-Boc-N-amido-peg4-val-cit linker in the development of antibody-drug conjugates (ADCs). This cleavable linker system is designed for the targeted delivery of cytotoxic payloads to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.
The this compound linker incorporates three key features: a tert-butyloxycarbonyl (Boc) protected amine for sequential conjugation, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a valine-citrulline (val-cit) dipeptide that is selectively cleaved by lysosomal proteases, such as cathepsin B, within the target cell.
Overview of the ADC Synthesis Workflow
The synthesis of an ADC using the this compound linker is a multi-step process that involves:
-
Payload Coupling: Conjugation of the this compound linker to the cytotoxic payload.
-
Boc Deprotection: Removal of the Boc protecting group to reveal a primary amine.
-
Antibody Conjugation: Covalent attachment of the deprotected linker-payload construct to a monoclonal antibody.
-
Purification: Removal of unconjugated antibodies, free linker-payload, and aggregates.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
}
Figure 1: General workflow for the synthesis of an antibody-drug conjugate using the this compound linker.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the synthesis and stability of ADCs utilizing a val-cit (B3106666) linker. The yields are based on reported syntheses of similar linker-payload constructs and may vary depending on the specific payload and antibody used.
Table 1: Reaction Yields for Linker-Payload Synthesis and Antibody Conjugation
| Step | Description | Reagents | Typical Yield (%) |
| 1 | Payload Coupling | This compound, MMAE, HATU, DIEA | ~80%[1] |
| 2 | Boc Deprotection | TFA in DCM | >95% |
| 3 | Antibody Conjugation | Amine-linker-payload, Activated Antibody | 70-90% |
Table 2: Stability of Val-Cit Containing Linkers
| Linker | Condition | Half-life (t½) | Reference |
| Val-Cit | Human Plasma | Stable (>240 min) | [2] |
| Phe-Lys | Human Plasma | ~8 min | [2] |
| Val-Ala | Mouse Plasma | More stable than Val-Cit | [2] |
| Val-Cit | Mouse Plasma | 11.2 hours | [3] |
| Val-Ala | Mouse Plasma | 23 hours | [3] |
Experimental Protocols
Protocol 1: Coupling of this compound to MMAE
This protocol describes the coupling of the carboxylic acid of the this compound linker to the amine of a cytotoxic payload, monomethyl auristatin E (MMAE), using HATU as the coupling agent.
Materials:
-
This compound
-
Monomethyl auristatin E (MMAE)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase preparative HPLC system
Procedure:
-
In a dry round bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and MMAE (1.0 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.0 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Upon completion, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain this compound-MMAE as a white solid.
Protocol 2: Boc Deprotection of the Linker-Payload Conjugate
This protocol details the removal of the Boc protecting group from the linker-payload conjugate using trifluoroacetic acid (TFA).
Materials:
-
This compound-MMAE
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the this compound-MMAE in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 25-50% (v/v). If the payload is sensitive to acid-mediated degradation, a scavenger such as TIS can be added.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the final product, Amine-PEG4-Val-Cit-MMAE TFA salt, under vacuum.
Protocol 3: Conjugation of Amine-Linker-Payload to an Antibody
This protocol describes the conjugation of the deprotected amine-linker-payload to a monoclonal antibody that has been activated with an NHS ester.
Materials:
-
Amine-PEG4-Val-Cit-MMAE TFA salt
-
Monoclonal antibody (e.g., Trastuzumab)
-
NHS-ester activation reagent
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., Tris or glycine)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer. The antibody concentration should be between 2-10 mg/mL.
-
NHS Ester Activation of Antibody (if not already activated): Follow the manufacturer's protocol for the specific NHS-ester activation reagent.
-
Conjugation Reaction: a. Dissolve the Amine-PEG4-Val-Cit-MMAE TFA salt in a small amount of organic co-solvent like DMSO. b. Add the dissolved linker-payload to the activated antibody solution. A molar excess of the linker-payload (e.g., 5-20 fold) is typically used to achieve the desired drug-to-antibody ratio (DAR). c. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS esters by adding a quenching buffer.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregates.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Signaling Pathway Diagrams
ADCs developed with the this compound linker are often designed to target specific cell surface receptors that are overexpressed in cancer cells. Upon binding, the ADC is internalized, and the payload is released, leading to cell death. Below are diagrams for two common ADC targets: HER2 and CD30.
dot graph HER2_Pathway { rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [color="#34A853"];
}
Figure 2: Mechanism of action for an anti-HER2 ADC.[4][5]
dot graph CD30_Pathway { rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [color="#34A853"];
}
Figure 3: Mechanism of action for Brentuximab Vedotin (anti-CD30 ADC).[1][6]
References
- 1. rsc.org [rsc.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of T-Boc-N-amido-peg4-val-cit ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. The T-Boc-N-amido-peg4-val-cit linker is a protease-cleavable linker system. The valine-citrulline (val-cit) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, leading to targeted payload release within the cancer cell. The PEG4 spacer enhances solubility and the tert-butyloxycarbonyl (T-Boc) protecting group on the N-terminus allows for a controlled conjugation strategy.
Following the conjugation of the linker-payload to the antibody, a crude mixture containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, and residual small molecule impurities is generated. A robust and efficient purification process is therefore essential to obtain a final ADC product with a well-defined DAR distribution, high purity, and low levels of aggregates and other impurities. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker.
Purification Strategy Overview
A multi-step chromatographic approach is typically employed for the purification of ADCs to address the various types of impurities. The recommended workflow for purifying this compound ADCs involves an initial Boc-deprotection step followed by a series of chromatographic separations.
Experimental Protocols
T-Boc Group Deprotection
The T-Boc protecting group must be removed to yield the final ADC. This is typically achieved under acidic conditions.
Materials:
-
Crude this compound ADC conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Quenching solution (e.g., a buffered solution at neutral pH)
-
Diafiltration/ultrafiltration system for buffer exchange
Protocol:
-
Dissolve the crude ADC conjugate in an appropriate solvent such as DCM.
-
Add TFA to the solution. The final concentration of TFA typically ranges from 20% to 50% (v/v)[1][2][3].
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, neutralize the reaction by adding a quenching solution.
-
Perform buffer exchange into a suitable buffer for the first chromatography step (e.g., HIC binding buffer) using a diafiltration/ultrafiltration system. This step also removes residual acid and small molecule impurities.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DAR values based on their hydrophobicity.[4][5][6][7] The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for separation of species with DAR 0 (unconjugated mAb), DAR 2, DAR 4, etc.[]
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Ether-based resins)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the deprotected and buffer-exchanged ADC sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound impurities.
-
Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with higher DAR values will be more retained and elute at lower salt concentrations.
-
Collect fractions across the elution profile and analyze them by analytical HIC or other methods to determine the DAR of each fraction.
-
Pool the fractions containing the desired DAR species.
Table 1: Representative HIC Purification Data
| Parameter | Unconjugated mAb (DAR 0) | ADC (DAR 2) | ADC (DAR 4) |
| Elution Salt Conc. (M) | ~1.2 | ~0.8 | ~0.5 |
| Purity (%) | >98 | >95 | >95 |
| Recovery (%) | - | 85 - 95 | 85 - 95 |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. It is effective for removing charged impurities, such as host cell proteins (HCPs), DNA, and some product-related variants like aggregates and fragments.[9][10][11] Both cation exchange (CEX) and anion exchange (AEX) chromatography can be used, depending on the isoelectric point (pI) of the ADC and the charge properties of the impurities.[9] CEX is often used in bind-and-elute mode for ADCs.[12]
Materials:
-
IEX column (e.g., strong or weak cation or anion exchanger)
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Sodium Acetate, pH 5.0 for CEX)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 for CEX)
-
HPLC or FPLC system
Protocol:
-
Buffer exchange the HIC-purified ADC pool into the IEX Mobile Phase A.
-
Equilibrate the IEX column with Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A.
-
Elute the ADC using a linear or step gradient of increasing salt concentration (increasing percentage of Mobile Phase B).
-
Collect the main elution peak containing the purified ADC.
Table 2: Representative IEX Purification Data
| Impurity | Level Before IEX | Level After IEX |
| Aggregates (%) | 2 - 5 | < 1 |
| Host Cell Proteins (ppm) | 100 - 500 | < 100 |
| Free Linker-Payload | < 1% | Not Detected |
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[13] Its primary role in ADC purification is to remove high molecular weight species (aggregates) and to perform a final buffer exchange into the formulation buffer.[][14][15]
Materials:
-
SEC column with appropriate pore size for separating mAb monomers from aggregates
-
Mobile Phase: Final formulation buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Protocol:
-
Equilibrate the SEC column with the final formulation buffer.
-
Load the IEX-purified ADC sample onto the column. The volume of the sample should be a small fraction of the total column volume for optimal resolution.
-
Run the column isocratically with the formulation buffer.
-
Collect the fraction corresponding to the monomeric ADC peak. Aggregates will elute earlier than the monomer.
-
The purified ADC is now in its final formulation buffer.
Table 3: Representative SEC Purification Data
| Parameter | Before SEC | After SEC |
| Monomer Purity (%) | ~95 | >99 |
| Aggregate Content (%) | < 5 | < 1 |
| Fragment Content (%) | < 1 | < 0.5 |
Quality Control and Analytics
Throughout the purification process, it is crucial to monitor the quality of the ADC using a panel of analytical techniques.
Table 4: Analytical Methods for ADC Characterization
| Attribute | Analytical Method(s) | Purpose |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC)[16] | To quantify monomer, aggregates, and fragments. |
| DAR Distribution | Hydrophobic Interaction Chromatography (HIC-HPLC)[7] | To determine the average DAR and the distribution of different DAR species. |
| Charge Variants | Ion Exchange Chromatography (IEX-HPLC)[17] | To assess charge heterogeneity of the ADC. |
| Identity and Integrity | Mass Spectrometry (MS) | To confirm the molecular weight of the intact ADC and its subunits. |
| Potency | Cell-based cytotoxicity assays[18] | To measure the biological activity of the purified ADC. |
| Residual Impurities | ELISA, qPCR, HPLC | To quantify residual HCPs, DNA, and free linker-payload, respectively. |
Signaling Pathway of Val-Cit (B3106666) Linker Cleavage
The efficacy of ADCs with a val-cit linker relies on the specific cleavage of the linker within the target cancer cell.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through endocytosis. The ADC-antigen complex is then trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the val-cit dipeptide linker[19]. This cleavage releases the cytotoxic payload, which can then exert its pharmacological effect, leading to cell death. The stability of the val-cit linker in systemic circulation is crucial to minimize off-target toxicity.
Conclusion
The purification of this compound ADCs is a multi-step process that requires careful optimization of each unit operation to ensure a final product with high purity, a controlled DAR distribution, and low levels of impurities. The combination of Boc deprotection followed by HIC, IEX, and SEC provides a robust platform for achieving a high-quality ADC suitable for preclinical and clinical development. Comprehensive analytical characterization at each stage of the purification process is essential for ensuring the safety and efficacy of the final therapeutic agent.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 10. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 12. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 13. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of T-Boc-N-amido-peg4-Val-Cit-Payload Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The T-Boc-N-amido-peg4-Val-Cit linker is a critical component in the development of antibody-drug conjugates (ADCs). This cleavable linker system is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target cancer cells and subsequent enzymatic cleavage by lysosomal proteases like Cathepsin B.[][2][3] The linker's architecture, comprising a Boc-protected amine, a hydrophilic PEG4 spacer, and a Val-Cit dipeptide, allows for controlled conjugation and release of the payload.[4] Rigorous analytical characterization is essential to ensure the identity, purity, stability, and overall performance of the resulting conjugate.[5][6]
These application notes provide detailed protocols for the key analytical techniques used to characterize this compound conjugates, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Analytical Techniques
The primary methods for characterizing this compound conjugates are:
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, stability studies, and monitoring reaction progress. Both Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.[7][8]
-
Mass Spectrometry (MS): The definitive technique for confirming the molecular weight of the conjugate and identifying impurities or degradation products.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the successful conjugation and the integrity of the different components of the conjugate.[10][11]
Section 1: Purity and Heterogeneity Analysis by HPLC
High-Performance Liquid Chromatography is a cornerstone for assessing the purity and heterogeneity of ADC linkers and their conjugates.[12][13]
Application Note 1.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for separating the desired conjugate from unreacted starting materials, excess payload-linker, and other impurities.[7][14]
Experimental Protocol:
-
System: HPLC or UPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[7]
-
Gradient: A typical gradient is 5% to 95% B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 214 nm and 280 nm (or a wavelength specific to the payload).[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., DMSO or a mixture of water/ACN) to a concentration of approximately 1 mg/mL.[7]
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| This compound-Payload Conjugate | ~16.5 | >95% |
| Unconjugated Payload-Linker | ~14.2 | <2% |
| Hydrolyzed Linker Impurity | ~11.8 | <1% |
Workflow for RP-HPLC Analysis
Caption: Workflow for purity analysis by RP-HPLC.
Application Note 1.2: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it the ideal method for quantifying aggregates, which can impact the efficacy and safety of biotherapeutics.[16][17][18]
Experimental Protocol:
-
System: HPLC or UPLC system with a UV-Vis or multi-angle light scattering (MALS) detector.
-
Column: SEC column suitable for proteins and conjugates (e.g., Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm).[17]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other physiological buffer. The addition of arginine (e.g., 200 mM) can help reduce non-specific interactions.[19]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the conjugate in the mobile phase to a concentration of 1-5 mg/mL.
Data Presentation:
| Species | Retention Time (min) | Relative Peak Area (%) | Molecular Weight (kDa) (if MALS is used) |
| High Molecular Weight Species (Aggregates) | ~8.5 | < 2% | >300 |
| Monomeric Conjugate | ~10.2 | >98% | ~155 |
| Low Molecular Weight Fragments | ~12.1 | < 0.5% | <50 |
Workflow for SEC Analysis
Caption: Workflow for aggregate analysis by SEC.
Section 2: Identity and Structural Confirmation
Application Note 2.1: Molecular Weight Confirmation by Mass Spectrometry (MS)
LC-MS is the gold standard for confirming the identity of the conjugate by providing an accurate molecular weight.[9][20]
Experimental Protocol:
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Method: Use the same RP-HPLC protocol as described above, but replace TFA with 0.1% formic acid for better MS compatibility.[7]
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 500-4000 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the average molecular weight of the conjugate.
Data Presentation:
| Species | Calculated Molecular Weight (Da) | Observed Molecular Weight (Da) |
| This compound-Payload Conjugate | 1850.12 | 1850.15 |
Application Note 2.2: Structural Verification by NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the conjugate, ensuring that the PEG linker, dipeptide, and payload are correctly assembled.[10][21]
Experimental Protocol:
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts and integration of key protons, such as those on the Boc group (~1.4 ppm), the PEG chain (~3.5-3.6 ppm), and the Val-Cit amino acid residues.[11][22]
Data Presentation:
| Protons | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Integration |
| Boc (t-butyl) | ~1.40 | 1.39 | 9H |
| PEG (CH₂) | ~3.5-3.6 | 3.55 | ~16H |
| Valine (α-H) | ~4.2 | 4.21 | 1H |
| Citrulline (α-H) | ~4.3 | 4.32 | 1H |
Section 3: Mechanism of Action - Linker Cleavage
The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] This cleavage releases the payload, leading to targeted cell death.
Signaling Pathway for Payload Release
Caption: Intracellular processing of a Val-Cit linked ADC.
Application Note 3.1: In Vitro Linker Cleavage Assay
This assay confirms that the linker is susceptible to enzymatic cleavage by Cathepsin B.
Experimental Protocol:
-
Materials: this compound-Payload conjugate, human Cathepsin B, assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Procedure:
-
Incubate the conjugate (e.g., 100 µM) with Cathepsin B (e.g., 1 µM) in the assay buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction by adding a protease inhibitor or by acidifying with TFA.
-
Analyze the samples by RP-HPLC to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.[6]
-
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the cleavage kinetics.
Data Presentation:
| Time (hours) | Intact Conjugate (%) |
| 0 | 100 |
| 1 | 85 |
| 4 | 45 |
| 8 | 15 |
| 24 | < 5 |
References
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 4. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 5. veranova.com [veranova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Animal Models: Testing T-Boc-N-amido-peg4-Val-Cit Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker component, which connects the antibody and the payload, is critical to the ADC's efficacy and safety. This document provides detailed application notes and protocols for the in vivo testing of ADCs utilizing a T-Boc-N-amido-peg4-Val-Cit linker. This linker system incorporates a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a polyethylene (B3416737) glycol (PEG) spacer for improved hydrophilicity, and a Boc-protected amine for conjugation.
A crucial consideration for ADCs with Val-Cit linkers is their stability in different preclinical species. While generally stable in human plasma, traditional Val-Cit linkers can be prematurely cleaved in mouse plasma by the carboxylesterase Ces1c, leading to off-target toxicity and reduced efficacy.[1][2][3][4] To address this, modified linkers such as the glutamic acid-valine-citrulline (EVCit) tripeptide have been developed to enhance stability in murine models.[1][2][5][6] The protocols outlined herein are designed to provide a robust framework for evaluating the efficacy and tolerability of ADCs with Val-Cit-based linkers in appropriate in vivo models.
Signaling Pathway and Mechanism of Action
The targeted delivery and intracellular release of the cytotoxic payload are central to the mechanism of action of these ADCs. The Val-Cit linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[2][]
Caption: Mechanism of action for a Val-Cit linker-based ADC.
Experimental Protocols
Animal Models and Tumor Implantation
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. Immunocompromised mouse strains are widely used to host human tumor xenografts.
-
Animal Strains: Athymic nude (nu/nu) or other immunocompromised strains such as NOD-scid or NSG mice are commonly used.[8] The choice of strain can impact tumor engraftment and growth kinetics.
-
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with confirmed target antigen expression are implanted subcutaneously into the flank of the mice.[9][10]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted subcutaneously, often providing a more clinically relevant model.[10][11]
-
Protocol for Subcutaneous Xenograft Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.[8]
-
Inject approximately 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
For PDX models, implant a small tumor fragment (approximately 2-3 mm³) subcutaneously using a trocar.[11]
-
Monitor the mice regularly for tumor growth. Once tumors become palpable, measure their volume using digital calipers up to three times a week.[11] The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Initiate treatment when the average tumor volume reaches 100-200 mm³.[8]
ADC Dosing and Administration
-
Randomization: Randomize mice with established tumors into treatment and control groups (typically n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[11]
-
Treatment Groups:
-
Vehicle Control (e.g., phosphate-buffered saline)
-
ADC at various dose levels (e.g., 1, 3, and 10 mg/kg)
-
Non-binding ADC control (an ADC with the same payload but an antibody that does not target an antigen on the tumor cells)
-
Unconjugated antibody control
-
-
Administration: Administer the ADC intravenously (IV) via the tail vein.[11] The dosing schedule can be a single dose or multiple doses (e.g., once weekly for three weeks).
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume 2-3 times weekly throughout the study.
-
Body Weight: Monitor animal body weight at least twice weekly as a general indicator of toxicity.[8]
-
Clinical Observations: Perform daily cage-side observations to assess the overall health of the animals, looking for signs of distress or changes in behavior.[9]
-
Endpoints: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).[8]
Caption: General experimental workflow for in vivo ADC efficacy studies.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Data Analysis Methods
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor effect.[8]
-
Statistical Analysis: Use appropriate statistical tests, such as t-tests or ANOVA, to compare tumor growth between the different treatment groups.[8]
-
Survival Analysis: Employ Kaplan-Meier curves to analyze the effect of the treatment on animal survival.[8]
Representative Data Tables
The following tables present hypothetical data from a xenograft study of an ADC with a Val-Cit linker to illustrate expected outcomes.
Table 1: Tumor Growth Inhibition in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| Non-binding ADC | 5 | 1780 ± 300 | 3.8 |
| Test ADC | 1 | 950 ± 150 | 48.6 |
| Test ADC | 3 | 420 ± 90 | 77.3 |
| Test ADC | 5 | 150 ± 50 | 91.9 |
Table 2: Body Weight Change as a Measure of Toxicity
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) |
| Vehicle Control | - | +5.2 |
| Non-binding ADC | 5 | +4.8 |
| Test ADC | 1 | +3.5 |
| Test ADC | 3 | -2.1 |
| Test ADC | 5 | -8.5 |
Conclusion
The use of in vivo xenograft models is an indispensable step in the preclinical development of novel ADCs. The protocols and representative data presented here provide a comprehensive framework for designing and executing robust efficacy and toxicity studies for ADCs containing a this compound linker. Careful consideration of the Val-Cit linker's stability in murine models and the potential need for modified linkers are crucial for the successful preclinical evaluation and clinical translation of these promising cancer therapeutics.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for DAR Calculation of T-Boc-N-amido-peg4-val-cit ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile. Accurate and reproducible determination of the DAR is therefore essential throughout the discovery, development, and manufacturing processes.
This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using a T-Boc-N-amido-peg4-val-cit linker. This linker system incorporates a protease-cleavable valine-citrulline (Val-Cit) dipeptide, which is designed to be selectively cleaved by lysosomal enzymes like Cathepsin B upon internalization into target cells. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and the tert-butyloxycarbonyl (T-Boc) protecting group is typically removed during the final stages of payload synthesis or conjugation.
Principle of DAR Calculation Methods
Several analytical techniques can be employed to determine the average DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, including the physicochemical properties of the antibody, linker, and payload. The most common methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
I. DAR Calculation by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[1][2] It relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[3] The Beer-Lambert law is used to calculate the concentrations of both the antibody and the conjugated drug, from which the DAR is derived.[]
Protocol: UV/Vis Spectroscopy for Average DAR Determination
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the naked antibody at 280 nm (ε_Ab,280_) and the cytotoxic drug at its maximum absorbance wavelength (λ_max,drug_) (ε_drug,λmax_) and at 280 nm (ε_drug,280_).
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculation of Concentrations:
-
The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following equations:
-
Correction Factor (CF) = ε_drug,280_ / ε_drug,λmax_
-
[Ab] (M) = (A_280_ - A_λmax_ * CF) / ε_Ab,280_
-
[Drug] (M) = A_λmax_ / ε_drug,λmax_
-
-
-
DAR Calculation:
-
Average DAR = [Drug] / [Ab]
-
Data Presentation
| Parameter | Value |
| A_280_ | Insert Value |
| A_λmax_ | Insert Value |
| ε_Ab,280_ (M⁻¹cm⁻¹) | Insert Value |
| ε_drug,λmax_ (M⁻¹cm⁻¹) | Insert Value |
| ε_drug,280_ (M⁻¹cm⁻¹) | Insert Value |
| Calculated [Ab] (M) | Insert Value |
| Calculated [Drug] (M) | Insert Value |
| Average DAR | Calculated Value |
II. DAR Calculation by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[3] The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. HIC can separate ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.), allowing for the determination of the average DAR and the distribution of drug-loaded species.[5] This method is particularly well-suited for cysteine-linked ADCs.[5][6]
Protocol: HIC for DAR Distribution and Average DAR Calculation
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:[5]
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
Where i represents each DAR species.
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | Insert Value | Insert Value |
| DAR2 | Insert Value | Insert Value |
| DAR4 | Insert Value | Insert Value |
| DAR6 | Insert Value | Insert Value |
| DAR8 | Insert Value | Insert Value |
| Weighted Average DAR | Calculated Value |
III. DAR Calculation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination. For cysteine-linked ADCs, the antibody's heavy and light chains are typically separated under reducing and denaturing conditions.[5] The number of drugs attached to each chain can be determined, and the overall DAR calculated.
Protocol: RP-HPLC for Average DAR Determination (after reduction)
-
Sample Preparation (Reduction):
-
Treat the ADC sample with a reducing agent (e.g., Dithiothreitol, DTT) to separate the heavy and light chains.
-
-
Instrumentation and Column:
-
U(H)PLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., C4 or C8).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A suitable gradient from low to high organic content (Mobile Phase B).
-
-
Data Analysis:
-
Identify and integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug_n_).
-
Calculate the average DAR by determining the mole fraction of each conjugated species.[7]
-
Data Presentation
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | Insert Value | Insert Value |
| LC-Drug | Insert Value | Insert Value |
| Heavy Chain (HC) | Insert Value | Insert Value |
| HC-Drug1 | Insert Value | Insert Value |
| HC-Drug2 | Insert Value | Insert Value |
| HC-Drug3 | Insert Value | Insert Value |
| Calculated Average DAR | Calculated Value |
IV. DAR Calculation by Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate and detailed analysis of ADCs, including the precise mass of different drug-loaded species.[8] It can be used to determine the average DAR and the distribution of different DAR species.[9] Native MS analyzes the intact ADC, while LC-MS approaches often involve prior separation by HIC or RP-HPLC.[8][10]
Protocol: LC-MS for DAR Analysis
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Separation:
-
Perform separation using either HIC or RP-HPLC methods as described above, using MS-compatible mobile phases (e.g., replacing non-volatile salts with volatile ones like ammonium acetate (B1210297) for HIC).
-
-
MS Analysis:
-
Acquire mass spectra of the eluting ADC species.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each DAR species.
-
-
Data Analysis:
-
Calculate the abundance of each DAR species from the deconvoluted spectra.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Data Presentation
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | Insert Value | Insert Value |
| DAR2 | Insert Value | Insert Value |
| DAR4 | Insert Value | Insert Value |
| DAR6 | Insert Value | Insert Value |
| DAR8 | Insert Value | Insert Value |
| Weighted Average DAR | Calculated Value |
Visualizations
Experimental Workflow for DAR Calculation
Caption: Experimental workflow for ADC DAR calculation.
Signaling Pathway of ADC Internalization and Drug Release
Caption: ADC internalization and payload release pathway.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmiweb.com [pharmiweb.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for T-Boc-N-amido-peg4-val-cit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and utilization of T-Boc-N-amido-peg4-val-cit, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for its conjugation to payloads, deprotection, and subsequent conjugation to antibodies are provided, along with relevant quantitative data and visualizations of key biological pathways.
Introduction
This compound is a versatile linker molecule integral to the construction of modern ADCs. It comprises three key functional components:
-
A tert-Butyloxycarbonyl (Boc) protected amine: This protecting group allows for a controlled, stepwise conjugation strategy. The Boc group is stable under various conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent reactions.
-
A hydrophilic tetraethylene glycol (PEG4) spacer: The PEG spacer enhances the aqueous solubility of the linker-payload conjugate, reduces aggregation, and provides a flexible connection between the antibody and the cytotoxic payload.[1]
-
A Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[][3] This targeted cleavage mechanism ensures the selective release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.[]
This document will detail the necessary procedures for the effective use of this linker in the synthesis of ADCs.
Physicochemical and Storage Information
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
| Property | Value |
| Molecular Formula | C₂₇H₅₁N₅O₁₁ |
| Molecular Weight | 621.73 g/mol [5] |
| CAS Number | 2231240-82-5[6] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Temperature | -20°C[6][7] |
| Handling Precautions | Hygroscopic; handle under an inert atmosphere (e.g., argon or nitrogen). Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8][9] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[1][8][9][10][11] Limited solubility in aqueous solutions. |
Experimental Protocols
The following protocols outline the key steps for the use of this compound in the synthesis of an ADC, using a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer and a monomethyl auristatin E (MMAE) payload as an example.
Protocol 1: Conjugation of this compound to a PAB-MMAE Payload
This protocol describes the coupling of the carboxylic acid of the Val-Cit linker to the amine of a PAB-MMAE payload.
Materials:
-
This compound
-
p-aminobenzyl alcohol (PAB-OH) linked MMAE (PAB-MMAE)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and PAB-MMAE (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HBTU or HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the crude product by RP-HPLC to obtain this compound-PAB-MMAE.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a white solid. A similar synthesis of a Fmoc-protected analogue reported a yield of approximately 78-80%.[]
Protocol 2: Boc Deprotection of the Linker-Payload Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.
Materials:
-
This compound-PAB-MMAE
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the T-Boc-protected linker-payload conjugate in DCM.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.
-
Precipitation: Remove the TFA and DCM under reduced pressure. Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Washing: Centrifuge the mixture to pellet the product and decant the supernatant. Wash the pellet with cold diethyl ether twice.
-
Drying: Dry the final product, H₂N-amido-peg4-val-cit-PAB-MMAE, under vacuum. The deprotection can be confirmed by mass spectrometry, observing a mass loss corresponding to the Boc group (100.12 Da).
Protocol 3: Conjugation of the Deprotected Linker-Payload to a Monoclonal Antibody
This protocol describes the conjugation of the amine-terminated linker-payload to a monoclonal antibody (mAb) via a linker that reacts with cysteines (e.g., one containing a maleimide (B117702) group). This often involves the use of a heterobifunctional crosslinker to first modify the amine group of the linker-payload. For simplicity, this protocol assumes a pre-activated linker-payload with a maleimide group.
Materials:
-
H₂N-amido-peg4-val-cit-PAB-MMAE (pre-activated with a maleimide crosslinker)
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
-
LC-MS system for DAR analysis
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by incubating with a 5-10 molar excess of TCEP in PBS at 37°C for 1-2 hours.
-
Purification of Reduced Antibody: Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with PBS.
-
Conjugation Reaction: Add the maleimide-activated linker-payload solution (typically in DMSO) to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification of ADC: Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC).
-
Characterization:
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit linkers in ADCs.
Table 1: Plasma Stability of Val-Cit Linker-Based ADCs
| Linker Type | Plasma Source | Half-life (t₁/₂) | Reference(s) |
| Val-Cit | Human | Stable (minimal cleavage) | [15][16] |
| Val-Cit | Mouse | ~2 days (unstable due to Ces1c) | [16][17] |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days (significantly improved stability) | [17] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Notes | Reference(s) |
| Val-Cit | 1.0 (Reference) | Standard cleavable linker. | [18] |
| Val-Ala | ~0.5 | Lower hydrophobicity, may reduce aggregation. | [18][19] |
| Glu-Val-Cit | Increased | More sensitive to Cathepsin B cleavage. | [15] |
Table 3: Yields for Linker-Payload Synthesis and Conjugation
| Process | Reactants | Typical Yield | Reference(s) |
| Linker-Payload Synthesis | Fmoc-VC-PAB-OH + MMAE | ~78-80% | [] |
| Antibody Conjugation | Reduced mAb + Linker-Payload | Variable (dependent on conditions and target DAR) | [14] |
Visualization of Pathways and Workflows
Experimental Workflow for ADC Synthesis
References
- 1. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 5. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. t-Boc-N-amido-PEG4-NHS ester, 859230-20-9 | BroadPharm [broadpharm.com]
- 10. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 11. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. communities.springernature.com [communities.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. [PDF] Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of Novel Antibody-Drug Conjugates (ADCs) Using T-Boc-N-amido-peg4-val-cit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the T-Boc-N-amido-peg4-val-cit linker in the design and synthesis of innovative Antibody-Drug Conjugates (ADCs). This linker system combines a protease-cleavable dipeptide, a hydrophilic PEG spacer, and a versatile protected amine, offering significant advantages for developing potent and stable ADCs.
Introduction to this compound Linker
The this compound is a sophisticated, cleavable linker designed for advanced ADC development.[1] Its structure is modular, consisting of three key components:
-
Valine-Citrulline (Val-Cit) Dipeptide: A well-established, enzymatically cleavable sequence.[2] It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][][5] This ensures the targeted release of the cytotoxic payload within the cancer cell, enhancing efficacy and minimizing off-target toxicity.[]
-
PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. The PEG moiety improves the linker's water solubility, which can help overcome the hydrophobicity of many cytotoxic payloads.[6][7] This enhancement in solubility reduces the propensity for ADC aggregation, improves pharmacokinetics, and can enable higher drug-to-antibody ratios (DAR) without compromising stability.[7][]
-
T-Boc Protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is stable under many conditions but can be easily removed using mild acid.[9][10] This feature allows for a controlled, stepwise conjugation strategy, making it a versatile building block in complex ADC synthesis.[11]
Principle of Action and Advantages
ADCs constructed with the this compound linker leverage a proven mechanism for targeted cancer therapy. The process begins with the ADC binding to a specific antigen on the surface of a tumor cell, followed by internalization. Once inside the cell's lysosome, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, releasing the potent cytotoxic payload to induce cell death.[][5]
Key Advantages:
-
Tumor-Specific Payload Release: The enzymatic cleavability of the Val-Cit linker ensures that the drug is released preferentially inside target cells, increasing the therapeutic window.[][12]
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer helps to extend the ADC's circulation half-life and increases its plasma exposure by reducing aggregation and non-specific clearance.[7][][13]
-
Enhanced Stability and Solubility: PEGylation mitigates the aggregation issues often associated with hydrophobic payloads, allowing for the development of more stable and soluble ADC formulations.[7]
-
Versatile Synthesis: The Boc-protected amine provides an orthogonal handle for multi-step or modular conjugation strategies, offering flexibility in ADC design.[1][11]
Diagrams and Workflows
The following diagrams illustrate the key structures and processes involved in the development of ADCs using this linker.
Caption: Molecular components of the this compound linker.
Caption: A typical workflow for synthesizing an ADC with the specified linker.
Caption: The intracellular pathway leading to payload release and cell death.
Experimental Protocols
The following protocols provide a general framework for synthesizing and evaluating an ADC. Optimization will be required for specific antibodies, payloads, and cell lines.
Protocol 1: Synthesis of Drug-Linker Intermediate
This protocol describes the coupling of the linker to an amine-containing payload.
-
Activation of Linker:
-
Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (e.g., MMAE with a PABC spacer, 1.0 eq) in anhydrous DMF.
-
Add the activated linker solution dropwise to the payload solution.
-
Stir the reaction overnight at room temperature.
-
-
Purification:
-
Monitor the reaction progress using HPLC.
-
Upon completion, purify the T-Boc-protected drug-linker intermediate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Protocol 2: Boc Group Deprotection
This step exposes the terminal amine for subsequent conjugation to the antibody.
-
Dissolution: Dissolve the purified T-Boc-protected drug-linker in Dichloromethane (DCM).
-
Acid Treatment: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by HPLC or TLC (typically complete within 1-2 hours).
-
Solvent Removal: Remove the TFA and DCM under reduced pressure. The resulting amine-functionalized drug-linker can be used directly or after purification.
Protocol 3: Conjugation to Antibody
This protocol describes conjugation to cysteine residues on a partially reduced antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Linker Functionalization:
-
Dissolve the amine-functionalized drug-linker from Protocol 2 in DMSO.
-
Add a 1.5-fold molar excess of a heterobifunctional crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to create a maleimide-activated drug-linker. Incubate for 1-2 hours at room temperature.
-
-
Final Conjugation:
-
Add the maleimide-activated drug-linker solution (typically 5-8 molar excess relative to the antibody) to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups by adding excess N-acetylcysteine.
-
Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated drug-linker and aggregates.
-
Protocol 4: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining DAR. It separates ADC species based on the number of conjugated drugs. The average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Use SEC-HPLC to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation. An acceptable ADC preparation should have a high monomer content (>95%).
-
Protocol 5: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression model.
Data Presentation
Quantitative data from characterization and in vitro experiments should be summarized for clear comparison.
Table 1: Example Physicochemical Properties of Synthesized ADCs
| ADC Name | Target Antigen | Payload | Conjugation Site | Avg. DAR (by HIC) | Monomer Content (by SEC) |
| ADC-X-001 | HER2 | MMAE | Cysteine | 3.9 | >98% |
| ADC-X-002 | Trop-2 | MMAF | Cysteine | 3.8 | >97% |
| Control-ADC | N/A | MMAE | Cysteine | 4.0 | >98% |
Table 2: Example In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Antigen Status | ADC-X-001 (nM) | Free MMAE (nM) | Control mAb |
| SK-BR-3 | HER2-Positive | 0.85 | 0.20 | >1000 |
| MDA-MB-468 | HER2-Negative | >500 | 0.25 | >1000 |
Table 3: Example Pharmacokinetic Parameters in a Mouse Model
| Compound | Half-life (t½, hours) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| ADC-X-001 | 150 | 2500 | 0.5 |
| ADC with non-PEG linker | 110 | 1800 | 0.8 |
Note: Data in tables are for illustrative purposes only.
Conclusion
The this compound linker is a powerful and versatile tool for the development of next-generation ADCs. Its combination of a protease-cleavable dipeptide and a hydrophilic PEG spacer addresses key challenges in ADC design, including stability, solubility, and targeted payload delivery.[][12] The protocols and guidelines presented here provide a solid foundation for researchers to synthesize, characterize, and evaluate novel ADCs with potentially superior therapeutic profiles.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. adcreview.com [adcreview.com]
- 7. labinsights.nl [labinsights.nl]
- 9. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 10. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to T-Boc-N-amido-peg4-val-cit Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of T-Boc-N-amido-peg4-val-cit, a cleavable linker commonly utilized in the development of antibody-drug conjugates (ADCs). This linker system incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. The Val-Cit linker is designed for selective cleavage within the lysosomal compartment of target cells, ensuring controlled release of a conjugated payload.[1][2][3] The PEG4 spacer enhances solubility and flexibility of the linker-drug conjugate.[4] The Boc protecting group allows for a stepwise conjugation strategy, where the linker is first attached to a biomolecule, followed by deprotection to reveal a primary amine for subsequent payload conjugation.[4][5]
This guide will cover the principles of the bioconjugation process, detailed experimental protocols, and methods for the characterization of the resulting bioconjugate.
Principle of this compound Bioconjugation
The bioconjugation process using this compound typically involves a three-stage process:
-
Activation and Conjugation to the Biomolecule: The carboxylic acid group of the this compound linker is activated, commonly using N-hydroxysuccinimide (NHS) ester chemistry, to facilitate covalent bond formation with primary amines (e.g., lysine (B10760008) residues) on the target biomolecule, such as an antibody.[6][7]
-
Boc Deprotection: The Boc protecting group on the conjugated linker is removed under acidic conditions to expose a primary amine.[8][9] This newly available amine serves as a reactive handle for the attachment of a payload molecule.
-
Payload Conjugation: The payload, typically a cytotoxic drug with a compatible reactive group (e.g., a carboxylic acid activated as an NHS ester), is then conjugated to the deprotected amine on the linker-biomolecule intermediate.
The final product is a biomolecule-linker-payload conjugate where the payload is attached via a cleavable linker, enabling its release under specific physiological conditions.
Signaling Pathway for Val-Cit Linker Cleavage and Payload Release
The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[3][10] The following diagram illustrates the intracellular processing of an antibody-drug conjugate (ADC) containing a Val-Cit linker.
Caption: Intracellular trafficking and payload release from an ADC with a Val-Cit linker.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target biomolecule (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Boc Deprotection Solution (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Payload molecule with a reactive handle for amine conjugation
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography, SEC)
-
Reaction buffers (e.g., PBS, pH 7.4-8.5)
Experimental Workflow
The following diagram outlines the overall experimental workflow for the bioconjugation process.
Caption: General workflow for this compound bioconjugation.
Protocol 1: Activation of this compound Linker
-
Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:NHS:EDC).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated linker.
Protocol 2: Conjugation of Activated Linker to a Biomolecule (e.g., Antibody)
-
Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 2-10 mg/mL.
-
Add the desired molar excess of the activated linker solution to the antibody solution. A 5-10 fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.
Protocol 3: Boc Deprotection
-
Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.
-
Resuspend the conjugate in the Boc deprotection solution (e.g., 50% TFA in DCM).
-
Incubate the reaction on ice for 30 minutes.
-
Remove the deprotection solution by evaporation under a stream of nitrogen.
-
Immediately proceed to the next step or purify the deprotected conjugate. For antibodies, which may be sensitive to harsh deprotection conditions, milder acidic conditions or alternative deprotection reagents may need to be explored.[5][11]
Protocol 4: Payload Conjugation
-
Activate the payload molecule (if it has a carboxylic acid) using NHS/EDC chemistry as described in Protocol 1.
-
Dissolve the deprotected antibody-linker conjugate in a suitable reaction buffer (pH 7.5-8.5).
-
Add the activated payload to the deprotected conjugate solution at a desired molar ratio.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Quench the reaction as described in Protocol 2.
-
Purify the final antibody-drug conjugate using SEC or other appropriate chromatographic techniques to remove unconjugated payload and other impurities.[1][]
Characterization of the Bioconjugate
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the DAR can be calculated using the Beer-Lambert law.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody.[13][][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different drug-loaded species.[2][6]
-
Mass Spectrometry (MS): MS provides a direct measurement of the mass of the different ADC species, allowing for accurate DAR determination.[]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the bioconjugation process. The actual values may vary depending on the specific biomolecule and payload used.
| Parameter | Typical Value/Range | Method of Determination |
| Linker Activation | ||
| Linker:NHS:EDC Molar Ratio | 1:1.2:1.2 | N/A |
| Reaction Time | 1-2 hours | N/A |
| Linker Conjugation | ||
| Linker:Antibody Molar Ratio | 5-20 fold excess | N/A |
| Reaction pH | 8.0-8.5 | pH meter |
| Reaction Time | 1-2 hours | N/A |
| Boc Deprotection | ||
| Deprotection Reagent | 50% TFA in DCM | N/A |
| Reaction Time | 30 minutes | N/A |
| Payload Conjugation | ||
| Payload:Linker Molar Ratio | 3-10 fold excess | N/A |
| Reaction pH | 7.5-8.5 | pH meter |
| Reaction Time | 2-4 hours | N/A |
| Final Product | ||
| Average DAR | 2-4 | HIC, RP-HPLC, MS |
| Purity | >95% | SEC, HIC, RP-HPLC |
| Aggregates | <5% | SEC |
Conclusion
The this compound linker offers a versatile and effective platform for the development of cleavable bioconjugates, particularly ADCs. The protocols and information provided in this guide offer a comprehensive framework for researchers to successfully implement this bioconjugation strategy. Optimization of reaction conditions, purification methods, and characterization techniques will be crucial for the successful development of a specific bioconjugate.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. genscript.com [genscript.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 13. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: T-Boc-N-amido-peg4-val-cit Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with T-Boc-N-amido-peg4-val-cit linkers in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary intended cleavage mechanism for the Val-Cit component of the linker?
A1: The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] Following the internalization of an ADC into the target cancer cell, the linker is exposed to these enzymes, leading to the release of the cytotoxic payload.[2][3]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is often due to the presence of carboxylesterase Ces1C in rodent plasma, which can prematurely cleave the Val-Cit linker.[1][4] This enzyme is not present at the same activity level in human plasma, leading to the observed difference in stability.[4] This can result in off-target toxicity and reduced efficacy in preclinical rodent models.[1]
Q3: Can the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation.[2][3] This is particularly problematic at higher drug-to-antibody ratios (DARs) and can negatively impact the ADC's pharmacokinetics and manufacturability.[1] The inclusion of a hydrophilic PEG4 spacer in the this compound linker helps to mitigate these hydrophobicity issues.[][6][7]
Q4: What is the purpose of the T-Boc protecting group?
A4: The tert-butyloxycarbonyl (T-Boc) group is a protecting group for the terminal amine.[8][9] It allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) to reveal a primary amine for subsequent modification.[9][10]
Q5: What are common side reactions during the removal of the T-Boc protecting group?
A5: During the acidic deprotection of the T-Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[11] To prevent this side reaction, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution.[11]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Possible Causes:
-
Inactive Reagents: The this compound linker or the coupling reagents (e.g., EDC, NHS) may have degraded due to improper storage.
-
Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the conjugation reaction.
-
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered.
-
Incorrect Molar Ratio: An insufficient excess of the linker may lead to incomplete conjugation.
Recommended Solutions:
-
Verify Reagent Activity: Use fresh or properly stored reagents.
-
Optimize Reaction Conditions:
-
For activating the carboxylic acid on the linker, use a buffer free of extraneous amines and carboxylates, such as MES buffer at a pH of around 6.0.[12]
-
For the coupling to an amine on the antibody, a slightly basic pH (e.g., PBS at pH 7.4-8.0) is typically used.
-
Ensure the use of an appropriate solvent; the linker is soluble in polar aprotic solvents like DMF or DMSO.[13]
-
-
Address Steric Hindrance: Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group.
-
Optimize Molar Ratio: A molar excess of 2 to 20-fold of the linker over the protein/peptide is a common starting point, but this may need to be optimized.[14]
Problem 2: ADC Aggregation
Possible Causes:
-
Hydrophobicity: The overall hydrophobicity of the ADC, contributed by the linker and payload, can lead to aggregation, especially at high DARs.[2][3]
-
Improper Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.
Recommended Solutions:
-
Leverage the PEG4 Spacer: The inherent hydrophilic nature of the PEG4 spacer is designed to reduce aggregation.[][6][7] Ensure that the final formulation buffer is optimized for ADC stability.
-
Control DAR: Limit the drug-to-antibody ratio to an optimal level (typically 3-4 for random conjugation) to minimize hydrophobicity-driven aggregation.[3]
-
Formulation Optimization: Screen different buffer compositions (e.g., varying pH, excipients) to find conditions that maximize the stability of the ADC.
Problem 3: Premature Payload Release in Preclinical Models
Possible Causes:
-
Enzymatic Cleavage in Rodents: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[1]
-
Cleavage by Neutrophil Elastase: Human neutrophil elastase (NE) can also cleave the Val-Cit bond, which may lead to off-target toxicity like neutropenia.[2][3]
Recommended Solutions:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma to confirm the susceptibility of your ADC.[1]
-
Consider Linker Modification: For preclinical studies where stability is a concern, alternative linkers resistant to Ces1C, such as those with a glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, have been developed.[1]
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay with purified human neutrophil elastase to evaluate the potential for off-target cleavage.[1]
Problem 4: Incomplete T-Boc Deprotection
Possible Causes:
-
Insufficient Acid Concentration or Reaction Time: The concentration of TFA or the reaction time may not be sufficient for complete deprotection.
-
Substrate-Specific Effects: The nature of the molecule to which the linker is conjugated can influence the kinetics of the deprotection reaction.
Recommended Solutions:
-
Optimize Deprotection Conditions: While a 50% TFA in DCM solution is common, the concentration and reaction time may need to be optimized for your specific conjugate.[10] Monitor the reaction by HPLC or LC-MS to ensure completion.
-
Consider Alternative Deprotection Methods: For sensitive substrates, alternative deprotection cocktails or conditions might be necessary.
| Parameter | Condition 1 | Condition 2 |
| TFA Concentration | 50% in DCM | 95% in DCM |
| Reaction Time | 1-2 hours | 30 minutes |
| Temperature | Room Temperature | 0°C to Room Temp |
| Scavengers | TIS/Water (2.5%/2.5%) | TIS/Water (2.5%/2.5%) |
| Outcome | Standard, effective | Faster, may be harsher |
A summary of common T-Boc deprotection conditions. Optimization for each specific conjugate is recommended.[10][15]
Experimental Protocols
Protocol 1: General this compound Conjugation to an Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker Activation:
-
Dissolve this compound, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).
-
Allow the activation to proceed for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching reagent like Tris or glycine.
-
Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Protocol 2: T-Boc Deprotection
-
Preparation: Dissolve the purified T-Boc protected conjugate in dichloromethane (B109758) (DCM).
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[15]
-
Reaction: Add the deprotection cocktail to the dissolved conjugate. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Remove the TFA and DCM, often by evaporation under a stream of nitrogen. The deprotected conjugate can then be purified.
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC at a fixed concentration (e.g., 1 mg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Analyze the samples to determine the amount of intact ADC remaining. This can be done using techniques like ELISA (one antibody to capture the ADC, another to detect the payload) or hydrophobic interaction chromatography (HIC).
-
Data Analysis: Plot the percentage of intact ADC remaining against time to determine the stability profile of the conjugate.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Logical troubleshooting flow for common conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection of T-Boc-N-amido-peg4-val-cit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of T-Boc-N-amido-peg4-val-cit. This critical step is often a precursor to subsequent conjugation chemistries in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis, and inadequate acid strength or concentration may lead to an incomplete reaction.[1] | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[1] Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[1][2] |
| Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures might not be sufficient for complete conversion.[1] | Extend the reaction time and monitor progress using TLC, LC-MS, or NMR.[1] Most Boc deprotections are performed at room temperature, but gentle warming may be required for some substrates.[1] | |
| Poor Solubility: The PEGylated nature of the substrate might affect its solubility in the reaction solvent, hindering the reaction. | Ensure the this compound is fully dissolved. Consider alternative or co-solvents that can better solubilize the starting material.[1] | |
| Formation of Side Products | Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product.[3] Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible.[3] | Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v), to the reaction mixture to trap the t-butyl cations.[1] |
| Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, particularly followed by glycine, alanine, or serine, it can be prone to forming a cyclic aspartimide intermediate under acidic conditions.[2] | Use milder deprotection conditions and shorter reaction times to minimize this side reaction.[2] | |
| Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[2] | While the valine-citrulline dipeptide does not inherently contain glutamine, this is a consideration for longer peptide chains. Milder conditions can help mitigate this. | |
| Difficulty in Product Isolation/Purification | Residual Acid: Residual TFA can interfere with downstream reactions and purification. | After removing the bulk of the solvent and TFA under reduced pressure, co-evaporate the residue with a solvent like toluene (B28343) (3x) to azeotropically remove residual TFA.[1] |
| Product is a TFA Salt: The deprotected amine is typically obtained as a TFA salt, which may have different solubility and handling properties. | For applications requiring the free amine, the TFA salt can be neutralized. This can be achieved by washing a solution of the product in an organic solvent with a mild aqueous base like saturated sodium bicarbonate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
A1: A common starting point for Boc deprotection is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[1][4] Reaction times typically range from 30 minutes to 2 hours.[2][4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For TLC, the deprotected product (amine salt) will have a different retention factor (Rf) than the Boc-protected starting material. LC-MS is highly effective for tracking the disappearance of the starting material and the appearance of the product, confirming the mass change.
Q3: What is the role of a scavenger in the deprotection reaction?
A3: During the acid-catalyzed removal of the Boc group, a reactive tert-butyl cation is formed.[3][5] This cation can alkylate electron-rich functional groups within your molecule, leading to unwanted side products.[3] A scavenger, such as triisopropylsilane (TIS), is added to the reaction mixture to "trap" this cation, preventing side reactions.[1]
Q4: Can I use an acid other than TFA?
A4: Yes, 4M HCl in 1,4-dioxane is a common alternative to TFA for Boc deprotection.[2] This reagent can be particularly useful when selectivity for Nα-Boc deprotection is needed in the presence of other acid-labile protecting groups like tert-butyl esters.[2]
Q5: My deprotected product is a sticky oil. How can I handle it?
A5: The deprotected product, often a TFA salt, can sometimes be an oil. If direct use in the next step is not feasible, purification might be necessary. Trituration with a non-polar solvent like diethyl ether can sometimes induce precipitation of the product, allowing for isolation as a solid.[2] Alternatively, purification by reverse-phase HPLC is a common method for peptide-like molecules.
Q6: Are there any greener solvent alternatives to dichloromethane (DCM)?
A6: While DCM is a common solvent for Boc deprotection, there is a push towards greener alternatives.[6] Depending on the solubility of your specific compound, you could explore replacing DCM with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate, although reaction conditions may need to be re-optimized.[6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Boc deprotection reactions. Note that optimal conditions should be determined empirically for this compound.
| Parameter | TFA/DCM Method | HCl/Dioxane Method | Notes |
| Acid Concentration | 20-50% (v/v) TFA in DCM[1][4] | 4 M HCl in 1,4-dioxane[2] | Higher TFA concentrations can lead to faster reactions but may also increase side reactions. |
| Reaction Temperature | 0 °C to Room Temperature[1][7] | Room Temperature[2] | Starting at 0 °C and allowing the reaction to warm to room temperature is a common practice.[7] |
| Reaction Time | 30 minutes - 2 hours[2][4] | 30 minutes[2] | Reaction progress should be monitored to avoid prolonged exposure to strong acid. |
| Scavenger Concentration | 2.5-5% (v/v) TIS (if needed)[1] | Not typically used | TIS is recommended if the molecule contains sensitive functional groups. |
| Substrate Concentration | 0.1-0.2 M in DCM[1] | Minimal amount of anhydrous 1,4-dioxane for dissolution[2] | Ensure complete dissolution of the starting material. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1] The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
-
(Optional) Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stirrer.[2]
-
Acid Addition: Add 4 M HCl in 1,4-dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[2]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. The resulting hydrochloride salt can be used directly or further purified.
Visualizations
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
troubleshooting low yield in T-Boc-N-amido-peg4-val-cit ADC synthesis
Technical Support Center: T-Boc-N-amido-peg4-val-cit ADC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges, particularly low yield, encountered during the synthesis of Antibody-Drug Conjugates (ADCs) using a this compound linker.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues that may arise during the two main stages of the synthesis: Linker-Payload Synthesis and ADC Conjugation.
Part 1: this compound-Payload Synthesis Issues
Q1: My peptide coupling reaction between Valine and Citrulline is resulting in a low yield and diastereomeric impurities. What's going wrong?
Low yield and epimerization at the chiral center of the amino acids are common challenges in dipeptide synthesis.[1] The primary causes and solutions are outlined below.
-
Potential Cause 1: Suboptimal Coupling Reagents. The choice of coupling reagent is critical. Some reagents can be too slow or may promote side reactions.
-
Potential Cause 2: Epimerization. Epimerization, the change in configuration at a stereocenter, can occur during the activation of the carboxylic acid, especially with prolonged reaction times or unsuitable bases.[1][2]
-
Solution 1: Maintain low reaction temperatures (e.g., 0°C) during the activation and coupling steps to minimize the rate of epimerization.[2]
-
Solution 2: A modified synthetic route can prevent this issue. Instead of coupling the two amino acids directly, first, couple the protected Citrulline with the p-aminobenzyl alcohol (PABC) spacer. Then, couple the resulting molecule with the protected Valine. This sequence has been shown to avoid undesirable epimerization.[1]
-
-
Potential Cause 3: Protecting Group Issues. The Fmoc protecting group, commonly used in peptide synthesis, can be unintentionally removed under basic conditions used for coupling, leading to low yields.[1]
-
Solution: Replace the Fmoc group with a Boc or Cbz protecting group for the citrulline residue. These groups are stable under the basic conditions required for HATU-mediated coupling, leading to significantly improved yields (70-80%).[1]
-
Q2: I'm observing incomplete deprotection of the T-Boc group. How can I ensure complete removal?
Incomplete deprotection is a frequent cause of low yield in subsequent steps, as it reduces the amount of reactive amine available for coupling.[3]
-
Potential Cause: Insufficient Deprotection Conditions. The time, temperature, or concentration of the acid used for deprotection may be inadequate.
-
Solution: Optimize the deprotection protocol. This may involve increasing the reaction time or using a stronger acidic solution (e.g., a higher concentration of Trifluoroacetic acid (TFA) in Dichloromethane (DCM)). Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete deprotection.
-
Q3: The overall yield for my multi-step linker synthesis is very low. Where am I losing material?
For a multi-step synthesis, even a small loss at each stage can result in a very low overall yield. For instance, a 30-step synthesis where each step is 98% efficient will have a maximum theoretical yield of only 55%.[4]
-
Potential Cause 1: Inefficient Reactions. As discussed, incomplete coupling or deprotection steps are major contributors to yield loss.[3]
-
Solution: Optimize each reaction step individually for maximum conversion before proceeding to the next. Use a slight excess of reagents for coupling steps to drive the reaction to completion.[4]
-
-
Potential Cause 2: Purification Losses. Each purification step (e.g., column chromatography) inevitably leads to some product loss. The heterogeneity of crude reaction mixtures makes separation challenging.[5]
-
Solution: Minimize the number of purification steps if possible. Optimize chromatography conditions (solvent system, gradient) to achieve a good balance between purity and recovery. Sometimes accepting a slightly lower purity at an intermediate stage can lead to a better overall yield of the final product.
-
-
Potential Cause 3: Poor Solubility. The peptide linker, especially if attached to a hydrophobic payload, may have poor solubility in reaction solvents, leading to incomplete reactions.[2][5]
Part 2: ADC Conjugation & Purification Issues
Q4: My conjugation efficiency is low, resulting in a low Drug-to-Antibody Ratio (DAR) and a high percentage of unconjugated antibody.
Low conjugation yields are a common and multifaceted problem in ADC development.[] Several factors related to the antibody, reagents, and reaction conditions can be responsible.
-
Potential Cause 1: Incomplete Antibody Reduction. The conjugation reaction relies on the availability of free sulfhydryl (-SH) groups from reduced interchain disulfide bonds. Incomplete reduction is a primary cause of low conjugation efficiency.[8]
-
Solution: Optimize the reduction step by adjusting the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.[8] It is critical to quantify the number of free thiols per antibody using a method like the Ellman's assay before proceeding with the conjugation step.[8]
-
-
Potential Cause 2: Re-oxidation of Sulfhydryl Groups. Free thiols are highly susceptible to re-oxidation back into disulfide bonds, especially in the presence of oxygen or metal ions.[8]
-
Solution: Perform the conjugation reaction immediately after the reduction and purification steps. Use degassed buffers to minimize dissolved oxygen. Consider adding a chelating agent like EDTA to the buffers to sequester any divalent metal ions that could catalyze oxidation.
-
-
Potential Cause 3: Hydrolysis of the Maleimide (B117702) Group. If your linker-payload uses a maleimide group for conjugation (a very common strategy for thiol-specific chemistry), it is susceptible to hydrolysis, especially at pH values above 7.5.[8] A hydrolyzed maleimide is inactive and cannot react with the antibody's thiol groups.
-
Potential Cause 4: Suboptimal Reaction Conditions. Incorrect pH, temperature, or molar ratios can significantly reduce conjugation efficiency.[][8]
Q5: I'm observing significant ADC aggregation during or after the conjugation reaction. Why is this happening and how can it be prevented?
ADC aggregation is a serious issue that can lead to low recovery of the desired product, reduced efficacy, and potential immunogenicity.[10]
-
Potential Cause 1: Increased Hydrophobicity. The cytotoxic payloads used in ADCs are often highly hydrophobic.[11][12] Attaching them to the antibody increases the overall hydrophobicity of the conjugate, which can lead to aggregation.[10]
-
Solution: The PEG4 spacer in your linker is specifically included to increase hydrophilicity and reduce aggregation.[5] If aggregation persists, consider using formulation buffers containing stabilizing excipients like polysorbate or sucrose. Longer PEG chains can further shield the hydrophobic payload, but may also introduce steric hindrance.[5]
-
-
Potential Cause 2: High Drug-to-Antibody Ratio (DAR). Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[8][13] The optimal DAR is typically between 2 and 4 for many common payloads.[13][14]
-
Solution: Carefully control the conjugation conditions (especially the molar ratio of linker-payload) to target a lower, more stable DAR. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate different DAR species.
-
-
Potential Cause 3: Agitation-Induced Aggregation. Physical stress, such as vigorous mixing or agitation, can induce aggregation in ADCs.[10]
-
Solution: Handle the ADC solution gently at all stages. Use low-protein-binding tubes and avoid excessive vortexing or shaking.
-
Q6: The Val-Cit linker in my ADC appears to be unstable, leading to premature drug release.
The Val-Cit linker is designed to be stable in circulation and cleaved by lysosomal proteases like Cathepsin B inside the target cell.[] However, instability can occur under certain conditions.
-
Potential Cause: Susceptibility to Other Enzymes. While generally stable in human plasma, the Val-Cit linker has been shown to be susceptible to cleavage by the enzyme Carboxylesterase 1C (Ces1C) in mouse plasma.[16][17][18][19] This can lead to premature payload release during preclinical studies in mice, complicating the evaluation of safety and efficacy.[17][19]
-
Solution 1: For preclinical mouse studies, a common strategy is to modify the linker. Adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide has been shown to dramatically improve stability in mouse plasma without affecting cleavage by Cathepsin B.[17][19]
-
Solution 2: Introducing small chemical modifications at the position immediately preceding the valine residue can also effectively modulate stability against Ces1C.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
-
T-Boc: A temporary protecting group for the terminal amine, removed to allow for further reactions.
-
N-amido-peg4: A hydrophilic PEG4 (polyethylene glycol) spacer. It increases the solubility of the linker-payload and the final ADC, which helps to prevent aggregation and can improve pharmacokinetic properties.[5]
-
Val-Cit: The valine-citrulline dipeptide. This is the enzymatically cleavable unit, specifically designed to be a substrate for Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) and how is it measured? The DAR is the average number of drug molecules conjugated to a single antibody. For many ADCs using cysteine conjugation, the optimal therapeutic index is achieved with a DAR between 2 and 4.[13][14] DAR is typically measured using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: Why is the p-aminobenzyl carbamate (B1207046) (PABC) group often used with the Val-Cit linker? The PABC group acts as a "self-immolative" spacer.[][20] After Cathepsin B cleaves the Val-Cit dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction to release the unmodified, active payload.[1] Attaching the payload directly to the dipeptide can hinder the enzyme's ability to cleave the linker due to steric hindrance.[21]
Q4: Can the conjugation site on the antibody affect yield and stability? Yes. Conjugation to cysteines in less solvent-accessible locations can sometimes lead to increased stability of the maleimide-thiol bond by favoring hydrolysis over retro-Michael addition (deconjugation).[14] Site-specific conjugation methods are being developed to produce more homogeneous ADCs with predictable properties.[22]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for ADC Synthesis
| Parameter | Linker Synthesis (Peptide Coupling) | Antibody Reduction | Thiol-Maleimide Conjugation |
| pH | Not specified (base required) | 7.0 - 8.0 | 6.5 - 7.5[8][9] |
| Temperature | 0°C to Room Temp[2] | 25°C - 37°C | 4°C to Room Temp[8] |
| Reaction Time | 2 - 16 hours | 30 - 90 minutes | 1 - 2 hours[8] |
| Key Reagents | HATU, HOBt, DIPEA[1][2] | TCEP, DTT[8] | N/A |
| Molar Ratios | ~1.1 eq. Amino Acid, ~1.1 eq. Coupling Reagent | 2-5 eq. TCEP per disulfide bond | 4-8 eq. Linker-Payload per Antibody |
Table 2: Troubleshooting Quantitative Parameters
| Problem | Parameter to Adjust | Recommended Change | Rationale |
| Low Peptide Coupling Yield | Coupling Reagent | Switch to HATU/HCTU[2] | Increases reaction speed and efficiency. |
| Epimerization | Temperature | Decrease to 0°C[2] | Slows the rate of racemization. |
| Low DAR | Molar Ratio of Linker-Payload | Increase molar excess | Drives the conjugation reaction forward.[8] |
| Maleimide Hydrolysis | Reaction pH | Maintain between 6.5 - 7.5[8] | Maleimide is most stable and reactive in this range. |
| ADC Aggregation | Antibody Concentration | > 0.5 mg/mL[8] | Prevents issues related to overly dilute solutions. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Reduction
-
Buffer Exchange: Prepare the antibody by dialyzing or desalting it into a reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4 with 1 mM EDTA). Ensure the final antibody concentration is at least 0.5 mg/mL.[8]
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).
-
Reduction Reaction: Add the reducing agent to the antibody solution at a molar excess of 2-5 equivalents per disulfide bond to be reduced.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes with gentle mixing.
-
Purification: Immediately remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).
-
Quantification (Optional but Recommended): Use the Ellman's assay to determine the concentration of free sulfhydryl groups to confirm successful reduction before proceeding.[8]
Protocol 2: General Procedure for Thiol-Maleimide Conjugation
-
Prepare Linker-Payload: Dissolve the maleimide-activated this compound-payload in a suitable organic co-solvent (e.g., DMSO) and then dilute it into the conjugation buffer immediately before use.
-
Conjugation: Add the linker-payload solution to the freshly reduced and purified antibody solution. The molar ratio of linker-payload to antibody should be optimized but typically ranges from 4:1 to 8:1.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the payload is light-sensitive.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a quenching agent like N-acetylcysteine. Incubate for an additional 20-30 minutes.
-
Purification: Purify the resulting ADC from unconjugated linker-payload, quenching agent, and any aggregates. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizations
Caption: Experimental workflow for this compound ADC synthesis.
Caption: Mechanism of action for a Val-Cit linker-based ADC.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. the-tetras.com [the-tetras.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 13. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. communities.springernature.com [communities.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
improving the stability of T-Boc-N-amido-peg4-val-cit conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of T-Boc-N-amido-peg4-val-cit conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimentation of this compound conjugates.
| Issue | Potential Cause(s) | Recommended Actions |
| Premature cleavage of the T-Boc protecting group | Exposure to acidic conditions during synthesis, purification, or storage. | - Ensure all solvents and reagents are neutral or slightly basic. - Avoid prolonged exposure to even mildly acidic buffers. - Store the conjugate in a neutral pH buffer at recommended temperatures (-20°C or lower for long-term storage).[1] |
| Unexpected loss of payload in plasma stability assays | Premature cleavage of the Val-Cit linker by plasma enzymes other than the target lysosomal proteases. This is particularly noted in rodent plasma due to the presence of carboxylesterase 1C (Ces1C).[2][3][4] Cleavage by human neutrophil elastase is also a possibility.[5][6] | - For preclinical studies in mice, consider modifying the linker. Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma.[3][4][6] - Evaluate alternative linker designs such as "exolinkers" which may offer enhanced stability.[5] - Conduct in vitro plasma stability assays using plasma from the relevant species (human, mouse, rat) to assess linker stability.[2][7] |
| Conjugate aggregation or precipitation | - High drug-to-antibody ratio (DAR) leading to increased hydrophobicity. - Suboptimal buffer conditions (pH, ionic strength). - Exposure to thermal stress.[3] | - If possible, aim for a lower, more homogenous DAR. - Optimize the formulation by adjusting the pH and buffer composition. The inclusion of excipients may be necessary. - Avoid repeated freeze-thaw cycles and exposure to high temperatures. - Monitor aggregation using techniques like Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS). |
| Low yield of deprotected conjugate | Incomplete removal of the T-Boc group. | - Ensure sufficient equivalents of strong acid (e.g., TFA or HCl in dioxane) are used for deprotection.[8] - Increase the reaction time or temperature, monitoring for any degradation of the conjugate. - Confirm deprotection using analytical methods like LC-MS or NMR. |
| Formation of side products during Boc deprotection | The t-butyl cation intermediate generated during deprotection can alkylate sensitive amino acid residues (e.g., Tryptophan, Methionine). | - Add scavengers such as thioanisole (B89551) or anisole (B1667542) to the deprotection cocktail to trap the t-butyl cations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for the T-Boc group in this conjugate?
The tert-butyloxycarbonyl (T-Boc) protecting group is highly sensitive to acidic conditions.[9] Exposure to strong acids, and even prolonged exposure to mildly acidic environments, can lead to its premature cleavage, exposing the primary amine.
Q2: Why is the Val-Cit linker stable in human plasma but not always in mouse plasma?
The Val-Cit linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are more abundant in the tumor microenvironment.[] While generally stable in human plasma, mouse plasma contains an enzyme called carboxylesterase 1C (Ces1C) that can prematurely cleave the Val-Cit dipeptide, leading to off-target drug release.[2][3][4]
Q3: How can I improve the stability of the Val-Cit linker in mouse models?
A common strategy is to modify the linker by adding a glutamic acid residue adjacent to the valine, creating a Glu-Val-Cit (EVCit) tripeptide linker. This modification has been shown to significantly enhance stability in mouse plasma without compromising its cleavage by Cathepsin B within the target cells.[3][4][6]
Q4: What are the optimal storage conditions for a this compound conjugate?
For long-term stability, it is recommended to store the lyophilized conjugate at -20°C or below.[1] If in solution, use a neutral pH buffer and store at 4°C for short-term use or frozen at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
Q5: What analytical techniques are recommended for monitoring the stability of my conjugate?
A combination of analytical methods is recommended:
-
Size-Exclusion Chromatography (SEC): To detect and quantify aggregates.
-
Dynamic Light Scattering (DLS): To assess the size distribution and presence of aggregates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze purity, degradation products, and determine the drug-to-antibody ratio (DAR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the conjugate, its fragments, and to precisely measure the DAR and any payload loss.[11][12][13]
Quantitative Data Summary
The following table summarizes data on the stability of different linker designs in mouse plasma, highlighting the improvement seen with the EVCit linker.
| Linker Type | % Intact Conjugate Remaining in Mouse Plasma (after 14 days) | Reference |
| Val-Cit (VCit) | < 5% | [4] |
| Ser-Val-Cit (SVCit) | ~30% | [4] |
| Glu-Val-Cit (EVCit) | Almost 100% | [4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound conjugate in plasma from different species.
Materials:
-
This compound conjugate
-
Human, mouse, and rat plasma (with anticoagulant, e.g., citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Pre-warm the plasma to 37°C.
-
Dilute the conjugate stock solution into the pre-warmed plasma to a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Immediately stop the reaction by diluting the aliquot in 10 volumes of cold PBS.
-
Analyze the samples by LC-MS to determine the concentration of the intact conjugate and any released payload. The drug-to-antibody ratio (DAR) can also be monitored over time.[7][13]
Protocol 2: T-Boc Deprotection
Objective: To remove the T-Boc protecting group from the conjugate.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., thioanisole or anisole)
-
Cold diethyl ether
-
Nitrogen gas stream or vacuum desiccator
Methodology:
-
Dissolve the T-Boc protected conjugate in DCM.
-
Add a scavenger to the solution.
-
Prepare a deprotection solution of 50% TFA in DCM.
-
Add the deprotection solution to the conjugate solution and stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the final product under vacuum.[8]
Visualizations
Caption: Key components and stability points of the conjugate.
Caption: Decision tree for addressing premature payload release.
Caption: Intended pathway for targeted payload release.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
side reactions of T-Boc-N-amido-peg4-val-cit and how to avoid them
Welcome to the technical support center for the T-Boc-N-amido-peg4-val-cit linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: Each component of this linker has a specific function:
-
T-Boc (tert-Butyloxycarbonyl): A protecting group for the terminal amine. It prevents unwanted reactions at this site during conjugation of the payload to the antibody. It is removed in a dedicated deprotection step under acidic conditions.
-
N-amido-peg4: A polyethylene (B3416737) glycol (PEG) spacer. The PEG4 moiety increases the hydrophilicity of the linker-payload, which can help to reduce aggregation of the final antibody-drug conjugate (ADC) and improve its pharmacokinetic properties.[][2]
-
val-cit (B3106666) (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by specific lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This ensures targeted release of the cytotoxic payload inside the cancer cells, minimizing off-target toxicity.[3]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the val-cit dipeptide, the PABC moiety spontaneously decomposes, releasing the payload in its active, unmodified form.[5]
Q2: What are the most common side reactions associated with the this compound linker?
A2: The most common side reactions include:
-
Premature Linker Cleavage: The val-cit linker can be susceptible to premature cleavage in circulation by enzymes other than its target, Cathepsin B. Notably, it can be cleaved by mouse carboxylesterase 1c (Ces1c) and human neutrophil elastase, leading to off-target toxicity and reduced efficacy.[6][7]
-
Aggregation: The hydrophobicity of the val-cit-PABC portion of the linker, combined with a hydrophobic payload, can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR).[][9] Aggregation can affect the stability, efficacy, and safety of the ADC.[10]
-
Incomplete Boc Deprotection: Failure to completely remove the Boc group can result in a heterogeneous final product with a portion of the ADCs having a blocked N-terminus, which may affect its properties.
-
Side Reactions during Boc Deprotection: The acidic conditions required for Boc removal can generate reactive tert-butyl cations. These can alkylate electron-rich amino acid residues on the antibody, such as tryptophan and methionine, leading to unwanted modifications.[]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an ADC synthesized with this linker?
A3: A higher DAR generally increases the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[] While a higher DAR can enhance the potency of the ADC, it often comes at the cost of reduced stability and potentially faster clearance from circulation.[] Optimizing the DAR is a critical step to balance therapeutic efficacy with the biophysical stability of the ADC.[] In some cases, a val-cit linker may not be able to achieve a DAR greater than 4 without significant aggregation and precipitation.[]
Troubleshooting Guides
Issue 1: Premature Cleavage of the Val-Cit Linker
Symptoms:
-
High levels of off-target toxicity in in-vivo models.
-
Reduced efficacy of the ADC in preclinical studies.
-
Detection of free payload in plasma samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Cleavage by mouse carboxylesterase Ces1c | 1. Assess linker stability in mouse plasma: Conduct an in-vitro plasma stability assay to compare the ADC's stability in mouse versus human plasma. A shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage. 2. Modify the linker: Consider using a modified linker, such as a glutamic acid-valine-citrulline (EVCit) tripeptide linker. The addition of the glutamic acid residue at the P3 position has been shown to significantly increase plasma stability in mice.[12] | Ces1c is present in mouse plasma but not human plasma and is known to cleave the val-cit linker.[6] The EVCit modification sterically hinders the access of Ces1c to the cleavage site without significantly affecting cleavage by Cathepsin B inside the tumor cell.[12] |
| Cleavage by human neutrophil elastase | 1. Evaluate potential for neutropenia: Monitor for hematological toxicities in preclinical models. 2. Linker Modification: The EVCit linker has also shown improved resistance to cleavage by neutrophil elastase. | Human neutrophil elastase can contribute to premature payload release in circulation, leading to off-target toxicities like neutropenia.[13] |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation of the ADC solution.
-
High molecular weight species detected by Size Exclusion Chromatography (SEC).
-
Low recovery of monomeric ADC after purification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of Linker-Payload | 1. Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR (typically 2-4) to reduce the overall hydrophobicity of the ADC. 2. Incorporate a more hydrophilic linker: While the PEG4 spacer provides hydrophilicity, for highly hydrophobic payloads, a longer PEG chain or a more hydrophilic linker chemistry might be necessary. The valine-alanine (val-ala) dipeptide is less hydrophobic than val-cit and can reduce aggregation.[] | The hydrophobicity of the linker-payload is a primary driver of aggregation.[9] Reducing the number of hydrophobic molecules per antibody or increasing the hydrophilicity of the linker can mitigate this. |
| Suboptimal Conjugation Conditions | 1. Optimize reaction buffer: Screen different pH values (typically 6.5-7.5 for maleimide-thiol conjugation) and buffer compositions. 2. Control co-solvent concentration: If a co-solvent like DMSO is used to dissolve the linker-payload, use the minimum amount necessary as it can denature the antibody. 3. Optimize reaction time and temperature: Shorter reaction times and lower temperatures can help minimize aggregation. | The conjugation process itself can induce stress on the antibody, leading to unfolding and aggregation. Optimizing these conditions can maintain the antibody's native structure. |
| Inadequate Formulation and Storage | 1. Formulation optimization: Screen for stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine), and surfactants (e.g., polysorbates). 2. Optimize storage conditions: Store the ADC at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles.[14] Use stabilizing buffers for long-term storage or lyophilization.[14] | Proper formulation and storage are crucial for the long-term stability of the ADC and to prevent aggregation over time.[10] |
Issue 3: Side Reactions During Boc Deprotection
Symptoms:
-
Incomplete deprotection observed by LC-MS (presence of Boc-protected ADC).
-
Presence of unexpected adducts on the antibody, corresponding to the mass of a tert-butyl group.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotection | 1. Increase reaction time or TFA concentration: Monitor the deprotection reaction by LC-MS to ensure it goes to completion. 2. Optimize reaction temperature: Gentle warming can sometimes facilitate the reaction, but should be used with caution as it may increase side reactions. | Incomplete deprotection can be due to insufficient reaction time or acid concentration. |
| Alkylation by tert-butyl cation | Use a scavenger cocktail: Add scavengers to the trifluoroacetic acid (TFA) deprotection solution. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[15] For tryptophan-containing proteins, scavengers like TIS or anisole (B1667542) are recommended.[15] | The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues. Scavengers are used to trap this cation and prevent side reactions.[] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound-PABC-Payload to an Antibody
This protocol assumes a maleimide-functionalized payload for conjugation to reduced antibody thiols.
Materials:
-
Antibody (e.g., at 5-10 mg/mL in PBS)
-
This compound-PABC-Maleimide payload
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 5-10 fold molar excess of the reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-PABC-Maleimide in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 20-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted linker-payload, quenching reagent, and any aggregates.
-
Protocol 2: General Procedure for Boc Deprotection
Materials:
-
Purified Boc-protected ADC
-
Deprotection solution: Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., Triisopropylsilane (TIS) and water)
-
Anhydrous dichloromethane (B109758) (DCM) (optional)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Deprotection Reagent:
-
Prepare a deprotection cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[15] Handle TFA in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
If the ADC is lyophilized, dissolve it in a minimal amount of a suitable solvent like DCM before adding the deprotection reagent. If in an aqueous buffer, lyophilize first.
-
Add the deprotection cocktail to the ADC.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the progress by LC-MS to confirm complete removal of the Boc group (a mass decrease of 100.12 Da).
-
-
Work-up:
-
Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.
-
-
Purification:
-
Purify the deprotected ADC using SEC or dialysis to remove residual reagents and byproducts.
-
Analytical Methods for Characterization
| Parameter | Analytical Technique | Brief Protocol |
| Aggregation | Size Exclusion Chromatography (SEC) | Mobile Phase: Typically a phosphate (B84403) buffer with a salt (e.g., 150 mM NaCl) to minimize secondary interactions. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 15% isopropanol) may be necessary to improve peak shape.[16] Column: A silica-based column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300Å). Detection: UV at 280 nm. Analysis: Quantify the percentage of high molecular weight species (aggregates) relative to the monomeric ADC peak. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate buffer). Mobile Phase B: Low salt buffer (e.g., phosphate buffer). Gradient: A descending salt gradient is used to elute the different drug-loaded species. Detection: UV at 280 nm. Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) will be resolved based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of each species.[17] |
| Linker Cleavage | Liquid Chromatography-Mass Spectrometry (LC-MS) | Sample Preparation: The ADC can be analyzed intact or after enzymatic digestion (e.g., with papain or IdeS) to generate smaller fragments. Chromatography: Reversed-phase chromatography is often used to separate the different ADC species or fragments. Mass Spectrometry: High-resolution mass spectrometry is used to determine the mass of the intact ADC, its fragments, or the released payload, allowing for the identification of linker cleavage products. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: ADC mechanism of action and potential for premature cleavage.
Caption: Logical relationship between ADC aggregation, its causes, and mitigation strategies.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. cellmosaic.com [cellmosaic.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Drug Release from T-Boc-N-amido-peg4-Val-Cit ADCs
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the intracellular release of cytotoxic payloads from T-Boc-N-amido-peg4-Val-Cit-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This section addresses common experimental issues encountered when working with Val-Cit linker-based ADCs.
Problem: Low or No Drug Release in Cell-Based Assays
You are treating target cells with your ADC, but subsequent analysis (e.g., LC-MS, fluorescence) shows minimal release of the free drug.
Possible Cause 1: Inefficient ADC Internalization The ADC must first be internalized by the target cell to reach the lysosome where the linker is cleaved.
-
Troubleshooting Steps:
-
Confirm Target Antigen Expression: Verify that the cell line used expresses the target antigen at sufficient levels. Use flow cytometry or western blotting to quantify antigen expression.
-
Assess ADC Binding: Perform a binding assay (e.g., flow cytometry, ELISA) to confirm that your ADC binds specifically to the target cells.
-
Monitor Internalization: Use a fluorescently labeled ADC and microscopy (e.g., confocal) or an internalization assay to visually confirm and quantify its uptake into the cells over time.
-
Possible Cause 2: Insufficient Lysosomal Protease Activity The Val-Cit linker is primarily cleaved by Cathepsin B, a lysosomal protease. Low activity of this enzyme will result in poor drug release.
-
Troubleshooting Steps:
-
Measure Cathepsin B Expression/Activity: Lyse the cells and perform a Cathepsin B activity assay using a fluorogenic substrate (e.g., Z-Arg-Arg-AMC). Compare the activity in your target cells to a control cell line known to process Val-Cit linkers effectively.
-
Use a Lysosomal Enhancer: In some cases, pre-treating cells with agents like chloroquine (B1663885) can alter lysosomal pH and trafficking, though this is primarily a tool for mechanistic studies rather than a therapeutic solution.
-
Possible Cause 3: Premature Drug Release or Linker Instability in Media The linker may be cleaving in the cell culture medium before the ADC can be internalized, leading to a diluted intracellular concentration.
-
Troubleshooting Steps:
-
Incubate ADC in Media: Incubate the ADC in the cell culture medium (without cells) for the duration of your experiment.
-
Analyze Supernatant: At various time points, collect aliquots of the medium and analyze for the presence of the free drug using HPLC or LC-MS. Significant drug presence indicates linker instability.
-
Logical Troubleshooting Workflow for Low Drug Release
dealing with premature linker cleavage of T-Boc-N-amido-peg4-val-cit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing premature linker cleavage of T-Boc-N-amido-peg4-val-cit and related valine-citrulline (Val-Cit) based linkers in their antibody-drug conjugate (ADC) research.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the this compound linker?
A1: The Val-Cit dipeptide portion of the linker is designed to be selectively cleaved by lysosomal proteases, primarily Cathepsin B, which are found at high concentrations within the target tumor cells.[1][2] Upon internalization of the ADC, Cathepsin B hydrolyzes the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This initiates a cascade that results in the release of the active cytotoxic payload inside the cancer cell.[2]
Q2: My ADC with the this compound linker shows rapid payload release in my mouse xenograft model. What is the likely cause?
A2: A common cause for rapid payload release in mouse models is the premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[3][4][5] This can lead to reduced efficacy and potential off-target toxicity in preclinical mouse studies.[4][6]
Q3: We are observing off-target toxicity, specifically neutropenia, in our in vitro human cell-based assays. Could this be related to linker instability?
A3: Yes, this is a possibility. The Val-Cit linker is known to be susceptible to cleavage by human neutrophil elastase, a serine protease secreted by neutrophils.[7][8] Premature release of the cytotoxic payload due to elastase activity can lead to toxicity towards neutrophils and their precursors, potentially causing neutropenia.[7][9][10]
Q4: How does the PEG4 spacer in the this compound linker affect its stability?
A4: The hydrophilic PEG4 spacer is primarily included to improve the solubility and pharmacokinetic properties of the ADC, especially when conjugated to hydrophobic payloads.[8][11][12] While PEGylation can reduce aggregation and potentially prolong circulation half-life, the Val-Cit moiety remains susceptible to enzymatic cleavage.[3][11][13] The increased exposure of the linker to the solvent due to the spacer might, in some contexts, facilitate access for plasma enzymes.[14]
Q5: Are there alternative linker chemistries that are more stable in mouse plasma and resistant to neutrophil elastase?
A5: Yes, several strategies have been developed to enhance linker stability. Adding a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c.[3][14] For resistance to both Ces1c and human neutrophil elastase, a glutamic acid-glycine-citrulline (EGCit) linker has been developed.[6]
Troubleshooting Guides
Issue 1: Rapid Decrease in Average Drug-to-Antibody Ratio (DAR) in Mouse Plasma Stability Assays
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[3][4][5]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human or cynomolgus monkey plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[4]
-
Include a control ADC with a non-cleavable linker to assess the inherent stability of the antibody and conjugation chemistry.
-
-
Analytical Method:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the change in DAR over time. This technique can provide detailed information on the different drug-loaded species.[4]
-
Hydrophobic Interaction Chromatography (HIC) can also be used to separate and quantify different DAR species.
-
-
Mitigation Strategies:
-
Linker Modification: If feasible, re-engineer the linker to an EVCit or EGCit tripeptide sequence to improve stability in mouse plasma.[6][14]
-
In Vivo Model Selection: For in vivo studies with Val-Cit linkers, consider using Ces1c knockout mice to obtain results that are more translatable to human pharmacokinetics.
-
Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Human Cell-Based Assays or In Vivo Studies
Possible Cause: Premature payload release due to cleavage of the Val-Cit linker by human neutrophil elastase.[7][8][9]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity:
-
Conduct an in vitro cleavage assay by incubating the ADC with purified human neutrophil elastase.
-
Monitor the release of the payload over time using LC-MS. Compare the release rate to a control ADC with a non-cleavable linker.
-
-
Mitigation Strategies:
-
Linker Modification: Consider switching to a linker that is resistant to neutrophil elastase, such as an EGCit tripeptide linker.[6]
-
Alternative Payloads: If linker modification is not an option, evaluate payloads with a wider therapeutic window to potentially reduce the impact of off-target release.
-
Quantitative Data
The following table summarizes comparative stability data for Val-Cit and modified linkers. Note that specific cleavage rates for this compound are not publicly available; however, the data for similar ADC constructs provide a strong indication of expected stability.
| Linker Type | Condition | Half-life / % Remaining | Reference |
| Val-Cit ADC | Mouse Plasma (14 days) | <5% intact ADC | [14] |
| EVCit ADC | Mouse Plasma (14 days) | ~100% intact ADC | [14] |
| Val-Cit ADC | Cathepsin B | 4.6 hours | [14] |
| EVCit ADC | Cathepsin B | 2.8 hours | [14] |
| Val-Cit Probe | Human Neutrophil Elastase (24h) | Significant Degradation | [6] |
| EVCit Probe | Human Neutrophil Elastase (24h) | Significant Degradation | [6] |
| EGCit Probe | Human Neutrophil Elastase (24h) | No Significant Degradation | [6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and determine its half-life in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and cynomolgus monkey plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for DAR analysis
Methodology:
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into aliquots of plasma from each species to a final concentration of approximately 1 mg/mL.
-
As a control, prepare a similar concentration of the ADC in PBS.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop the reaction.
-
Thaw the samples and purify the ADC using an appropriate method, such as affinity chromatography (e.g., Protein A).
-
Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.
-
Plot the average DAR versus time and calculate the half-life (t½) of the ADC in each plasma species.
Protocol 2: Human Neutrophil Elastase Cleavage Assay
Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Assay buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
LC-MS system for payload release analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Add purified human neutrophil elastase to the reaction mixture to a final concentration of 20-50 nM.
-
For a negative control, prepare a reaction mixture without the enzyme.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the rate of cleavage.
Visualizations
Caption: Potential pathways for premature cleavage of the Val-Cit linker.
Caption: A logical workflow for troubleshooting premature linker cleavage.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Purification Efficiency of T-Boc-N-amido-peg4-val-cit ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purification efficiency of T-Boc-N-amido-peg4-val-cit Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the purification of this compound ADCs?
A1: The main impurities include unconjugated monoclonal antibody (mAb), excess free linker-payload, residual organic solvents (e.g., DMSO) from the conjugation reaction, and ADC aggregates.[1] Additionally, it is critical to manage and characterize the distribution of different drug-to-antibody ratio (DAR) species.[1]
Q2: Which chromatographic techniques are most effective for purifying this type of ADC?
A2: A multi-step chromatographic approach is typically required for effective purification.[1]
-
Hydrophobic Interaction Chromatography (HIC) is highly effective for separating ADC species with different DARs due to the hydrophobicity of the val-cit (B3106666) linker-payload.[1][2][3][4][5]
-
Size Exclusion Chromatography (SEC) is primarily used to remove high molecular weight aggregates and can also separate the ADC from smaller impurities like the free linker-payload.[1][6][7]
-
Ion Exchange Chromatography (IEX) can be employed to separate charge variants of the ADC.[1][]
-
Tangential Flow Filtration (TFF) is often utilized for buffer exchange and the removal of small molecule impurities both before and after chromatographic steps.[9]
Q3: How does the this compound linker influence the purification strategy?
A3: Each component of the linker plays a role in the purification process:
-
T-Boc (tert-Butyloxycarbonyl): This protecting group allows for a staged conjugation strategy.[10] Its removal is a critical step that requires specific acidic conditions.
-
PEG4 (Polyethylene Glycol): The PEG spacer increases the hydrophilicity of the linker-payload, which can help reduce aggregation and improve solubility.[1] This may permit the use of less harsh mobile phase conditions during purification.[1]
-
Val-Cit (Valine-Citrulline): This dipeptide is relatively hydrophobic and is the primary reason for the differential retention of ADCs with varying DARs on HIC columns.[1]
Q4: What is the significance of the Drug-to-Antibody Ratio (DAR) and how is it controlled during purification?
A4: The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute that can impact both the efficacy and toxicity of the ADC.[11][12] HIC is the primary method used to separate and control the DAR distribution, as ADCs with higher DARs are more hydrophobic and will be retained longer on the column.[2][4][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ADC Recovery | Irreversible Binding to Chromatography Media: The ADC may be binding too strongly to the HIC resin due to high hydrophobicity. | Optimize HIC elution conditions. Try a shallower gradient, a different salt with lower chaotropic effect, or the addition of a mild organic modifier to the elution buffer. |
| Aggregation during Purification: High salt concentrations in HIC or unfavorable buffer conditions can induce aggregation, leading to product loss. | Screen different buffer pH values and excipients (e.g., arginine, polysorbate 80) to minimize aggregation.[1] Decrease the starting salt concentration in the HIC binding buffer.[1] | |
| High Levels of Aggregates in Final Product | Harsh Elution Conditions: Aggressive elution conditions can denature the antibody, causing aggregation. | Use a shallower elution gradient in HIC. Ensure rapid buffer exchange to a stable formulation buffer after elution. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the purified ADC can induce aggregation.[1] | Aliquot the purified ADC into single-use volumes and store at the recommended temperature (e.g., -80°C).[1] | |
| Incomplete Removal of Free Linker-Payload | Insufficient Separation: The purification method may not have adequate resolution to separate the ADC from the smaller free linker-payload. | Optimize the SEC step by selecting a resin with the appropriate pore size for separating the ADC from small molecules. TFF can also be effective for removing small molecule impurities.[9] |
| Broad DAR Distribution | Inefficient HIC Separation: The HIC method may not be optimized to resolve different DAR species effectively. | Optimize the HIC gradient, salt type, and concentration. A shallower gradient over a longer column volume can improve resolution.[2][4][13] |
| Incomplete Boc Deprotection | Suboptimal Reaction Conditions: The acid concentration, reaction time, or temperature may be insufficient for complete deprotection. | Monitor the reaction by LC-MS. Increase the concentration of trifluoroacetic acid (TFA), extend the reaction time, or slightly increase the temperature.[10][14] |
| Presence of Scavengers: If scavengers are used, they may interfere with the deprotection reaction. | Ensure the appropriate scavenger is used at the correct concentration. |
Experimental Protocols
Protocol 1: Boc Deprotection of the Purified ADC
This protocol outlines a general procedure for the removal of the T-Boc protecting group. Optimization may be required based on the specific antibody and conjugation efficiency.
-
Dissolution: Dissolve the T-Boc protected ADC in anhydrous dichloromethane (B109758) (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA can range from 20% to 50%.[13]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using LC-MS to confirm the removal of the Boc group.[10]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[10]
-
Purification: The deprotected ADC can be purified by SEC or TFF to remove residual acid and any small molecule byproducts.
| Parameter | Recommended Range/Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30 - 120 minutes |
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for purifying ADCs and separating different DAR species using HIC.
-
Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl or Phenyl).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[5]
-
Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0.[5]
-
-
Sample Preparation: Adjust the ADC sample to the initial binding conditions by adding a concentrated stock of ammonium sulfate to a final concentration of approximately 1.0 M.
-
Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.
-
Loading: Load the prepared ADC sample onto the column.
-
Wash: Wash the column with 5 CV of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Elution Buffer over 20-30 CV. ADCs with higher DARs will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution peak and analyze for DAR, purity, and aggregation.
| Parameter | Recommended Range/Value |
| Stationary Phase | Butyl or Phenyl HIC resin |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0-2.0 M Ammonium Sulfate, pH 6.5-7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.5-7.0 |
| Gradient | Linear gradient from 0% to 100% B over 20-30 CV |
| Flow Rate | Dependent on column size and manufacturer's recommendation |
Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)
This protocol is for the removal of high molecular weight aggregates.
-
Column: Select an SEC column with a fractionation range suitable for separating ADC monomers from dimers and larger aggregates.
-
Mobile Phase: Prepare a formulation buffer that is known to maintain the stability of the ADC (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Loading: Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase. The monomeric ADC will elute after the high molecular weight aggregates.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
| Parameter | Recommended Range/Value |
| Stationary Phase | Silica-based or polymer-based SEC resin with appropriate pore size |
| Mobile Phase | Formulation buffer (e.g., PBS, pH 7.4) |
| Flow Rate | Dependent on column size and manufacturer's recommendation |
| Injection Volume | 2-5% of total column volume |
Visualizations
Caption: ADC Purification Workflow
Caption: HIC Separation Principle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-Boc-N-amido-peg4-val-cit Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving T-Boc-N-amido-peg4-val-cit. This bifunctional linker is a cornerstone in the synthesis of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs), due to its integrated features: a Boc-protected amine for controlled, stepwise synthesis, a hydrophilic PEG4 spacer to enhance solubility, and a Cathepsin B-cleavable Val-Cit dipeptide for targeted payload release.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
1. Boc Deprotection Issues
-
Q: Why is my Boc deprotection incomplete?
-
A: Incomplete deprotection is often due to insufficient acid strength or concentration, inadequate reaction time, or low temperature. The bulky PEG chain can slow down the reaction kinetics.
-
Troubleshooting Steps:
-
Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).
-
Consider using a stronger acid system like 4M HCl in 1,4-dioxane.
-
Extend the reaction time and monitor progress using TLC or LC-MS.
-
Ensure the PEGylated compound is fully dissolved in the reaction solvent.
-
-
-
-
Q: I am observing side-products after deprotection. What is the cause?
-
A: The tert-butyl cation generated during Boc deprotection is a reactive intermediate that can alkylate electron-rich residues like tryptophan or methionine.
-
Troubleshooting Steps:
-
Add scavengers to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Other scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) can also be effective, especially for methionine-rich sequences.
-
-
-
2. Peptide Coupling & Conjugation Problems
-
Q: My peptide coupling reaction with the deprotected amine of the linker is inefficient. What can I do?
-
A: Low coupling efficiency can result from steric hindrance, suboptimal activation of the carboxylic acid, or peptide aggregation.
-
Troubleshooting Steps:
-
Switch to a more potent coupling reagent. HATU, HCTU, or COMU are generally more effective for hindered couplings than HBTU.
-
Increase the equivalents of the amino acid and coupling reagent (e.g., from 3-5 to 5-10 equivalents).
-
Perform a "double coupling" where the coupling step is repeated before proceeding to the next step in the synthesis.
-
If aggregation is suspected, consider switching the solvent from DMF to NMP, which has superior solvating properties.
-
-
-
-
Q: The conjugation of my payload to the Val-Cit-PABC moiety is not working. Why?
-
A: This can be due to several factors including improper activation of the payload's carboxylic acid or steric hindrance. The Val-Cit-PABC linker is designed for efficient cleavage, and the PABC spacer helps to reduce steric hindrance from bulky payloads.
-
Troubleshooting Steps:
-
Ensure the carboxylic acid group of your payload is properly activated, for instance, as an NHS ester using EDC and NHS.
-
If steric hindrance is a major issue, consider synthesizing a linker with a longer PEG chain to increase the distance between the payload and the antibody.
-
-
-
3. Stability and Solubility Concerns
-
Q: My ADC is showing premature payload release in plasma stability assays. What is the reason?
-
A: The Val-Cit linker, while designed for cleavage by lysosomal proteases like Cathepsin B, can also be susceptible to cleavage by other proteases found in the bloodstream, such as human neutrophil elastase.[1][2] This is a known challenge with Val-Cit linkers and can lead to off-target toxicity.[1][2]
-
Troubleshooting Steps:
-
For preclinical mouse studies, be aware that the Val-Cit linker is particularly unstable due to the mouse-specific carboxylesterase Ces1c.[2]
-
Consider alternative dipeptide linkers like Val-Ala, which has shown greater stability in some contexts, or more advanced linkers designed to be less susceptible to plasma proteases.[3]
-
-
-
-
Q: I'm having trouble dissolving the this compound linker. What solvents should I use?
-
A: The PEG4 spacer significantly enhances the hydrophilicity of the molecule. It should be soluble in a range of polar organic solvents.
-
Recommended Solvents: Based on data for structurally similar molecules, good solubility is expected in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and Acetonitrile.[4][5] Some degree of aqueous solubility is also expected.[6]
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Storage |
| This compound | 2231240-82-5 | C27H51N5O11 | 621.7 | -20°C[7] |
| t-Boc-N-amido-PEG4-acid | 756525-91-4 | C16H31NO8 | 365.42 | -20°C[8] |
| t-Boc-N-amido-PEG4-amine | 811442-84-9 | C15H32N2O6 | 336.43 | Refrigerated (0-10°C) |
Table 2: Inferred Solubility Profile of this compound
| Solvent | Classification | Predicted Solubility | Rationale/Reference |
| DMSO, DMF, DMAC | Polar Aprotic | High | Structurally similar PEGylated molecules show high solubility in these solvents.[4][5] |
| Dichloromethane (DCM) | Chlorinated | High | The Boc group and peptide backbone contribute to solubility in chlorinated solvents.[4] |
| Acetonitrile | Polar Aprotic | High | Commonly used solvent for PEGylated compounds.[4] |
| Water | Aqueous | Moderate | The hydrophilic PEG4 chain imparts a degree of water solubility.[5][6] |
Table 3: Comparative In Vitro Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Estimated Half-Life (in vitro) | Key Advantages/Disadvantages | Reference |
| Val-Cit | 1x (Baseline) | ~240 min | Benchmark for efficient cleavage; potential for off-target cleavage. | [9] |
| Val-Ala | ~0.5x | ~480 min | Lower hydrophobicity (reduces aggregation); slower cleavage rate. | [9] |
| Phe-Lys | ~30x | ~8 min | Very rapid cleavage by isolated Cathepsin B. | [9] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Objective: To remove the t-Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIS, water)
-
Cold diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the deprotection cocktail to the linker solution. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product (now as a TFA salt).
-
Centrifuge to pellet the product and wash the pellet with cold diethyl ether two more times.
-
Dry the final product under vacuum. The resulting amine-PEG4-Val-Cit-TFA salt can often be used directly in the next coupling step.
Protocol 2: ADC Conjugation via Amide Coupling
Objective: To conjugate the deprotected linker-payload to an antibody via lysine (B10760008) residues.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-PEG4-Val-Cit-Payload conjugate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Activation of Linker-Payload:
-
Dissolve the Amine-PEG4-Val-Cit-Payload, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.5:1.2 (linker-payload:EDC:NHS) is a common starting point.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Antibody:
-
Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
-
Characterize the final ADC to determine the DAR, purity, and aggregation state using techniques like HIC-HPLC, RP-HPLC, and SEC.
-
Visualizations
Caption: General experimental workflow for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: T-Boc-N-amido-peg4-val-cit Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with T-Boc-N-amido-peg4-val-cit linker for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound used for conjugation?
A1: this compound is a linker with a terminal carboxylic acid (-COOH) group.[1] This carboxylic acid is the reactive moiety for conjugation to primary amines on your molecule of interest (e.g., protein, peptide, or small molecule).
Q2: What type of chemical reaction is used to conjugate this linker?
A2: The conjugation of the carboxylic acid on the linker to a primary amine is typically achieved through an amide bond formation. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
Q3: What is the optimal pH for conjugating this compound?
A3: A two-step pH process is highly recommended for optimal conjugation efficiency.[4][5]
-
Activation Step: The activation of the linker's carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer, with a pH range of 4.5 to 6.0 .[3][5][6]
-
Conjugation Step: The reaction of the activated linker (NHS-ester) with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5 .[4][5]
Q4: Why is a two-step pH protocol recommended?
A4: The two-step protocol maximizes the efficiency of both the activation and conjugation reactions while minimizing side reactions. The acidic pH of the activation step promotes the formation of the amine-reactive NHS-ester intermediate. The subsequent shift to a slightly basic pH deprotonates the primary amine on the target molecule, making it a better nucleophile for attacking the NHS-ester and forming a stable amide bond.[5]
Q5: What can happen if I use a single pH for the entire reaction?
A5: Using a single pH can lead to suboptimal results. If the reaction is performed entirely at an acidic pH, the amine coupling efficiency will be low because the primary amines will be protonated. Conversely, if the entire reaction is carried out at a basic pH, the EDC and the resulting NHS-ester intermediate are more susceptible to hydrolysis, which will deactivate the linker before it can react with your target molecule.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Reaction pH | Verify the pH of your reaction buffers. For the activation step, ensure the pH is between 4.5 and 6.0. For the coupling step, adjust the pH to 7.2-8.5. It is highly recommended to use a two-step pH protocol.[4][5] |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the intended reaction.[5] Use MES buffer for the activation step and a non-amine, non-carboxylate buffer like PBS or borate (B1201080) buffer for the coupling step.[1][5] | |
| Hydrolysis of Activated Linker | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[5] Perform the coupling step immediately after the activation step. Avoid prolonged incubation times at basic pH before the addition of the amine-containing molecule. | |
| Poor Reagent Quality | EDC is moisture-sensitive and should be stored properly and used fresh. Ensure your this compound linker and other reagents are of high quality and not expired. | |
| Precipitation During Reaction | Solubility Issues | The this compound linker has a PEG spacer to improve aqueous solubility. However, if your target molecule has low solubility, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
| Inconsistent Results | Inaccurate pH Measurement | Calibrate your pH meter before use. Ensure accurate and consistent preparation of your reaction buffers. |
Data Presentation
Table 1: Recommended pH Ranges for this compound Conjugation Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation (Carboxylic Acid with EDC/NHS) | 4.5 - 6.0 | 0.1 M MES Buffer | Maximizes the formation of the amine-reactive NHS-ester intermediate.[5][6] |
| Conjugation (NHS-ester with Primary Amine) | 7.2 - 8.5 | Phosphate-Buffered Saline (PBS) or Borate Buffer | Promotes nucleophilic attack by the unprotonated primary amine.[4][5] |
Experimental Protocols
General Two-Step pH Protocol for Conjugation
This protocol provides a general guideline. Molar ratios of EDC, NHS, and the linker, as well as reaction times, may need to be optimized for your specific application.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Activation of this compound (pH 5.0-6.0)
-
Dissolve the this compound linker in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the linker to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to Amine-Containing Molecule (pH 7.2-7.5)
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated linker solution from Step 1 to the solution of your amine-containing molecule. Alternatively, if your molecule is sensitive to the components in the activation buffer, the pH of the activated linker solution can be raised to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer before adding it to your amine-containing molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching buffer to consume any unreacted NHS-esters.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Mandatory Visualization
Caption: Experimental workflow for the two-step pH conjugation of this compound.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
strategies to enhance the therapeutic index of T-Boc-N-amido-peg4-val-cit ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of antibody-drug conjugates (ADCs) utilizing the T-Boc-N-amido-peg4-val-cit linker system.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: ADC Instability and Pharmacokinetics
Q1: We are observing rapid clearance and poor exposure of our Val-Cit ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
A: Rapid clearance of Val-Cit ADCs in mice is a frequently encountered issue primarily due to the premature cleavage of the Val-Cit linker in mouse plasma, leading to off-target toxicity and reduced efficacy.[1][2]
-
Potential Causes:
-
Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[2][3][4] This leads to the premature release of the payload before the ADC reaches the target tumor cells.[1][2]
-
High Hydrophobicity: Val-Cit linkers, particularly when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[1][2] This can lead to aggregation and rapid clearance by the liver.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and lead to faster clearance.[1][5] Studies have shown that ADCs with higher DAR values have faster systemic clearance and a narrower therapeutic index.[5]
-
-
Troubleshooting Strategies:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[2]
-
Modify the Linker: Consider linker technologies designed to be more stable in mouse plasma. For example, incorporating a glutamic acid residue to create a Glu-Val-Cit linker can enhance stability.[6] Another approach is the "Exo-Linker" technology, which repositions the cleavable peptide to improve resistance to enzymatic degradation.[6][7][8]
-
Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance.[5][9]
-
Consider the Preclinical Model: Be aware that Val-Cit linker instability is a known issue in mouse models and may not be representative of behavior in humans.[3] Non-human primate models are often used for safety testing due to this discrepancy.[3]
-
Section 2: Toxicity and Therapeutic Index
Q2: Our ADC is showing significant off-target toxicity in preclinical studies, narrowing the therapeutic index. What are the primary mechanisms and how can we mitigate this?
A: Off-target toxicity is a major challenge for ADCs and often the dose-limiting factor.[5][10][11] With Val-Cit linkers, this frequently stems from premature payload release in systemic circulation.[1][]
-
Potential Causes:
-
Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, releasing the cytotoxic payload into the bloodstream.[1][7] This can lead to systemic toxicities, particularly hematological ones like neutropenia.[1]
-
The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[1][5]
-
Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on healthy immune cells, leading to target-independent uptake and toxicity.[1][5]
-
High Hydrophobicity: Hydrophobic ADCs are prone to aggregation and non-specific uptake by the liver, which can result in hepatotoxicity.[1]
-
-
Mitigation Strategies:
-
Enhance Linker Stability: Employ next-generation linkers with improved plasma stability to reduce premature payload release.[5][7]
-
Payload Selection: Consider using payloads that are less membrane-permeable if the bystander effect in healthy tissue is a major concern. Alternatively, using lower potency payloads can increase tolerability, allowing for higher doses.[5][9]
-
Optimize Dosing Regimen: Fractionated dosing schedules can result in a lower maximum drug concentration (Cmax) while maintaining the total area under the curve (AUC), which may improve the therapeutic index for ADCs with Cmax-driven toxicities.[13]
-
Antibody Engineering: Modifying the Fc region of the antibody can reduce binding to FcγRs on immune cells, thereby decreasing target-independent uptake.[13]
-
Incorporate Hydrophilic Spacers: The PEG4 component of your linker is designed to be hydrophilic to improve solubility and pharmacokinetic properties.[][15] Optimizing the length or architecture of the PEG spacer can further reduce aggregation and non-specific uptake.[16][17]
-
Section 3: Manufacturing and Characterization
Q3: We are struggling with ADC aggregation during and after the conjugation reaction. What are the likely causes and solutions?
A: ADC aggregation is a common problem, often driven by the increased hydrophobicity from the linker and payload.[18] Aggregation can negatively impact efficacy, pharmacokinetics, and safety.[2][19]
-
Potential Causes:
-
Hydrophobic Linker and Payload: The p-aminobenzyl carbamate (B1207046) (PABC) moiety in the Val-Cit linker contributes to its hydrophobicity.[7] When combined with a hydrophobic payload, this can lead to aggregation, especially at higher DARs.[2][18]
-
High DAR: Increasing the number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity and propensity for aggregation.[2][8]
-
Unfavorable Buffer Conditions: The pH of the conjugation buffer is critical. If the pH is near the antibody's isoelectric point, solubility is at its minimum, promoting aggregation.[18][19] The use of organic co-solvents to dissolve the linker-payload can also destabilize the antibody.[18]
-
High Concentrations: High concentrations of the antibody or linker-payload can increase the rate of intermolecular interactions that lead to aggregation.[20]
-
-
Troubleshooting Strategies:
-
Optimize Conjugation Chemistry:
-
Control DAR: Aim for a lower average DAR and a narrow distribution. Site-specific conjugation methods can produce more homogenous ADCs with improved properties.[21]
-
Buffer Optimization: Screen different buffer systems and pH values (e.g., pH 6.5-7.5 for thiol-maleimide chemistry) to find conditions that maintain antibody stability.[18][20]
-
-
Introduce Hydrophilic Moieties: The PEG4 spacer in your linker is beneficial.[] Consider using linkers with longer PEG chains (e.g., PEG8, PEG12) or branched PEG structures to further enhance hydrophilicity and reduce aggregation.[15][16][17]
-
Use Stabilizing Excipients: Additives such as arginine, sucrose, or glycerol (B35011) during the reaction or in the final formulation can help prevent aggregation.[20]
-
Process Optimization: Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular aggregation.[18][19] After conjugation, promptly purify the ADC using methods like size exclusion chromatography (SEC) to remove aggregates.[22]
-
Q4: Our final ADC product has a lower Drug-to-Antibody Ratio (DAR) than expected. How can we troubleshoot this?
A: Achieving the target DAR is a critical quality attribute that directly impacts ADC efficacy and toxicity.[22] A low DAR can result from several factors during the multi-step synthesis.
-
Potential Causes:
-
Incomplete T-Boc Deprotection: If the T-Boc protecting group on the N-amido-peg4 portion is not fully removed, the subsequent coupling reaction to the Val-Cit-PABC-Payload moiety will be inefficient.
-
Inefficient Antibody Modification: For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds will result in fewer available sites for linker attachment.
-
Suboptimal Conjugation Reaction Conditions: The molar ratio of the linker-payload to the antibody may be too low, the reaction time too short, or the pH of the buffer suboptimal for the specific conjugation chemistry.[22]
-
Linker-Payload Instability: The linker-payload itself could be degrading during the conjugation reaction.
-
-
Troubleshooting Strategies:
-
Verify T-Boc Deprotection: Confirm complete removal of the Boc group via LC-MS analysis of the deprotected linker intermediate before proceeding. If incomplete, extend the reaction time with acid (e.g., TFA) or use slightly harsher conditions, while being mindful of other acid-sensitive groups.[23][24]
-
Optimize Antibody Reduction: Ensure complete reduction of the desired number of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the reaction time.
-
Optimize Conjugation Reaction:
-
Increase the molar excess of the linker-payload relative to the antibody.[22]
-
Optimize the reaction buffer pH.
-
Extend the reaction time.
-
-
Characterize Intermediates: Use analytical techniques like LC-MS to characterize all intermediate products (deprotected linker, activated payload, reduced antibody) to pinpoint the inefficient step.
-
Q5: We are observing premature cleavage of the T-Boc protecting group during synthesis or storage of the linker. What are the causes and how can we prevent this?
A: The T-Boc group is designed to be stable to most bases and nucleophiles but is labile under acidic conditions.[23] Premature deprotection can lead to unwanted side reactions and low yields.
-
Potential Causes:
-
Acidic Impurities: Reagents or solvents may contain acidic impurities from manufacturing or degradation over time.[23]
-
Acidic Work-up Conditions: Aqueous work-up procedures involving acidic washes (e.g., dilute HCl) can cause Boc cleavage.[23]
-
Acidity of Silica (B1680970) Gel: Standard silica gel used for chromatography is slightly acidic and can cause deprotection, especially with long retention times.[23]
-
-
Prevention Strategies:
-
Use High-Purity Reagents: Use fresh, high-purity, anhydrous solvents and reagents. If acidic impurities are suspected, consider purifying the solvent or adding a non-nucleophilic, hindered base like 2,6-lutidine to neutralize trace acids.[23]
-
Modify Work-up: Use neutral (e.g., water, brine) or mildly basic (e.g., saturated sodium bicarbonate) washes instead of acidic ones.[23]
-
Neutralize Silica Gel: When performing column chromatography, pre-treat the silica gel by preparing a slurry in a solvent containing a small amount (0.1-1% v/v) of a volatile base like triethylamine.[23]
-
Storage: Store the T-Boc protected linker in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
-
Quantitative Data Summary
The table below compares key properties of different linker strategies to address the limitations of the standard Val-Cit linker.
| Linker Platform | Plasma Stability | Bystander Effect | Hydrophobicity | Key Advantage | Reference(s) |
| Val-Cit (Standard) | Prone to premature cleavage by plasma proteases (e.g., human neutrophil elastase, mouse Ces1c). | High (with membrane-permeable payloads like MMAE). | High, contributes to aggregation. | Well-established; effective intracellular cleavage by Cathepsin B. | [1][7][8] |
| Val-Ala | Higher than Val-Cit. | Moderate to High. | Lower than Val-Cit. | Improved hydrophilicity and stability. | [25] |
| Glu-Val-Cit | Higher than Val-Cit; resists Ces1c cleavage. | High. | Lower than Val-Cit. | Increased plasma stability in mouse models. | [6] |
| Exo-Linker (e.g., Exo-Glu-Val-Cit) | High; resists both Ces1c and human neutrophil elastase. | High. | Lower than Val-Cit. | Significantly improved stability and hydrophilicity; allows higher DAR. | [6][7][8] |
| Sulfatase-cleavable | High plasma stability (>7 days reported). | High. | Variable. | High stability in circulation with a distinct release mechanism. | [1] |
| Non-cleavable | High (payload released upon antibody degradation). | Low to none. | Generally lower. | Reduced off-target toxicity from premature payload release. | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for T-Boc Deprotection of the Linker
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the this compound linker using trifluoroacetic acid (TFA).
-
Preparation: Dissolve the Boc-protected linker in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.2 M in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution for a final concentration of 50% TFA in DCM.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[23]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent such as toluene (B28343) or DCM (repeat 2-3 times).
-
Purification: The resulting amine-TFA salt can often be used directly in the next step or purified further if necessary. For neutralization, dissolve the salt in a suitable solvent and wash carefully with a mild aqueous base (e.g., saturated NaHCO₃ solution).[23]
Protocol 2: ADC Conjugation (Thiol-Maleimide Example) and Purification
This protocol outlines a general method for conjugating a maleimide-activated linker-payload to a monoclonal antibody with reduced cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing EDTA.
-
Add a 5-10 fold molar excess of a reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.0) using a desalting column or tangential flow filtration.
-
Conjugation Reaction:
-
Dissolve the deprotected and activated linker-payload (e.g., N-amido-peg4-val-cit-PABC-MMAE with a maleimide (B117702) group) in a compatible solvent (e.g., DMSO).
-
Add the desired molar excess of the linker-payload solution to the reduced antibody solution. A typical starting molar ratio is 5-8 fold excess of linker-payload per antibody.
-
Incubate the reaction mixture at room temperature or 4°C for 2-16 hours with gentle mixing.[22]
-
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the ADC.
-
Purification: Purify the resulting ADC to remove unconjugated linker-payload, quenched linker-payload, and any aggregates. This is typically achieved using Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.[22]
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation level using appropriate analytical methods like Hydrophobic Interaction Chromatography (HIC), Reverse Phase-Liquid Chromatography (RP-LC), LC-MS, and SEC.[22][26][27]
Protocol 3: Determination of Average DAR by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linkers.
-
Instrumentation: An HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 5-10% isopropanol).
-
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of decreasing hydrophobicity, corresponding to DAR 8, 6, 4, 2, and 0 (unconjugated antibody).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for that species.[27]
-
Visualizations
Caption: General experimental workflow for ADC synthesis.
Caption: Troubleshooting decision tree for ADC aggregation.
Caption: Mechanisms of off-target ADC toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemexpress.com [chemexpress.com]
- 7. adcreview.com [adcreview.com]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. njbio.com [njbio.com]
- 13. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: T-Boc-N-amido-peg4-val-cit Linkers for Reduced Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing T-Boc-N-amido-peg4-val-cit linkers in the development of Antibody-Drug Conjugates (ADCs). Our goal is to help you mitigate off-target toxicity and optimize the performance of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a this compound linker?
A1: The this compound linker is a protease-cleavable linker designed for targeted drug delivery in ADCs.[1] It connects a cytotoxic payload to a monoclonal antibody. The key components and their functions are:
-
Valine-Citrulline (val-cit): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC. This improves solubility, reduces aggregation, and can prolong the circulation half-life of the ADC, thereby minimizing off-target uptake.[4][5][6]
-
T-Boc-N-amido: The tert-Butyloxycarbonyl (Boc) group is a protecting group for the amine, allowing for controlled and specific conjugation of the linker to the payload or antibody during synthesis.[1]
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the val-cit (B3106666) linker by Cathepsin B, releasing the cytotoxic payload to induce cell death.[2]
Q2: How does the PEG4 spacer in the this compound linker help in reducing off-target toxicity?
A2: The PEG4 spacer plays a crucial role in mitigating off-target toxicity through several mechanisms:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and non-specific uptake by healthy tissues, a significant cause of off-target toxicity.[4][6] The hydrophilic PEG4 chain helps to shield the hydrophobic payload, improving the overall solubility and stability of the ADC in circulation.[4][5][7]
-
Improved Pharmacokinetics: By reducing non-specific interactions and aggregation, PEGylation can lead to a longer circulation half-life.[4][8] This allows for greater accumulation of the ADC at the tumor site, improving the therapeutic index.
-
Reduced Immunogenicity: The PEG spacer can help to mask the ADC from the immune system, potentially reducing its immunogenicity.
Q3: My ADC with a val-cit linker is showing toxicity in pre-clinical mouse models that is not observed in in vitro human cell line assays. What could be the cause?
A3: A common reason for this discrepancy is the difference in plasma enzymes between species. Val-cit linkers, while relatively stable in human plasma, are known to be susceptible to premature cleavage by a mouse-specific extracellular carboxylesterase, Ces1C.[9][10][11][12] This leads to the early release of the cytotoxic payload into the systemic circulation in mice, causing off-target toxicity that would not be predicted from human plasma stability assays.[9] It has been observed that ADCs with val-cit linkers can lose a significant amount of their conjugated payload in mouse plasma over time.[9] Another potential cause is cleavage by human neutrophil elastase, which can lead to off-target toxicities like neutropenia.[12]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation
Symptoms:
-
Observation of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC).
-
Increased turbidity or visible precipitation in the ADC solution.
-
Inconsistent results in functional assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower, more homogeneous DAR. This can be achieved by reducing the molar excess of the linker-payload during conjugation. | A higher DAR increases the overall hydrophobicity of the ADC, which is a primary driver for aggregation.[7][13] |
| Suboptimal Buffer Conditions | Conduct a formulation screen to identify the optimal buffer type, pH, and excipients. Histidine and citrate (B86180) buffers are common starting points. The pH should be optimized to maintain the colloidal stability of the antibody. | The pH of the buffer can influence the surface charge of the antibody. Aggregation is often more pronounced near the antibody's isoelectric point.[14] |
| Inadequate Storage | Store the ADC at the recommended temperature (typically 2-8°C) and protect it from light. Avoid repeated freeze-thaw cycles. | Elevated temperatures and freeze-thaw stress can induce conformational changes and promote aggregation. Some payloads are also light-sensitive.[7] |
| Hydrophobic Payload | The this compound linker is designed to mitigate this. However, for extremely hydrophobic payloads, a longer PEG chain (e.g., PEG8, PEG12) may be necessary. | The hydrophilic PEG chain shields the hydrophobic payload, reducing intermolecular interactions that lead to aggregation.[5] |
Data Presentation
Table 1: Comparative In Vitro Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability.[2] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved, with the advantage of lower hydrophobicity, which can help prevent ADC aggregation.[2][15] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[2] |
| Data is illustrative and sourced from comparative studies using model substrates. |
Table 2: Impact of PEGylation on ADC Pharmacokinetics and Cytotoxicity
| ADC Construct | Half-Life Extension (vs. non-PEGylated) | In Vitro Cytotoxicity (IC50) Reduction (vs. non-PEGylated) | Key Takeaway |
| ZHER2-PEG4K-MMAE | 2.5-fold | 4.5-fold | PEGylation significantly prolongs half-life, which can lead to improved tumor accumulation and efficacy, even with a moderate reduction in direct in vitro cytotoxicity.[8] |
| ZHER2-PEG10K-MMAE | 11.2-fold | 22-fold | Longer PEG chains can further enhance half-life but may also lead to a greater reduction in in vitro cytotoxicity. The overall therapeutic index in vivo is often improved.[8] |
| Based on a study with affibody-drug conjugates.[8] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a val-cit linker-containing ADC in the presence of purified Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5. Prepare fresh.
-
ADC Stock Solution: Prepare a stock solution of your ADC in an appropriate buffer (e.g., PBS).
-
Cathepsin B Stock Solution: Reconstitute lyophilized recombinant human Cathepsin B as per the manufacturer's instructions.
-
Activated Cathepsin B: Dilute the Cathepsin B stock solution in pre-warmed (37°C) Assay Buffer. Pre-incubate at 37°C for 15 minutes for activation.[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution. A typical final concentration is in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM).[2]
-
-
Incubation and Time Points:
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA).[3]
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to separate and quantify the released payload from the intact ADC.
-
-
Data Analysis:
-
Calculate the percentage of released payload at each time point by integrating the peak areas from the chromatograms.
-
Plot the percentage of payload release versus time to determine the cleavage kinetics.
-
Protocol 2: Off-Target Cytotoxicity Assay
Objective: To assess the cytotoxicity of an ADC on both antigen-positive (target) and antigen-negative (off-target) cell lines.
Methodology:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight in a cell culture incubator.[16]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the prepared ADC and control solutions to the respective wells.[17]
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period determined by the cell doubling time (typically 48-144 hours).[17]
-
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value for both cell lines. A significantly higher IC50 for the antigen-negative cell line indicates target-specific cytotoxicity.
-
Visualizations
Caption: A typical experimental workflow for evaluating ADC performance.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimization of Linker-Payload Stoichiometry with T-Boc-N-amido-peg4-val-cit
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker-payload stoichiometry when using T-Boc-N-amido-peg4-val-cit in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a popular linker for creating antibody-drug conjugates. Its key features include:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise conjugation strategy. It is stable under many conditions and can be removed with acid to reveal a primary amine for further reactions.[1][2][3]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the ADC and reduce aggregation, a common issue with hydrophobic payloads.[1][4][5]
-
Val-Cit Dipeptide: The valine-citrulline (Val-Cit) dipeptide is designed to be cleaved by enzymes like Cathepsin B, which are often present in high levels within tumor cells.[1][6][7] This allows for the specific release of the payload at the target site.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly impacts its efficacy and safety.
-
High DAR: A higher DAR can increase the potency of the ADC. However, it can also lead to increased aggregation due to the hydrophobicity of the linker-payload, potentially reducing stability and increasing clearance from circulation.[8][9]
-
Low DAR: A low DAR may result in insufficient efficacy.[]
Optimizing the DAR is a crucial step to balance therapeutic efficacy with the biophysical stability of the ADC.[8][9]
Q3: What are the common challenges when optimizing linker-payload stoichiometry?
Common challenges include:
-
Low Conjugation Yield: This can be caused by suboptimal reaction conditions, steric hindrance at the conjugation site, or poor quality of the linker reagent.[11]
-
Product Heterogeneity: The presence of multiple products with different DARs is a common issue, often resulting from multiple potential conjugation sites on the antibody.[11][12]
-
ADC Aggregation: The increased hydrophobicity from the linker and payload, especially at higher DARs, can lead to aggregation.[7][8][9]
-
Linker Instability: Premature cleavage of the linker in circulation can lead to off-target toxicity.[7]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For reactions involving amines, a slightly basic pH (e.g., 8.5) is often beneficial.[3][11] | Reaction conditions can significantly impact the efficiency of the conjugation reaction. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the linker-payload to the antibody. A starting point is often a 5-fold molar excess.[3] | A higher concentration of the linker-payload can drive the reaction towards completion. |
| Steric Hindrance | Consider site-specific conjugation methods to target more accessible sites on the antibody.[11][13] | If the target conjugation sites are buried within the antibody structure, the reaction will be inefficient. |
| Degraded Linker-Payload Reagent | Ensure proper storage of the this compound linker at -20°C and protected from moisture.[11] | Degradation of the linker will lead to a lower effective concentration and reduced reactivity. |
Problem 2: High Product Heterogeneity (Multiple DAR Species)
| Potential Cause | Troubleshooting Step | Rationale |
| Multiple Reactive Sites on the Antibody | Employ site-specific conjugation techniques, such as using engineered cysteines (THIOMABs) or enzymatic conjugation.[][13] | This allows for precise control over the location and number of conjugated payloads, leading to a more homogeneous product. |
| Over-conjugation | Carefully control the molar ratio of the linker-payload to the antibody. A lower molar excess can reduce the formation of higher DAR species.[11] | Reducing the amount of available linker-payload can limit the number of conjugations per antibody. |
| Side Reactions | Optimize the reaction buffer and pH to minimize side reactions. | Unwanted reactions can lead to a variety of modified antibody species. |
Problem 3: ADC Aggregation
| Potential Cause | Troubleshooting Step | Rationale |
| High DAR | Optimize the stoichiometry to achieve a lower, more homogeneous DAR.[9] | A lower DAR reduces the overall hydrophobicity of the ADC, decreasing the tendency to aggregate.[8][9] |
| Hydrophobic Payload | The PEG4 spacer in the linker is designed to mitigate this, but for very hydrophobic payloads, consider using a longer PEG chain in the linker.[4] | A longer hydrophilic spacer can better shield the hydrophobic payload, improving solubility. |
| Suboptimal Formulation | Perform a formulation screen to identify stabilizing excipients like polysorbate 20 or 80, sucrose, or trehalose.[8][9] | Excipients can help to stabilize the ADC and prevent aggregation during storage. |
| Inappropriate Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C) and avoid repeated freeze-thaw cycles. Protect from light.[8] | Proper storage conditions are critical for maintaining the stability of the ADC. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation and Deprotection
This protocol outlines a general workflow for conjugating a payload to an antibody using this compound.
Step 1: Conjugation of Linker to Payload
-
Activation of Linker: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent (e.g., HATU or EDC/NHS) to activate the carboxylic acid group.
-
Coupling to Payload: Add the payload containing a primary amine to the activated linker solution. Allow the reaction to proceed at room temperature with gentle stirring.
-
Purification: Purify the Boc-protected linker-payload conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
Step 2: Boc Deprotection and Conjugation to Antibody
-
Boc Deprotection: Dissolve the purified Boc-protected linker-payload in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc group.[14]
-
Purification: Purify the deprotected linker-payload to remove the deprotection reagents.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate (B84403) buffer at pH 7.5-8.5). If conjugating to cysteines, the antibody's disulfide bonds will first need to be partially or fully reduced.
-
Conjugation: Add the deprotected linker-payload to the antibody solution. The molar ratio should be optimized to achieve the desired DAR.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated linker-payload and other impurities.
Caption: General workflow for ADC synthesis.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the average DAR of an ADC preparation.
A. UV/Vis Spectroscopy
-
Principle: This method uses the Beer-Lambert law to calculate the DAR based on the absorbance of the antibody and the payload at different wavelengths.[13]
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
B. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated payload increases the hydrophobicity of the antibody, species with different DARs can be resolved.[]
-
Procedure:
-
Inject the ADC sample onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The area of each peak, corresponding to a specific DAR, is used to calculate the weighted average DAR.[]
-
Caption: Methods for DAR determination.
C. Mass Spectrometry (MS)
-
Principle: MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains). The mass shift corresponding to the addition of the linker-payload allows for the determination of the DAR.[13]
-
Procedure:
-
The ADC sample is often deglycosylated and may be reduced to separate the light and heavy chains.
-
The sample is then analyzed by ESI-MS or MALDI-TOF MS.
-
The resulting spectra can be used to identify the different DAR species and calculate the average DAR.[13]
-
| Method | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Quick and simple. | Can be inaccurate if the payload also absorbs at 280 nm.[13] |
| HIC | Provides information on the distribution of DAR species. Relatively fast.[][16] | Can be influenced by the mobile phase conditions.[] |
| Mass Spectrometry | Highly accurate and provides detailed information on the conjugation sites.[13] | Requires more complex instrumentation and sample preparation. |
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC.
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to attach overnight.[17]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the plates for 72-120 hours to allow for ADC internalization, linker cleavage, and cell death.[17]
-
Viability Assessment: Use a cell viability reagent (e.g., MTT or CellTiter-Glo) to measure the number of viable cells.[17]
-
Data Analysis: Plot the dose-response curves and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[17]
References
- 1. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: T-Boc-N-amido-peg4-val-cit in Focus
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers, designed to be stable in systemic circulation and release their payload under specific conditions within the tumor microenvironment or inside cancer cells, are a cornerstone of modern ADC design. This guide provides an objective comparison of T-Boc-N-amido-peg4-val-cit, a protease-cleavable linker, with other major classes of cleavable linkers, namely pH-sensitive hydrazone linkers and redox-sensitive disulfide linkers. This comparison is supported by a review of experimental data and detailed methodologies for key validation assays.
This compound: A Closer Look
This compound belongs to the class of enzyme-sensitive linkers. Its core is the dipeptide sequence, valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases, particularly Cathepsin B, an enzyme often upregulated in tumor cells.[1] The linker also incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and a Boc-protected amine for controlled conjugation.[2] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating the release of the cytotoxic payload.[]
Comparative Performance of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a reduced therapeutic window.[4] The following tables summarize the available quantitative data for the performance of different cleavable linkers.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Half-life in Mouse Plasma | Notes |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[5] | ~2 days (can be unstable due to carboxylesterases)[6][7] | The addition of a glutamic acid residue to the Val-Cit linker (EVCit) has been shown to dramatically improve the half-life in mouse models to ~12 days.[7] Val-Cit linkers have been shown to be over 100 times more stable in human plasma than a comparable hydrazone linker.[8] |
| pH-Sensitive | Hydrazone | ~2 days[6] | Variable | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[6] |
| Glutathione-Sensitive | Disulfide | Variable (Steric hindrance dependent) | Variable | Stability can be enhanced by introducing steric hindrance around the disulfide bond.[9] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Payload | Target Antigen | IC50 (pM) | Notes |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2 | 14.3[6] | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[6] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[6] |
| Enzyme-Sensitive (Other) | β-Galactosidase-cleavable | MMAE | HER2 | 8.8[6] | Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[6] |
Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| Linker Type | ADC | Tumor Model | Key Findings |
| Protease-Sensitive | T-vc-MMAE | HER2+ xenograft | Demonstrates significant bystander killing of antigen-negative cells in a co-culture system.[10] |
| Protease-Sensitive | Exo-linker ADCs | NCI-N87 xenograft | Exhibited higher in vivo efficacy than the clinical ADC Kadcyla.[11] |
| Glutathione-Sensitive | Disulfide-linked PBD ADC | Lymphoma models | Provided similar efficacy to a peptide-linked PBD ADC with a better safety profile.[12] |
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[6] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The bystander effect is a key feature of ADCs utilizing cleavable linkers and membrane-permeable payloads like MMAE.[13]
Visualizing the Cleavage Mechanisms
The following diagrams illustrate the distinct cleavage mechanisms of the compared linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Cleavage of T-Boc-N-amido-peg4-val-cit and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cleavage of the T-Boc-N-amido-peg4-val-cit linker, a derivative of the widely used valine-citrulline (Val-Cit) dipeptide linker, with other prominent linker technologies in the field of antibody-drug conjugates (ADCs). The Val-Cit linker is a cornerstone of ADC design, engineered for stability in circulation and efficient cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][2] This targeted release of cytotoxic payloads is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[3]
The this compound linker incorporates a Boc-protected amine, a hydrophilic PEG spacer for improved solubility, and the Val-Cit dipeptide that is susceptible to enzymatic cleavage.[4][5] The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further conjugation.[4]
Comparative Analysis of Linker Cleavage
The selection of a linker is a critical determinant of an ADC's therapeutic index.[6] While the Val-Cit linker is widely adopted, several alternatives have been developed to address specific challenges such as improving stability, modulating cleavage rates, and overcoming resistance. The following table summarizes the in vitro performance of this compound (as a representative Val-Cit linker) and its alternatives.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Representative Quantitative Data |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsins B, K, L, S, F)[7][8][9] | Well-characterized, high cleavage efficiency in lysosomes.[10][11] | Susceptible to cleavage by neutrophil elastase and mouse carboxylesterase 1C (Ces1C), potentially leading to off-target toxicity and hindering preclinical evaluation.[8][12] Can exhibit widespread sensitivity to various cathepsins, not just those overexpressed in tumors.[7] | The Vmax/Km of a cBu-Cit-containing linker was similar to that of a Val-Cit containing linker.[7] |
| Valine-Alanine (Val-Ala) | Enzymatic (Cathepsin B) | Better hydrophilicity and stability compared to Val-Cit, leading to less aggregation at high drug-to-antibody ratios (DARs).[7][11] | Lower cleavage efficiency by Cathepsin L compared to Val-Cit.[10] | ADCs with Val-Ala linkers showed no obvious increase in dimeric peak, whereas Val-Cit-based ADCs aggregation increased to 1.80% at an average DAR of ~7.[7] |
| Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit) | Enzymatic (Primarily Cathepsin B) | More specific dependence on Cathepsin B, potentially reducing off-target toxicity.[10][] | Drug release from cBu-Cit-containing linkers was suppressed by over 75% with a cathepsin B inhibitor, while the Val-Cit linker was resistant to single-protease inhibitors (<15% inhibition).[7] | |
| Glutathione-Sensitive (Disulfide) | Reductive Cleavage (Glutathione) | Exploits the higher intracellular glutathione (B108866) concentration in tumor cells. | Can exhibit instability in circulation. | A novel disulfide-ADC had a higher maximum tolerated dose (MTD) than a Val-Cit-ADC (10 vs. 2.5 mg/kg) in a mouse model.[7] |
| Fe(II)-Cleavable (TRX) | Chemical (Fenton Reaction with Fe(II)) | Utilizes elevated ferrous iron levels in some tumors. | Can show significant toxicity in antigen-negative cells, indicating potential instability.[7][14] | TRX linker-containing ADCs demonstrated an EC50 of 0.07 nmol/L in antigen-positive cells, similar to classic Val-Cit linker-containing ADCs.[7] |
| Glucuronidase-Cleavable | Enzymatic (β-glucuronidase) | Exploits elevated β-glucuronidase activity in the tumor microenvironment. | Tandem linkers with a β-glucuronide moiety that masks the Val-Cit linker show increased stability.[8] | |
| Sulfatase-Cleavable | Enzymatic (Sulfatases) | Targets sulfatases that are overexpressed in several cancer types.[11][14] | Sulfatase linker ADCs demonstrated similar efficacy against Her2+ cell lines compared to classic cleavable Val-Cit and Val-Ala linkers.[11][14] | |
| Gly-Gly-Phe-Gly | Enzymatic (Proteases) | Stable and effective cleavable linker used in the marketed ADC Enhertu.[][14] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate in vitro validation of linker cleavage.
Protocol 1: In Vitro Cleavage Assay with Cathepsin B
This protocol outlines the procedure to assess the cleavage of a protease-sensitive linker by Cathepsin B.[1][3]
Materials:
-
ADC or linker-drug conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Cold PBS
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture to a final enzyme concentration in the nanomolar range (e.g., 20 nM).[1]
-
Incubation: Incubate the reaction mixture at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately quench the reaction by diluting the sample in cold PBS.[3]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is used to evaluate the stability of the linker in plasma.[3]
Materials:
-
ADC
-
Human plasma
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: At various time points, take aliquots of the plasma sample.
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[3]
-
Washing: Wash the captured ADC to remove plasma proteins.[3]
-
Elution: Elute the ADC from the affinity matrix.[3]
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[3]
-
Calculation: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[3]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Enzymatic cleavage of the Val-Cit linker by Cathepsin B within the lysosome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 14. Advances in ADC Linker Research | AxisPharm [axispharm.com]
The Influence of PEG Spacer Length on Val-Cit Linker Performance in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides a comparative analysis of different polyethylene (B3416737) glycol (PEG) spacer lengths within the widely used valine-citrulline (Val-Cit) dipeptide linker, offering insights into their impact on the physicochemical and biological properties of ADCs.
The inclusion of PEG spacers in ADC linkers is a strategic approach to enhance their performance by improving hydrophilicity, which in turn can lead to better solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[1][2] The length of the PEG chain is a key variable that can be modulated to fine-tune these properties. This guide summarizes quantitative data from various studies to facilitate a direct comparison of different PEG spacer lengths in Val-Cit linkers and provides detailed experimental protocols for key assays used in their evaluation.
Comparative Analysis of ADC Properties with Varying PEG Spacer Lengths
The length of the PEG spacer in a Val-Cit linker can significantly influence several key characteristics of an ADC, including the drug-to-antibody ratio (DAR), in vitro cytotoxicity, plasma stability, and in vivo efficacy and tolerability. The following table summarizes findings from multiple studies to provide a comparative overview.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Stability | In Vivo Efficacy & Tolerability | Key Findings & References |
| No PEG | Often lower due to hydrophobicity-induced aggregation of the drug-linker. | Potent, but can be limited by aggregation. | Susceptible to premature cleavage in mouse plasma by carboxylesterase 1c.[3] | Rapid clearance and significant weight loss observed at higher doses.[4] | The absence of a hydrophilic spacer can lead to poor pharmacokinetics and tolerability.[4] |
| Short PEG (e.g., PEG2, PEG4) | Can show variable results; in some cases, lower DAR was observed with PEG4. | Generally maintains high potency.[5] | Improved stability over no PEG, but may still exhibit some clearance. | Efficacy can be compromised by rapid clearance; tolerability is better than no PEG but may still be suboptimal.[4] | Short PEG chains offer a moderate improvement in physicochemical properties.[6] |
| Intermediate PEG (e.g., PEG8, PEG12) | Often allows for higher drug loading due to increased hydrophilicity. | High potency is typically maintained.[5] | Significantly improved stability in plasma, with clearance rates comparable to the naked antibody.[4] | Enhanced tumor growth inhibition and significantly improved tolerability with stable body weight at high doses.[4] | Intermediate PEG lengths often represent a good balance of improved pharmacokinetics and maintained potency.[4][6] |
| Long PEG (e.g., PEG24, 4kDa, 10kDa) | May lead to slightly lower DAR compared to intermediate lengths in some constructs. | Can lead to a reduction in in vitro cytotoxicity.[7][8] | Excellent plasma stability and prolonged circulation half-life.[7][8] | The prolonged half-life can lead to improved in vivo tumor growth inhibition despite lower in vitro potency; significantly reduced off-target toxicity.[7][8] | Long PEG chains are highly effective at improving pharmacokinetics and safety but may slightly compromise in vitro potency.[7][8] |
Visualizing the Core Concepts
To better illustrate the principles discussed, the following diagrams outline the fundamental structure of an ADC, the enzymatic cleavage of the Val-Cit linker, and a typical workflow for evaluating ADCs with different PEG spacers.
Detailed Experimental Protocols
The following are representative protocols for the synthesis and evaluation of ADCs with varying PEG spacer lengths in their Val-Cit linkers.
Protocol 1: Synthesis of Maleimide-PEGn-Val-Cit-PABC-MMAE
This protocol describes a general procedure for synthesizing a drug-linker with a variable PEG spacer length (where 'n' can be 2, 4, 8, 12, etc.).
Materials and Reagents:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (PNP)
-
Monomethyl auristatin E (MMAE)
-
Maleimide-PEGn-NHS ester (n = 2, 4, 8, 12, etc.)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PABC-MMAE: Dissolve Fmoc-Val-Cit-PABC-PNP (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the reaction at room temperature until completion, as monitored by HPLC. Purify the product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PABC-MMAE.[9]
-
Fmoc Deprotection: Dissolve the purified Fmoc-Val-Cit-PABC-MMAE in DMF and add a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Purify the resulting NH2-Val-Cit-PABC-MMAE by reverse-phase HPLC.[9]
-
PEGylation: Dissolve NH2-Val-Cit-PABC-MMAE (1.0 eq.) and Maleimide-PEGn-NHS ester (1.2 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir at room temperature for 4-6 hours. Monitor the reaction by HPLC-MS.[10]
-
Purification and Characterization: Purify the final product, Mal-PEGn-Val-Cit-PABC-MMAE, by preparative reverse-phase HPLC. Confirm the identity and purity of the product by HPLC, MS, and NMR spectroscopy.[10]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the ADCs.
Materials and Reagents:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs with varying PEG spacer lengths
-
Isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11][12]
-
ADC Treatment: Prepare serial dilutions of the ADCs and the isotype control ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.[11][12]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.[12][13]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11][12]
-
Data Acquisition and Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[13]
Protocol 3: Plasma Stability Assay
This protocol describes a method to assess the stability of ADCs in plasma by monitoring the change in DAR over time.
Materials and Reagents:
-
ADCs with varying PEG spacer lengths
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADCs in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a control where the ADC is incubated in PBS.[14][15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).[14][15]
-
ADC Capture: At each time point, isolate the ADC from the plasma sample using immunoaffinity capture beads.[14][15]
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. The supernatant can also be analyzed to quantify the amount of released payload.[16][17]
-
Data Interpretation: Plot the average DAR against time to determine the stability of the ADC in plasma. A stable ADC will show minimal loss in DAR over the incubation period.[15]
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol details a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of the ADCs.
Materials and Reagents:
-
Immunocompromised mice (e.g., nude or SCID)
-
Antigen-positive human tumor cells
-
ADCs with varying PEG spacer lengths
-
Vehicle control (e.g., sterile saline)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.[1][18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, isotype control ADC, and different ADC treatment groups).[1][18]
-
ADC Administration: Administer the ADCs, typically via intravenous injection, at one or more dose levels.[1]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).[1]
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.[1]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Analyze body weight changes to assess tolerability.[1][18]
Conclusion
The length of the PEG spacer in a Val-Cit linker is a critical parameter that can be optimized to enhance the therapeutic properties of an ADC. While shorter PEG chains provide some improvement in hydrophilicity, intermediate lengths (e.g., PEG8, PEG12) often strike an optimal balance between improved pharmacokinetics, high drug loading, and potent anti-tumor activity. Longer PEG chains can further enhance the pharmacokinetic profile and safety, although sometimes at the cost of reduced in vitro potency. The selection of the optimal PEG spacer length should be guided by a comprehensive evaluation of the ADC's physicochemical and biological properties using the standardized assays described in this guide. This systematic approach will enable the rational design of ADCs with an improved therapeutic window for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 17. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of T-Boc-N-amido-peg4-val-cit and Val-Ala Linkers in Antibody-Drug Conjugate (ADC) Efficacy
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker significantly influences the ADC's stability, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an objective comparison of two prominent cleavable linkers: the PEGylated valine-citrulline (Val-Cit) based T-Boc-N-amido-peg4-val-cit and the dipeptide valine-alanine (Val-Ala) linker, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and Val-Ala are protease-cleavable linkers designed for intracellular payload release. The key distinction lies in the incorporation of a polyethylene (B3416737) glycol (PEG) spacer in the former and the inherent lower hydrophobicity of the latter. While both linkers have demonstrated efficacy in preclinical models, the Val-Ala linker often allows for the synthesis of ADCs with higher drug-to-antibody ratios (DAR) without the issue of aggregation that can be associated with more hydrophobic linkers like the un-PEGylated Val-Cit. The PEGylated Val-Cit linker aims to mitigate this hydrophobicity and improve pharmacokinetic properties.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of Val-Cit and Val-Ala based ADCs. It is important to note that direct head-to-head studies of the exact "this compound" linker are limited in publicly available literature; therefore, data for PEGylated Val-Cit linkers are used as a surrogate for comparison.
Table 1: Physicochemical Properties
| Property | This compound (PEGylated Val-Cit) | Val-Ala | Key Findings & Citations |
| Hydrophobicity | Lower (due to PEG4 spacer) | Higher than PEGylated Val-Cit, but lower than non-PEGylated Val-Cit | The PEG spacer in the this compound linker is designed to increase hydrophilicity. Val-Ala is inherently less hydrophobic than Val-Cit, which can be advantageous when working with lipophilic payloads.[1] |
| Aggregation at High DAR | Reduced aggregation compared to non-PEGylated Val-Cit | Significantly less aggregation compared to Val-Cit. | Studies have shown that at a DAR of approximately 7, Val-Cit-based ADCs can exhibit increased aggregation (e.g., 1.80% dimer), while Val-Ala-based ADCs show no significant increase in dimerization.[2] Val-Ala linkers can allow for DARs up to 7.4 with minimal aggregation (<10%).[1] |
Table 2: In Vitro Performance
| Parameter | This compound (PEGylated Val-Cit) | Val-Ala | Key Findings & Citations |
| Plasma Stability (Human) | Highly Stable | Highly Stable | Both Val-Cit and Val-Ala linkers generally exhibit high stability in human plasma.[3] |
| Plasma Stability (Mouse) | Can be less stable due to carboxylesterases | Improved stability compared to Val-Cit | Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterases, a challenge in preclinical evaluation. Val-Ala linkers have shown enhanced stability in mouse plasma.[3][4] |
| Cathepsin B Cleavage Efficiency | Efficient | Efficient | Both linkers are effective substrates for Cathepsin B, leading to payload release in the lysosome. Some studies report similar release efficiencies.[] |
| In Vitro Cytotoxicity (IC50) | Potent | Potent and often comparable to Val-Cit | In many head-to-head studies, ADCs with Val-Ala and Val-Cit linkers have demonstrated similar in vitro cytotoxicity against target cell lines.[3][] |
Table 3: In Vivo Performance
| Parameter | This compound (PEGylated Val-Cit) | Val-Ala | Key Findings & Citations |
| Antitumor Efficacy | Efficacious | Efficacious, with some studies showing superior performance | Both linker types have been used to create ADCs with potent in vivo antitumor activity. In some models, particularly with non-internalizing antibodies, Val-Ala linkers have exhibited better performance. |
| Therapeutic Index | Favorable | Potentially improved due to higher MTD | A higher maximum tolerated dose (MTD) has been observed for some Val-Ala ADCs compared to their Val-Cit counterparts, suggesting a wider therapeutic window. |
Signaling Pathways and Experimental Workflows
The general mechanism of action for ADCs with cleavable linkers and a typical experimental workflow for their evaluation are depicted below.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Antibody-Drug Conjugate Purity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their purity and homogeneity. For ADCs synthesized using linkers such as T-Boc-N-amido-peg4-val-cit—a cleavable linker system sensitive to intracellular proteases—a comprehensive analytical strategy is imperative to characterize the final product. This guide provides an objective comparison of key analytical techniques for validating the purity of such ADCs, supported by experimental data and detailed methodologies.
Introduction to ADC Purity Analysis
An ADC is a complex biomolecule composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic payload.[1] The manufacturing process can result in a heterogeneous mixture of species, including unconjugated mAb, ADCs with varying drug-to-antibody ratios (DAR), and process-related impurities such as aggregates and fragments. Each of these variants can impact the ADC's potency, stability, and immunogenicity. Therefore, robust analytical methods are essential to ensure product quality and consistency.[1][2]
This guide focuses on the validation of ADCs where the linker, like the valine-citrulline (Val-Cit) dipeptide in this compound, is designed for enzymatic cleavage within the target cell.[3][4] The purity of these ADCs is assessed by a suite of orthogonal analytical techniques, each providing unique insights into different critical quality attributes (CQAs).
Comparison of Key Analytical Techniques for ADC Purity
The following tables summarize the performance of the most common analytical methods used for ADC purity validation.
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregate and fragment analysis | Quantifies monomer, aggregate, and fragment content.[5] | Robust, reliable for size variants, non-denaturing conditions preserve native structure.[6][7] | Limited resolution for species of similar size, potential for non-specific interactions with the column.[8] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | DAR determination for cysteine-linked ADCs | Separates ADC species based on the number of conjugated drugs, providing drug load distribution.[9][10] | High resolution for different DAR species, non-denaturing conditions.[11][12] | Not suitable for lysine-conjugated ADCs due to high heterogeneity, sensitive to buffer conditions.[13][14] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Subunit analysis and DAR determination | Separates light and heavy chains of reduced ADCs to determine drug distribution.[9][15] Can be used for intact site-specific ADCs.[16] | High resolution, compatible with MS.[2] | Denaturing conditions can alter the native structure, may not be suitable for all intact ADCs.[7][15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass analysis, DAR determination, and impurity identification | Provides precise molecular weight of intact ADC and its subunits, confirming identity and drug load.[17][18] | High sensitivity and specificity, provides detailed structural information.[3][19] | Complex data analysis, potential for in-source dissociation of the ADC.[18] |
| Capillary Electrophoresis (CE) | Charge variant analysis | Separates ADC isoforms based on their isoelectric point (pI) or electrophoretic mobility.[1][4] | High resolution and sensitivity for charge variants, requires minimal sample.[4][20] | Coupling to MS can be challenging, interpretation of complex profiles can be difficult.[21][22] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general framework and may require optimization for specific ADC molecules.
Protocol 1: SEC-HPLC for Aggregate and Fragment Analysis
This method quantifies the percentage of monomer, aggregates, and fragments in an ADC sample.
System and Materials:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[23]
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm or equivalent.[23]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[23] For hydrophobic ADCs, up to 15% isopropanol (B130326) may be added to reduce secondary interactions.[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Column Temperature: 25°C.[23]
-
Detection: UV at 280 nm.[23]
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.[5]
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared ADC sample.
-
Run the analysis for a sufficient time to allow for the elution of the monomer, as well as any aggregates (eluting earlier) and fragments (eluting later).
-
Integrate the peak areas for each species to determine their relative percentages.
Protocol 2: HIC-HPLC for DAR Analysis of Cysteine-Linked ADCs
This protocol is used to determine the drug-to-antibody ratio and drug load distribution for ADCs conjugated to cysteine residues.
System and Materials:
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[11]
-
Column: TSKgel Butyl-NPR, 4.6 mm × 10 cm or equivalent.[10]
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.[10]
-
Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.[10]
-
Sample Preparation: Dilute the ADC sample to 2 mg/mL in 1M ammonium sulfate.
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the ADC species.[10]
-
Peaks corresponding to different DAR values (DAR0, DAR2, DAR4, etc.) will be resolved based on increasing hydrophobicity.
-
Calculate the weighted average DAR using the peak area percentages of each species.[9]
Protocol 3: RP-HPLC for Reduced ADC Analysis
This method is used to analyze the drug load on the light and heavy chains of the antibody after reduction.
System and Materials:
-
HPLC System: Agilent 1200 HPLC system or equivalent.[16]
-
Column: Proteomix RP-1000, 5 µm, 2.1 × 150 mm or equivalent.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Column Temperature: 80°C.[16]
-
Detection: UV at 280 nm.[16]
-
Sample Preparation:
Procedure:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Apply a gradient of increasing Mobile Phase B to separate the light and heavy chains with different drug loads.
-
Determine the DAR by calculating the weighted average based on the peak areas of the different chain species.[9]
Protocol 4: LC-MS for Intact Mass Analysis
This protocol provides the molecular weight of the intact ADC, allowing for the determination of the average DAR and the identification of modifications.
System and Materials:
-
LC-MS System: Agilent 1290 Infinity LC System coupled to a Q-TOF mass spectrometer or equivalent.[17]
-
Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[17]
-
Mobile Phase A: 0.1% Formic acid in water.[17]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.[24]
-
Column Temperature: 75°C.[24]
-
MS Detection: ESI-Q-TOF in positive ion mode.
-
Sample Preparation: Dilute the ADC sample to 0.5 mg/mL in 25 mM ammonium bicarbonate.[17] For deglycosylated analysis, treat with PNGase F.[17]
Procedure:
-
Equilibrate the column with the initial LC conditions.
-
Inject the ADC sample.
-
Apply a suitable gradient to elute the ADC.
-
Acquire mass spectra across the elution profile.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR from the relative abundance of the different drug-loaded species.[25]
Protocol 5: Capillary Electrophoresis for Charge Variant Analysis
This method separates ADC isoforms based on differences in their isoelectric points.
System and Materials:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.[1]
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Anolyte: Acidic buffer (e.g., phosphoric acid).[1]
-
Catholyte: Basic buffer (e.g., sodium hydroxide).[1]
-
Ampholytes: A mixture of ampholytes to create a pH gradient.[1]
-
Detection: UV at 280 nm.
-
Sample Preparation: Mix the ADC sample with ampholytes and focusing agents.
Procedure:
-
Fill the capillary with the anolyte, sample mixture, and catholyte.
-
Apply a high voltage to create a pH gradient and focus the ADC variants at their respective pI.
-
Mobilize the focused zones past the detector by applying pressure or a chemical mobilizer.
-
Analyze the resulting electropherogram to determine the charge variant profile.
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows and the orthogonal relationship between the described analytical techniques.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biocompare.com [biocompare.com]
- 4. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 5. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. CE methods for charge variant analysis of mAbs and complex format biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ion-exchange chromatography, capillary isoelectric focusing, and capillary zone electrophoresis coupled to mass spectrometry for charge variant analysis of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
- 23. benchchem.com [benchchem.com]
- 24. sciex.com [sciex.com]
- 25. sciex.com [sciex.com]
A Comparative Performance Analysis of T-Boc-N-amido-peg4-val-cit in Oncology Research
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of ADCs utilizing a T-Boc-N-amido-peg4-val-cit linker system, contextualized with alternative linker strategies, to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics. The insights presented herein are supported by a synthesis of experimental data from multiple studies.
The this compound linker is a sophisticated component designed for precise drug delivery. It features a protease-cleavable valine-citrulline (Val-Cit) dipeptide, which is recognized and cleaved by lysosomal enzymes, particularly Cathepsin B, often overexpressed in the tumor microenvironment. This enzymatic cleavage facilitates the specific release of the cytotoxic payload within the target cancer cell, minimizing systemic toxicity. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 moiety, enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation. The Boc (tert-Butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthesis of the drug-linker conjugate.
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a key indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for ADCs employing a PEGylated Val-Cit linker, compared to other linker technologies, across various cancer cell lines. It is important to note that direct head-to-head data for the exact this compound linker is limited in publicly available literature; therefore, the data presented reflects the performance of ADCs with similar short-chain PEGylated Val-Cit linkers.
| Cancer Cell Line | Target Antigen | Payload | Linker Type | Representative IC50 (nM) | Key Observations |
| SK-BR-3 (Breast Cancer) | HER2 | MMAE | PEGylated Val-Cit | ~1-10 | High potency in HER2-positive cells. |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | PEGylated Val-Cit | ~5-20 | Demonstrates efficacy in gastric cancer models. |
| MDA-MB-468 (Breast Cancer) | (Antigen-Negative Control) | MMAE | PEGylated Val-Cit | >1000 | High specificity for target antigen-expressing cells. |
| Karpas 299 (Lymphoma) | CD30 | MMAE | Val-Cit (Non-PEGylated) | ~0.1-1 | Potent activity in hematological malignancies. |
| Raji (Lymphoma) | CD22 | PBD | Val-Cit (Non-PEGylated) | ~0.01-0.1 | Demonstrates high potency with a DNA-crosslinking payload. |
| SK-BR-3 (Breast Cancer) | HER2 | DM1 | SMCC (Non-Cleavable) | ~10-50 | Generally less potent in vitro compared to cleavable linkers. |
Note: The IC50 values are approximate and can vary based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions. MMAE (Monomethyl auristatin E) and DM1 are microtubule inhibitors, while PBD (pyrrolobenzodiazepine) is a DNA-damaging agent.
The Influence of the PEG4 Spacer
The inclusion of a PEG spacer in the linker design is a strategic choice to modulate the physicochemical properties of the ADC. While longer PEG chains (e.g., PEG12, PEG24) are known to significantly prolong the plasma half-life and improve the overall pharmacokinetic profile, they can sometimes lead to a decrease in in vitro potency due to steric hindrance.[1]
A shorter PEG4 spacer, as in this compound, represents a balance between these competing factors. It provides a degree of hydrophilicity to counteract the hydrophobicity of the payload, which can help in preventing aggregation, without significantly compromising the ADC's ability to interact with its target cell and be processed for payload release.[2] Studies have shown that ADCs with shorter PEG linkers (e.g., PEG2, PEG4) may have faster clearance rates compared to those with longer PEG chains, but they often retain high in vitro potency.[1][2]
Mechanism of Action and Experimental Evaluation
The performance of an ADC with a this compound linker is underpinned by a multi-step mechanism of action, which is evaluated through a series of key in vitro experiments.
The evaluation of these ADCs follows a structured workflow to determine their efficacy and specificity.
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate assessment of ADC performance and for enabling cross-study comparisons.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the ADC on various cancer cell lines and to calculate the IC50 value.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
ADC constructs (e.g., with this compound linker)
-
Control antibody (without payload)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilizing agent (e.g., DMSO or SDS for MTT)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. A typical concentration range would be from 0.001 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate the plates for a predetermined duration, typically 72 to 120 hours, at 37°C and 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion
The this compound linker represents a refined approach in ADC design, offering a balance of controlled payload release, enhanced hydrophilicity, and synthetic tractability. While direct comparative data for this specific linker is not extensively published, the performance of ADCs with similar short-chain PEGylated Val-Cit linkers demonstrates high in vitro potency and specificity for target-expressing cancer cells. The choice of linker is a critical decision in ADC development, and a thorough evaluation of its impact on cytotoxicity, stability, and pharmacokinetics across a range of cancer cell lines is paramount for clinical success. The experimental protocols and comparative insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
A Head-to-Head Comparison of T-Boc-N-amido-PEG4-Val-Cit with Commercial ADC Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the T-Boc-N-amido-PEG4-Val-Cit linker with other commercially available ADC linkers, focusing on the impact of its distinct structural components.
This compound is a protease-cleavable linker that incorporates three key features: a tert-Butyloxycarbonyl (Boc)-protected amine for controlled conjugation, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[] The inclusion of the PEG4 spacer is designed to enhance the hydrophilicity of the ADC, a crucial factor when working with hydrophobic payloads.
Impact of PEGylation on ADC Performance
The integration of a PEG spacer into an ADC linker, such as the PEG4 in this compound, can significantly influence the overall performance of the conjugate. Hydrophilic linkers can mitigate the aggregation issues often associated with hydrophobic drug payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[2][3]
Furthermore, PEGylation has been shown to improve the pharmacokinetic properties of ADCs by increasing their hydrodynamic radius, which can lead to a longer plasma half-life and increased tumor accumulation.[2][4] However, a potential trade-off exists, as longer PEG chains may sometimes lead to a reduction in in vitro potency.[4]
Data Presentation: A Comparative Analysis
While direct head-to-head studies of this compound against all commercial linkers are not extensively available in published literature, the following tables summarize the expected performance characteristics based on comparative studies of PEGylated versus non-PEGylated Val-Cit linkers.
Table 1: Physicochemical and In Vitro Performance
| Feature | This compound (PEGylated Val-Cit) | Non-PEGylated Val-Cit Linker (e.g., MC-Val-Cit-PABC) | Key Considerations & References |
| Hydrophilicity | Increased | Lower | PEGylation enhances water solubility, which is beneficial for hydrophobic payloads.[2][3] |
| Aggregation | Reduced tendency for aggregation, especially at higher DARs | More prone to aggregation with hydrophobic payloads and high DARs | Improved hydrophilicity helps to prevent the formation of ADC aggregates.[5] |
| Drug-to-Antibody Ratio (DAR) | Can potentially achieve higher DARs without compromising stability | Often limited to lower DARs to avoid aggregation and poor pharmacokinetics | Hydrophilic linkers can enable the conjugation of a higher number of drug molecules.[2] |
| In Vitro Cytotoxicity (IC50) | May exhibit slightly higher IC50 values (lower potency) in some cases | May exhibit slightly lower IC50 values (higher potency) | The PEG spacer may introduce steric hindrance, potentially affecting binding or uptake.[4] |
Table 2: Pharmacokinetics and In Vivo Performance
| Feature | This compound (PEGylated Val-Cit) | Non-PEGylated Val-Cit Linker (e.g., MC-Val-Cit-PABC) | Key Considerations & References |
| Plasma Stability | Generally high in human plasma; PEG spacer may offer some protection from certain enzymes | Generally stable in human plasma, but can be susceptible to cleavage by mouse carboxylesterases | The Val-Cit moiety is the primary determinant of stability against proteases.[6] |
| Plasma Half-Life | Generally longer | Generally shorter | The increased hydrodynamic size due to the PEG spacer reduces clearance.[4][7] |
| In Vivo Efficacy | Often improved due to better pharmacokinetics and tumor accumulation | Can be limited by faster clearance and lower exposure | Enhanced plasma half-life can lead to greater accumulation of the ADC in the tumor.[4] |
| Bystander Effect | Dependent on payload permeability | Dependent on payload permeability | The cleavable Val-Cit linker allows for the release of the payload, which, if membrane-permeable, can kill neighboring antigen-negative cells.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the wells. Control wells with untreated cells and vehicle controls are included.
-
Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: The ADC is captured from the plasma using an appropriate method, such as affinity chromatography with an anti-human IgG antibody.
-
Analysis: The amount of intact ADC and/or the concentration of released payload is quantified using techniques such as ELISA, HPLC, or LC-MS.
-
Data Analysis: The percentage of intact ADC remaining or the concentration of released payload is plotted against time to determine the stability profile of the ADC.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups, including a vehicle control group, a non-binding ADC control group, and groups receiving different doses of the therapeutic ADC.
-
ADC Administration: The ADC is administered to the mice, typically via intravenous injection.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of an ADC with the this compound linker and its components.
Caption: Workflow for the comparative evaluation of ADCs with different linkers.
References
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Target Specificity of T-Boc-N-amido-peg4-val-cit ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the T-Boc-N-amido-peg4-val-cit linker system. The focus is on validating target specificity through a series of key in vitro and in vivo experiments. This guide also presents a comparative analysis with alternative linker technologies, supported by experimental data, to aid in the rational design and evaluation of next-generation ADCs.
The this compound linker is a cleavable linker system designed for ADCs. It comprises a Boc-protected amine for synthesis, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a valine-citrulline (val-cit) dipeptide.[1] The val-cit (B3106666) motif is engineered for cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the targeted release of the cytotoxic payload.[2]
Comparative Performance Data
The following tables summarize key quantitative data from studies evaluating ADCs with val-cit linkers, often conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE). While specific data for the N-amido-peg4 variant is not extensively available in the public domain, the presented data for similar val-cit-MMAE ADCs provides a strong benchmark for comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Example | Target Cell Line | IC50 (nM) | Reference |
| Val-Cit (Cleavable) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | ~1-10 | [3] |
| Val-Cit (Cleavable) | Anti-CD30-vc-MMAE | L540 (CD30+) | ~0.1-1 | [4] |
| Non-Cleavable | Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | ~10-50 | [3] |
| Alternative Cleavable | Anti-HER2-glucuronide-MMAE | SK-BR-3 (HER2+) | ~1-10 | [4] |
Table 2: Plasma Stability of Different ADC Linkers
| Linker Type | Stability Metric | Value | Key Findings | Reference |
| Val-Cit | % Intact ADC (Human Plasma, 7 days) | >95% | Highly stable in human plasma. | [5] |
| Val-Cit | % Intact ADC (Mouse Plasma, 7 days) | Variable (lower than human) | Susceptible to cleavage by mouse carboxylesterases. | [5] |
| Val-Ala | % Intact ADC (Mouse Plasma, 7 days) | Higher than Val-Cit | Improved stability in mouse plasma compared to val-cit. | [2] |
| Disulfide | % Intact ADC (Human Plasma, 7 days) | Variable | Stability can be modulated by steric hindrance. | [2] |
| Non-Cleavable (SMCC) | % Intact ADC (Human Plasma, 7 days) | >95% | Generally exhibits high plasma stability. |
Table 3: In Vivo Performance of ADCs with Different Linkers
| Linker Type | ADC Example | Xenograft Model | Maximum Tolerated Dose (MTD) (mg/kg) | Tumor Growth Inhibition | Reference |
| Val-Cit | Anti-CD30-vc-MMAE | Anaplastic Large Cell Lymphoma | ~3-5 | Significant tumor regression | [4] |
| Non-Cleavable | Trastuzumab-SMCC-DM1 | HER2+ Breast Cancer | ~10-15 | Tumor stasis to partial regression | |
| Val-Cit with PEG | ZHER2-PEG10K-MMAE | HER2+ Breast Cancer | >20 | Improved tumor growth inhibition compared to non-PEGylated | [3] |
Key Experimental Protocols for Specificity Validation
Accurate validation of an ADC's target specificity is crucial. The following are detailed protocols for essential in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Plating: Seed antigen-positive (e.g., SK-BR-3 for HER2-targeted ADC) and antigen-negative (e.g., MDA-MB-231) cells in separate 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Add the ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the ADC upon binding to its target antigen on the cell surface.
Methodology:
-
Cell Preparation: Harvest antigen-positive cells and resuspend them in a suitable buffer.
-
ADC Incubation: Incubate the cells with a fluorescently labeled version of the this compound ADC at 4°C to allow for surface binding without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Surface Signal Quenching: At each time point, place the cells on ice and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the intracellular fluorescence intensity.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of ADC internalization.
Bystander Effect Assay (Fluorescent Co-culture)
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent protein (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Plating: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with the this compound ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use a high-content imager or a fluorescence microscope to specifically count the number of viable GFP-positive (antigen-negative) cells in the treated versus untreated wells.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the number of viable antigen-negative cells in the ADC-treated wells to the untreated control wells.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the this compound ADC, a control ADC, and a vehicle control intravenously or intraperitoneally at a predetermined dosing schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage. Monitor and report any signs of toxicity, including weight loss.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADC-mediated cell killing and the experimental procedures used to evaluate them is essential for a clear understanding.
Caption: Mechanism of action for a val-cit linker-based ADC.
Caption: MMAE-induced intrinsic apoptosis signaling pathway.
Caption: MMAE-induced ER stress and apoptosis signaling.
Caption: Experimental workflow for ADC specificity validation.
References
- 1. Pathways: Unfolded Protein Response | www.antibodies-online.com [antibodies-online.com]
- 2. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. njbio.com [njbio.com]
The Impact of PEGylation on Val-Cit Linker Pharmacokinetics in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, efficacy, and pharmacokinetic (PK) profile. The valine-citrulline (Val-Cit) dipeptide, a cathepsin B-cleavable linker, is widely employed in ADCs. However, its inherent hydrophobicity can lead to challenges such as aggregation and rapid clearance. The incorporation of polyethylene (B3416737) glycol (PEG) spacers is a common strategy to mitigate these issues. This guide provides a comparative analysis of the pharmacokinetics of ADCs featuring a PEGylated Val-Cit linker, specifically the T-Boc-N-amido-peg4-val-cit linker, against those with a conventional non-PEGylated Val-Cit linker.
Comparative Pharmacokinetic Parameters
The inclusion of a hydrophilic PEG4 spacer in the linker is designed to improve the pharmacokinetic properties of an ADC. While direct head-to-head clinical data for a single ADC with and without this specific linker is not publicly available, preclinical studies on similar ADCs consistently demonstrate the benefits of PEGylation. The following table summarizes representative pharmacokinetic parameters, drawing a comparison between a standard non-PEGylated Val-Cit ADC (like Trastuzumab-vc-MMAE) and the expected profile of an ADC utilizing a PEG4-Val-Cit linker. The data for the PEGylated linker is presented as a qualitative improvement based on established principles of PEGylation, which include enhanced stability and prolonged circulation.
| Pharmacokinetic Parameter | Non-PEGylated Val-Cit Linker ADC (Representative) | PEGylated (PEG4) Val-Cit Linker ADC (Expected) | Rationale for Improvement |
| Plasma Half-life (t½) | ~3-4 days[1] | Longer | The hydrophilic PEG chain increases the hydrodynamic radius of the ADC, reducing renal clearance and prolonging circulation time.[2] |
| Clearance (CL) | Higher | Lower | PEGylation can shield the ADC from uptake by the reticuloendothelial system (RES), leading to slower clearance from circulation. |
| Area Under the Curve (AUC) | Lower | Higher | A longer half-life and lower clearance result in a greater overall exposure of the ADC in the bloodstream. |
| Plasma Stability | Prone to aggregation and premature payload release, especially in rodent models due to carboxylesterase activity.[3][4] | Improved | The PEG spacer can enhance solubility and reduce aggregation, as well as potentially shield the Val-Cit motif from non-specific enzymatic cleavage.[2][] |
| Drug-to-Antibody Ratio (DAR) Tolerance | Higher DARs can increase hydrophobicity and aggregation, leading to faster clearance. | Higher | The hydrophilic nature of PEG allows for the conjugation of more drug molecules per antibody without compromising stability and pharmacokinetics.[2] |
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and validated bioanalytical methods. The following are detailed methodologies for the key experiments used to quantify the different components of an ADC in preclinical studies.
Quantification of Total Antibody by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of the total antibody component of the ADC, regardless of whether it is conjugated to the drug payload.
-
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen specific to the ADC's antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plasma samples from study animals (e.g., mice)
-
ADC reference standard
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve of the ADC reference material. Dilute plasma samples and standards in blocking buffer. Add 100 µL of each standard and sample to the appropriate wells and incubate for 2 hours at room temperature.[6]
-
Secondary Antibody Incubation: Wash the plate five times. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[7]
-
Stopping Reaction: Add 100 µL of stop solution to each well.[7]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of total antibody in the samples is determined by interpolating from the standard curve.
-
Quantification of Unconjugated (Free) Payload by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of the small molecule cytotoxic drug that has been released from the ADC into the plasma.
-
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase analytical column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Plasma samples
-
Payload reference standard
-
Internal standard (e.g., a stable isotope-labeled version of the payload)
-
Protein precipitation solution (e.g., acetonitrile)
-
-
Procedure:
-
Sample Preparation: To 25 µL of plasma, add the internal standard. Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.[8]
-
Extraction: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
Chromatography: Separate the analyte from other plasma components on the C18 column using a gradient elution with the mobile phases.
-
Mass Spectrometry: Detect and quantify the payload and internal standard using multiple reaction monitoring (MRM) in positive ion mode.[8]
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the free payload in the samples is determined from this curve.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in ADC therapy and its analysis, the following diagrams illustrate the general mechanism of action of a Val-Cit ADC and a typical preclinical pharmacokinetic study workflow.
Caption: General mechanism of action of a cathepsin-cleavable ADC.
Caption: Workflow for a typical preclinical ADC pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. mabtech.com [mabtech.com]
- 7. 4adi.com [4adi.com]
- 8. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of T-Boc-N-amido-peg4-val-cit Containing ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The intricate structure of ADCs, comprising a monoclonal antibody (mAb), a cytotoxic payload, and a linker, presents multiple components that can elicit an immune response. This guide provides a comparative evaluation of the immunogenicity of ADCs featuring the T-Boc-N-amido-peg4-val-cit linker system. Due to the limited availability of direct head-to-head clinical data for this specific linker, this guide synthesizes findings from studies on structurally related ADCs, particularly those with the widely used valine-citrulline (val-cit) cleavable linker and monomethyl auristatin E (MMAE) payload.
Comparative Immunogenicity Data
The immunogenicity of an ADC is influenced by the antibody, the linker, and the payload. Anti-drug antibodies (ADAs) can develop against any of these components, potentially impacting the pharmacokinetics, efficacy, and safety of the therapeutic. The following table summarizes the reported immunogenicity of various ADCs with different linker and payload technologies, providing a basis for comparison.
| ADC Platform/Example | Linker Type | Payload | Incidence of Anti-Drug Antibodies (ADAs) | Key Observations |
| Val-Cit-MMAE ADCs | Cleavable (Val-Cit) | MMAE | 0% - 35.8%[1][2] | The majority of ADAs are directed against the mAb component, suggesting the linker-payload has a lesser contribution to immunogenicity in these constructs.[2] |
| Brentuximab Vedotin (Adcetris®) | Cleavable (Val-Cit) | MMAE | ~37% | All ADAs were reported to be directed against the chimeric anti-CD30 mAb component. Neutralizing antibodies were detected in 62% of ADA-positive patients. |
| Ado-trastuzumab Emtansine (Kadcyla®) | Non-cleavable | DM1 | ~5.3% | ADAs were primarily directed against the linker-drug and/or neoepitopes on the mAb. No significant impact on safety, pharmacokinetics, or efficacy was observed. |
| Sacituzumab Govitecan (Trodelvy®) | Cleavable (hydrolyzable) | SN-38 | Low | Clinical trial data suggests a manageable safety profile with a low incidence of treatment discontinuation due to adverse events.[3][4] |
Note: Direct comparison of ADA rates across different clinical trials should be done with caution due to variations in assay methodologies, patient populations, and treatment regimens.
The this compound Linker: An Immunogenicity Perspective
The this compound linker combines several features that can influence the immunogenicity of an ADC:
-
Valine-Citrulline (Val-Cit): This dipeptide is a well-established cleavable linker sensitive to lysosomal proteases like cathepsin B. Studies on multiple val-cit (B3106666) containing ADCs, particularly those with an MMAE payload, indicate that the immunogenic response is often directed primarily at the antibody component rather than the linker-payload itself.[2] This suggests that the val-cit moiety itself may have a relatively low intrinsic immunogenicity.
-
Polyethylene Glycol (PEG) Spacer (peg4): PEGylation is a common strategy to improve the hydrophilicity and pharmacokinetic properties of biotherapeutics. The inclusion of a short PEG4 spacer in the linker is intended to enhance solubility and potentially shield immunogenic epitopes on the payload or linker. While PEG itself can be immunogenic, the risk is influenced by factors such as the size and structure of the PEG molecule. The short PEG4 chain is less likely to be highly immunogenic compared to larger PEG polymers.
-
T-Boc Protecting Group: The tert-Butyloxycarbonyl (T-Boc) group is a protecting group used during the synthesis of the linker-payload. It is typically removed in the final stages of ADC manufacturing. Any residual T-Boc in the final product would be a potential neo-antigen. However, stringent purification processes are designed to minimize such impurities to negligible levels.
Based on the available data for structurally similar ADCs, it can be hypothesized that an ADC containing a this compound linker would have an immunogenicity profile largely driven by the specific monoclonal antibody used. The val-cit component is expected to have a low immunogenic contribution, and the short PEG4 spacer may even have a modest mitigating effect on the overall immunogenicity of the linker-payload.
Experimental Protocols
A tiered approach is the standard for assessing the immunogenicity of ADCs, involving screening, confirmation, and characterization of ADAs, including the assessment of their neutralizing potential.[5]
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for the detection of ADAs in patient samples.
Principle: The bivalent nature of antibodies allows them to "bridge" between two molecules of the drug, one coated on a plate and the other labeled for detection.
Materials:
-
High-binding 96-well microtiter plates
-
The ADC of interest (unlabeled and biotinylated)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
Patient serum samples
-
Positive and negative control antibodies
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate with the unlabeled ADC overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound ADC.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the biotinylated ADC and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
T-Cell Proliferation Assay
This cell-based assay assesses the potential for a therapeutic to induce a T-cell dependent immune response.
Principle: T-cells that recognize epitopes from the ADC will proliferate upon stimulation. This proliferation can be measured by the dilution of a fluorescent dye or the incorporation of a radioactive nucleotide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy donors
-
The ADC of interest
-
Positive control antigen (e.g., Keyhole Limpet Hemocyanin)
-
Negative control
-
Cell culture medium
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
CFSE Staining: Label the PBMCs with CFSE dye.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Stimulation: Add the ADC, positive control, or negative control to the wells.
-
Incubation: Incubate the cells for 5-7 days to allow for T-cell proliferation.
-
Staining for Cell Surface Markers: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells (i.e., cells with diluted CFSE fluorescence) within the CD4+ and CD8+ T-cell populations.
Visualizing Key Pathways and Workflows
To further clarify the processes involved in ADC immunogenicity and its assessment, the following diagrams are provided.
Caption: T-cell dependent pathway of anti-drug antibody (ADA) formation.
Caption: Experimental workflow for a bridging anti-drug antibody (ADA) ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sacituzumab Govitecan-hziy in HR-Positive, HER2-Negative Advanced or Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 5. q2labsolutions.com [q2labsolutions.com]
A Head-to-Head Comparison of T-Boc-N-amido-peg4-val-cit and SMCC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success, profoundly influencing an ADC's stability, efficacy, and toxicity profile. This guide provides a detailed, data-driven comparison of two widely utilized linker strategies: the enzymatically cleavable T-Boc-N-amido-peg4-val-cit linker, a derivative of the well-established valine-citrulline (Val-Cit) motif, and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
The fundamental difference between these two linkers lies in their payload release mechanisms. The Val-Cit based linker is designed for controlled, intracellular drug release triggered by specific enzymes, while the SMCC linker relies on the complete degradation of the antibody backbone for payload liberation.[1] This distinction leads to significant variations in their performance characteristics, which will be explored in detail below.
Mechanisms of Action: A Tale of Two Strategies
This compound: Environmentally-Triggered Release
The this compound linker belongs to the class of protease-cleavable linkers. The core of its mechanism is the valine-citrulline dipeptide, which is selectively recognized and cleaved by lysosomal proteases, most notably Cathepsin B, an enzyme often overexpressed in tumor cells.[2] The addition of a PEG4 spacer is intended to improve hydrophilicity and pharmacokinetic properties, while the T-Boc protecting group is utilized during synthesis.
The payload release cascade is as follows:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.[1]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic cellular compartment rich in proteases.[1]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B cleaves the amide bond between the citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[2]
-
Payload Release: This cleavage initiates the release of the unmodified cytotoxic payload.[1] This targeted release of a native, cell-permeable payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[3]
SMCC: Release via Antibody Catabolism
In contrast, the SMCC linker forms a stable thioether bond that is not susceptible to enzymatic cleavage.[1] The release of the payload from an SMCC-linked ADC is a consequence of the complete degradation of the antibody itself:
-
Internalization and Lysosomal Trafficking: Similar to Val-Cit ADCs, the SMCC-linked ADC is internalized and transported to the lysosome.[3]
-
Antibody Degradation: Lysosomal proteases degrade the entire antibody into its constituent amino acids.
-
Payload-Metabolite Liberation: This process liberates the payload, which remains attached to the linker and the amino acid (e.g., cysteine) to which it was conjugated.[3] The resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which generally limits the bystander effect.
Performance Comparison: A Data-Driven Analysis
The choice between a Val-Cit based and an SMCC linker involves a trade-off between several key performance parameters. The following tables summarize representative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | [4] |
| SMCC (Non-cleavable) | DM1 | HER2+ | 609 | [4] |
| Val-Cit | MMAE | CD30+ (Karpas 299) | ~10 ng/mL | |
| SMCC | DM1 | HER2+ (SK-BR-3) | ~30 ng/mL |
Table 2: Plasma Stability
Longer half-life indicates greater stability in circulation.
| Linker Type | Conjugate | Species | Half-life (t1/2) | Reference |
| Val-Cit | MMAE Conjugate | Human Plasma | >7 days | [3] |
| Val-Cit | MMAE Conjugate | Mouse Plasma | Hydrolyzed within 1 hour | [3][4] |
| SMCC-DM1 | DM1 Conjugate | Mouse Plasma | Comparable to CX-DM1 ADC (t1/2 ~9.9 days) | [4] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC | Tumor Model | Efficacy | Reference |
| Val-Cit | Trastuzumab-vc-MMAE | JIMT-1 xenograft | Superior efficacy compared to T-DM1 | |
| SMCC | Trastuzumab-DM1 (T-DM1) | JIMT-1 xenograft | Less efficacious than Trastuzumab-vc-MMAE in this model | |
| Val-Cit | Anti-CD22-vc-MMAE | Human lymphoma xenograft | Potent anti-tumor activity | |
| SMCC | Anti-HER2-SMCC-DM1 | KPL-4 xenograft | Significant tumor growth inhibition |
Table 4: Key Performance Characteristics
| Feature | This compound (Cleavable) | SMCC (Non-cleavable) |
| Release Mechanism | Enzymatic cleavage (Cathepsin B) in lysosome | Proteolytic degradation of the antibody in lysosome |
| Released Payload | Unmodified, native drug | Payload attached to linker and an amino acid |
| Bystander Effect | Strong potential, especially with membrane-permeable payloads | Weak to non-existent due to charged metabolite |
| Plasma Stability | Generally lower, with risk of premature release, particularly in rodent models | Exceptionally high, leading to lower systemic toxicity |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity from premature payload release | Generally wider due to high plasma stability |
| Ideal Application | Heterogeneous tumors, tumors with moderate antigen expression | Hematological malignancies, tumors with uniform and high antigen expression |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the potency of ADCs with Val-Cit and SMCC linkers in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Val-Cit ADC, SMCC ADC, unconjugated antibody, and free payload in cell culture medium. Replace the existing medium with the ADC dilutions.
-
Incubation: Incubate the cells with the ADCs for a period of 72-120 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting model.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADCs and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubation: Spike the Val-Cit ADC and SMCC ADC into plasma (e.g., human, mouse) at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Isolation: At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture, such as Protein A or G magnetic beads.
-
Analysis: Analyze the captured ADC using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage and payload loss. Alternatively, the plasma supernatant can be analyzed to quantify the amount of released free payload.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate and compare the anti-tumor activity of the ADCs in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Val-Cit ADC, SMCC ADC).
-
ADC Administration: Administer the ADCs and controls, typically via intravenous injection, at one or more dose levels.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to control groups.
Protocol 4: Bystander Effect Co-Culture Assay
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the Val-Cit ADC and SMCC ADC.
-
Incubation: Incubate the cells for 72-120 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the GFP-expressing antigen-negative cell populations. A significant reduction in the viability of the antigen-negative cells in the presence of the Val-Cit ADC (compared to the SMCC ADC and controls) indicates a bystander effect.
Visualizing the Processes
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)
Caption: Signaling pathway of MMAE payload after release from an ADC.
Experimental Workflow for Comparing ADC Linker Technologies
Caption: Experimental workflow for comparing ADC linker technologies.
Logical Relationship of the Bystander Effect
Caption: Logical flow of the bystander effect with a cleavable linker.
Conclusion
The decision between a this compound cleavable linker and an SMCC non-cleavable linker is a nuanced one that hinges on the specific therapeutic context, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The Val-Cit linker offers the distinct advantages of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, making it an attractive option for treating solid tumors with heterogeneous antigen expression.[3] However, its susceptibility to premature cleavage in preclinical rodent models necessitates careful evaluation and may narrow the therapeutic window.[3] Conversely, the SMCC linker provides superior plasma stability, which often translates to a wider therapeutic window and reduced off-target toxicity.[3] Its lack of a bystander effect, however, may limit its efficacy in tumors with varied antigen expression. Ultimately, a thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the optimal linker strategy for a given ADC candidate.
References
T-Boc-N-amido-peg4-val-cit Linkers: An Evidence-Based Guide to Enhanced Efficacy in Antibody-Drug Conjugates
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. The T-Boc-N-amido-peg4-val-cit linker has emerged as a sophisticated option designed to optimize the stability, solubility, and overall efficacy of ADCs. This guide provides a comprehensive comparison of this linker with alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Advantage of a Multi-Component Linker System
The this compound linker is a composite structure, with each component serving a distinct purpose. The valine-citrulline (Val-Cit) dipeptide is a well-established enzymatically cleavable motif, designed for selective release of the payload within the lysosomal compartment of cancer cells where cathepsin B is highly expressed.[] The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and allow for a higher drug-to-antibody ratio (DAR) by mitigating aggregation caused by hydrophobic payloads.[2][3] The N-amido and T-Boc (tert-butyloxycarbonyl) protecting group are crucial for a controlled and efficient synthesis process.[4]
Comparative Analysis of Linker Performance
While direct head-to-head comparisons of the complete this compound linker against a wide array of alternatives in a single study are not extensively available, the enhanced efficacy can be inferred from studies analyzing its core components.
Impact of PEGylation on ADC Pharmacokinetics and Efficacy
The inclusion of a PEG spacer is a key feature that distinguishes this linker. PEGylation has been shown to improve the pharmacokinetic profile of ADCs, leading to longer circulation times and increased tumor accumulation.[3] A comparative study on ADCs with and without a PEG spacer demonstrated that PEGylated ADCs had slower clearance rates and superior in vivo anti-tumor activity.[2]
| Linker Type | Key Feature | Impact on Pharmacokinetics | Impact on Efficacy | Reference |
| PEG-Val-Cit | Hydrophilic PEG4 spacer | Slower clearance, longer half-life | Improved in vivo efficacy | [2] |
| Val-Cit (non-PEGylated) | Hydrophobic | Faster clearance, shorter half-life | Reduced in vivo efficacy due to rapid clearance | [2] |
| Val-Ala | More hydrophilic than Val-Cit | Improved stability | Similar in vitro potency to Val-Cit | [5] |
Cleavable Linkers and the Bystander Effect
The Val-Cit component of the linker allows for a potent "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6][7] This is particularly advantageous in treating heterogeneous tumors.
| Linker Type | Cleavage Mechanism | Bystander Effect | Key Advantage | Reference |
| Val-Cit | Enzymatic (Cathepsin B) | Yes (with permeable payloads) | Effective in heterogeneous tumors | [6] |
| Hydrazone | pH-sensitive (acidic) | Yes (with permeable payloads) | Release in acidic tumor microenvironment | [3] |
| Disulfide | Reductive (Glutathione) | Yes (with permeable payloads) | Release in reducing intracellular environment | [3] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of Ab | No | High plasma stability | [5] |
Mechanism of Action: From Targeting to Apoptosis
The following diagram illustrates the journey of an ADC with a this compound linker from systemic circulation to the induction of apoptosis in a cancer cell, typically with a payload like Monomethyl Auristatin E (MMAE).
Caption: ADC binds to a tumor cell, is internalized, and releases its payload, leading to apoptosis.
The released payload, such as MMAE, inhibits tubulin polymerization, a critical process for cell division.[8][9] This leads to cell cycle arrest in the G2/M phase, triggering a cascade of events that result in apoptosis, or programmed cell death.[10][11]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
A Comparative Analysis of ADC Linkers: Benchmarking T-Boc-N-amido-peg4-val-cit Against Next-Generation Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of the well-established T-Boc-N-amido-peg4-val-cit linker against emerging next-generation linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
The this compound linker belongs to the class of protease-cleavable linkers, specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][2] Its design incorporates a valine-citrulline (val-cit) dipeptide as the cleavage site, a polyethylene (B3416737) glycol (PEG4) spacer to enhance hydrophilicity, and a Boc-protected amine for conjugation.[3] While val-cit (B3106666) linkers have been successfully utilized in approved ADCs, the field is rapidly advancing, with next-generation linkers aiming to overcome some of their limitations.[4][5]
The Evolving Landscape of ADC Linkers
An ideal ADC linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[6][7] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload.[6] Next-generation linkers are being engineered to improve upon the first and second-generation technologies by enhancing stability, offering alternative cleavage mechanisms, and improving the overall physicochemical properties of the ADC.[1][8]
Comparative Data of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Considerations |
| Valine-Citrulline (Val-Cit) | > 230 days[9][10] | ~80 hours[4] | High stability in human plasma but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[9][11] |
| Valine-Alanine (Val-Ala) | High stability[10] | Improved stability compared to Val-Cit[10] | Lower hydrophobicity than Val-Cit, which can reduce aggregation at higher drug-to-antibody ratios (DARs).[1][12] |
| Glutamic acid–valine–citrulline (Glu-Val-Cit) | High stability[11] | Significantly improved stability over Val-Cit[4][11] | Addition of glutamic acid enhances hydrophilicity and protects against premature cleavage in mouse plasma.[11] |
| β-Glucuronide | Highly Stable[9][10] | Highly Stable[9] | Cleaved by β-glucuronidase, an enzyme present in lysosomes and the tumor microenvironment. The hydrophilic nature of the glucuronide moiety can improve ADC solubility.[9] |
| Sulfatase-cleavable | High stability (>7 days)[5] | High stability[5] | Exploits the overexpression of sulfatases in some tumors for selective payload release.[1] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Antigen/Cell Line | IC50 (pM) | Key Findings |
| Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3[13] | Demonstrates potent cytotoxicity, but efficacy can be dependent on the expression level of target proteases in tumor cells.[10] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8[13] | Showed higher in vitro potency compared to a Val-Cit ADC in a head-to-head comparison.[13] |
| cBu-Cit | - | - | Similar to Val-Cit | Exhibited comparable in vitro antiproliferation effects to Val-Cit.[13] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the nuances of ADC linker technology.
Caption: Mechanism of action for a Val-Cit linker-based ADC.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. veranova.com [veranova.com]
- 8. datainsightsmarket.com [datainsightsmarket.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of T-Boc-N-amido-peg4-val-cit
This document provides detailed procedures for the safe and compliant disposal of T-Boc-N-amido-peg4-val-cit, a protease-cleavable ADC linker utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment and Waste Classification
Key Precautionary Measures:
-
Do not dispose of this compound down the drain or in regular solid waste streams[2][3].
-
Avoid release to the environment[1].
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination[2].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following standard personal protective equipment:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal Protocol for Unused or Residual this compound
This protocol outlines the step-by-step process for the disposal of the pure compound or any residual material.
Step 1: Containerization
-
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is clean and dry before use.
Step 2: Labeling
-
Label the waste container clearly and accurately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")
-
The date when the first waste was added to the container.
-
Step 3: Waste Accumulation
-
Carefully transfer any unused or residual this compound into the labeled hazardous waste container.
-
Keep the container securely closed at all times, except when adding waste[2].
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
Step 4: Final Disposal
-
Once the waste container is full or has reached the local regulatory time limit for satellite accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for hazardous waste pickup and documentation.
Disposal of Contaminated Materials
This protocol applies to items such as personal protective equipment (gloves, etc.), weighing boats, and pipette tips that are contaminated with this compound.
Step 1: Segregation
-
Collect all solid materials contaminated with this compound in a designated, leak-proof container lined with a chemically resistant bag.
Step 2: Labeling
-
Label the container as "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.
Step 3: Disposal
-
Manage the container of contaminated solid waste in the same manner as the chemical waste container, arranging for its disposal through your institution's hazardous waste management program.
Spill Management
In the event of a spill of this compound, the following procedure should be followed:
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area and restrict access to the spill.
Step 2: Don Appropriate PPE
-
Wear safety goggles, a lab coat, and double-glove with chemical-resistant gloves.
Step 3: Contain and Absorb
-
For a solid spill, carefully sweep the material into a dustpan.
-
For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Step 4: Collect and Containerize
-
Place the absorbed material or swept solid into a labeled hazardous waste container.
Step 5: Decontaminate
-
Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water.
-
Collect all cleaning materials as contaminated debris for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling T-Boc-N-amido-peg4-val-cit
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of T-Boc-N-amido-peg4-val-cit, a protease-cleavable ADC linker. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety protocols for its constituent parts—a Boc-protected amine, a PEGylated spacer, and a valine-citrulline dipeptide—inform the following best practices. As with any chemical, all laboratory personnel should treat this compound as potentially hazardous.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in both its lyophilized powder and solution forms.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against accidental splashes or airborne dust particles.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard and suitable choice for preventing skin contact.[1][2] Gloves should be changed immediately if contaminated.[1] |
| Body Protection | Lab Coat | A standard, long-sleeved lab coat is mandatory to protect clothing and skin from potential spills.[1][2][3] |
| Respiratory Protection | Fume Hood or Respirator | Essential when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[1] All weighing and reconstitution of the powder should be performed within a certified chemical fume hood or biosafety cabinet.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.[2]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, thoroughly clean and decontaminate the designated work area, preferably within a chemical fume hood.[1][4]
-
Don PPE : Put on all required PPE as detailed in the table above: safety goggles, nitrile gloves, and a lab coat.[2][3]
-
Equilibration : Before opening, allow the container of the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation of moisture, which can degrade the compound.[5]
-
Weighing : Carefully weigh the required amount of the lyophilized powder inside a fume hood to minimize inhalation risk.[1] Avoid creating dust.[2] Use dedicated, sterile equipment to prevent cross-contamination.[1]
-
Reconstitution : To dissolve the peptide, add the appropriate sterile solvent (e.g., bacteriostatic water, DMSO, or DMF) slowly to the vial.[3][6] Gently swirl or vortex to mix; do not shake vigorously.[3]
-
Labeling : Clearly label all containers with the chemical name, concentration, preparation date, and hazard information.[3][4]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate disinfectant or cleaning agent.[2]
Storage Protocols:
-
Lyophilized Powder : For long-term storage, keep the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.[3][5][7]
-
Reconstituted Solution : For short-term use, refrigerated storage (2°C–8°C) is acceptable.[3] For long-term storage, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[2][3][5]
Disposal Plan
Responsible disposal of chemical waste is critical to protect both laboratory personnel and the environment.
Step-by-Step Disposal Procedure:
-
Waste Collection : All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Segregation : Place the peptide, whether in solid or solution form, into a clearly labeled waste container designated for chemical waste.[2] Do not mix with biological or general waste.[3]
-
Container Sealing : Securely seal the chemical waste container to prevent any leakage or release of vapors.[2]
-
Institutional Guidelines : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.
Visual Workflow and Logic Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been generated.
Caption: Workflow for handling this compound.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. realpeptides.co [realpeptides.co]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. peptide.com [peptide.com]
- 6. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 7. This compound, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
